Technical Documentation Center

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Core Science & Biosynthesis

Foundational

Technical Guide: Properties and Applications of Brominated Phenylmethanesulfonyl Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Nomenclature Clarification In medicinal chemistry and drug development, bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Nomenclature Clarification

In medicinal chemistry and drug development, bifunctional building blocks are critical for the rapid diversification of lead compounds. When sourcing these materials, researchers occasionally encounter nomenclature and registry overlaps. The CAS number 24974-74-1 specifically identifies the parent compound, (2-bromophenyl)methanesulfonyl chloride (). However, its closely related fluorinated analog, (5-bromo-2-fluorophenyl)methanesulfonyl chloride , is formally registered under CAS 1184467-10-4 (1)[1].

Because both compounds share identical core reactivity paradigms—acting as highly electrophilic sulfonylating agents with a preserved aryl bromide handle for downstream cross-coupling—this whitepaper synthesizes the physicochemical properties, mechanistic behavior, and self-validating handling protocols for both structural analogs.

Physicochemical Properties & Structural Analysis

Understanding the baseline physical parameters of these reagents is the first step in designing robust synthetic workflows. Both compounds are typically encountered as moisture-sensitive solids or highly viscous liquids that require specialized storage.

Table 1: Comparative Physicochemical Properties

Property(2-Bromophenyl)methanesulfonyl chloride(5-Bromo-2-fluorophenyl)methanesulfonyl chloride
CAS Number 24974-74-11184467-10-4[1]
Molecular Formula C₇H₆BrClO₂S[2]C₇H₅BrClFO₂S[1]
Molecular Weight 269.54 g/mol [2]287.53 g/mol [3]
Melting Point 78 °C[2]Not explicitly reported (Solid expected)
Boiling Point 345.2 ± 25.0 °C (Predicted)[2]~350 °C (Predicted)
Density 1.746 ± 0.06 g/cm³ (Predicted)[2]>1.7 g/cm³ (Predicted)
InChI Key RDRCWHIGMBAULL-UHFFFAOYSA-NXFBVXYCQPMNGNR-UHFFFAOYSA-N[1]

Mechanistic Reactivity & Causality

From an application science perspective, successful integration of these building blocks requires a deep understanding of their electronic environments and kinetic vulnerabilities.

Electrophilic Sulfonylation

The synthetic utility of these compounds stems from the highly electrophilic sulfur atom of the sulfonyl chloride moiety, which serves as a prime target for nucleophilic attack by amines and alcohols (2)[2].

Causality Note: In the case of (5-bromo-2-fluorophenyl)methanesulfonyl chloride, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This further descreens the sulfur atom, marginally increasing its electrophilicity compared to the non-fluorinated analog (CAS 24974-74-1). Consequently, the fluorinated derivative exhibits heightened reactivity toward nucleophiles, but also a proportionally higher sensitivity to degradation.

Moisture Sensitivity and Hydrolysis

Both compounds are highly moisture-sensitive. Upon exposure to water, they undergo rapid, exothermic hydrolysis to yield the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas (2)[2]. This degradation pathway dictates that all handling must occur under inert atmosphere (Argon or Nitrogen) and at low temperatures (2-8 °C)[4].

Reactivity SM (5-Bromo-2-fluorophenyl) methanesulfonyl chloride Hydrolysis Hydrolysis (Undesired Reaction) SM->Hydrolysis + H2O (Moisture) Sulfonamide Sulfonamide Formation (Target Pathway) SM->Sulfonamide + R-NH2 + Base CrossCoupling Pd-Catalyzed Cross-Coupling Sulfonamide->CrossCoupling + Ar-B(OH)2 + Pd(0)

Fig 1. Core reactivity pathways demonstrating bifunctional utility.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in checks to confirm reaction progress and prevent false positives caused by reagent degradation.

Protocol 1: Anhydrous Synthesis of Sulfonamides

Objective: Couple (5-bromo-2-fluorophenyl)methanesulfonyl chloride with a primary amine while suppressing competitive hydrolysis.

Causality of Design: The reaction is conducted at 0 °C to kinetically favor the attack of the amine over any trace moisture, thereby maximizing chemoselectivity. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (3x).

  • Reagent Dissolution: Dissolve the primary amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • In-Process Validation (Crucial Step): Sulfonyl chlorides often hydrolyze on reverse-phase LC-MS columns, giving the false appearance of starting material degradation. Validation: Withdraw a 10 µL aliquot, quench it into 100 µL of pyrrolidine, and inject it into the LC-MS. The complete conversion of the pyrrolidine-adduct confirms the consumption of the active sulfonyl chloride.

  • Quench & Workup: Once complete (typically 1-2 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Protocol Step1 1. System Purge Evacuate and backfill with Argon (3x) Step2 2. Reagent Dissolution Dissolve amine & DIPEA in dry DCM Step1->Step2 Step3 3. Temperature Control Cool reaction mixture to 0 °C Step2->Step3 Step4 4. Electrophile Addition Add sulfonyl chloride dropwise Step3->Step4 Step5 5. In-Process Validation Derivatize aliquot for LC-MS Step4->Step5 Step6 6. Quench & Workup Quench with NaHCO3, extract with DCM Step5->Step6

Fig 2. Self-validating experimental workflow for anhydrous sulfonamide synthesis.

Protocol 2: Downstream Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is intentionally preserved during sulfonamide formation to serve as a versatile handle for subsequent C-C bond formation (2)[2].

  • Charge a Schlenk tube with the sulfonamide product (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Heat the mixture to 90 °C under Argon for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via standard chromatography.

Hazard Identification & Safe Handling

Both (2-bromophenyl)methanesulfonyl chloride and (5-bromo-2-fluorophenyl)methanesulfonyl chloride are highly reactive and pose significant laboratory hazards.

  • Corrosivity: Classified as corrosive; causes severe skin burns and eye damage (H314) (5)[5].

  • Toxicity: May cause respiratory irritation upon inhalation (H335)[5],.

  • Storage: Must be stored under inert gas (Nitrogen or Argon) at 2-8 °C. Do not store in standard glass vials with ambient air, as the generation of HCl gas from trace moisture hydrolysis can lead to dangerous pressure buildup and vial rupture.

References

  • BenchChem. "A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride".
  • Sigma-Aldrich. "(2-bromophenyl)methanesulfonyl chloride | 24974-74-1".
  • Sigma-Aldrich. "(5-bromo-2-fluorophenyl)methanesulfonyl chloride | 1184467-10-4".
  • ECHEMI. "2-Bromobenzenemethanesulfonyl chloride SDS, 24974-74-1 Safety Data Sheets".

Sources

Exploratory

Chemical structure of 5-bromo-2-fluorobenzylsulfonyl chloride

The following technical guide details the chemical structure, synthesis, and application of 5-bromo-2-fluorobenzylsulfonyl chloride . Executive Summary & Structural Disambiguation Compound Identity: Systematic Name: (5-b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 5-bromo-2-fluorobenzylsulfonyl chloride .

Executive Summary & Structural Disambiguation

Compound Identity:

  • Systematic Name: (5-bromo-2-fluorophenyl)methanesulfonyl chloride

  • Molecular Formula: C

    
    H
    
    
    
    BrClFO
    
    
    S
  • Molecular Weight: ~287.53 g/mol

  • Core Function: Electrophilic sulfonylating agent used to introduce the (5-bromo-2-fluorobenzyl)sulfonyl moiety into nucleophilic substrates (amines, alcohols, thiols).

Critical Disambiguation (Senior Scientist Alert): A frequent error in procurement and literature search is confusing Benzyl sulfonyl chlorides with Benzene sulfonyl chlorides. These are distinct chemical entities with significantly different reactivity profiles.

FeatureBenzyl sulfonyl Chloride (Target)Benzene sulfonyl Chloride (Common Analog)
Linker Methylene bridge (-CH

-) between ring and SO

Cl
Direct attachment of SO

Cl to aromatic ring
Reactivity Prone to Ramberg-Bäcklund rearrangement (SO

extrusion) under strong base; less stable to hydrolysis.
Highly stable aromatic electrophile; standard S

2-type sulfonylation.
Geometry Flexible "hinge" (sp

carbon)
Rigid, planar attachment (sp

carbon)
CAS Not widely listed; synthesized from precursor339370-40-0

Operational Directive: Verify your target structure. If you require a flexible linker for fragment-based drug design (FBDD), proceed with this guide. If you require a rigid aryl sulfonamide, switch to 5-bromo-2-fluorobenzenesulfonyl chloride.

Chemical Structure & Properties

The molecule consists of a trisubstituted benzene ring linked to a sulfonyl chloride headgroup via a methylene spacer.

Structural Visualization

The following diagram illustrates the specific connectivity and the critical methylene "hinge" that defines this class of compounds.

ChemicalStructure Core Benzene Ring (Aromatic Core) Sub1 5-Bromo Group (Halogen Handle) Core->Sub1 Position 5 Sub2 2-Fluoro Group (Metabolic Blocker) Core->Sub2 Position 2 Linker Methylene Bridge (-CH2-) Core->Linker Position 1 Head Sulfonyl Chloride (-SO2Cl) Linker->Head Electrophilic Center

Figure 1: Structural connectivity of 5-bromo-2-fluorobenzylsulfonyl chloride, highlighting the methylene bridge.

Functional Group Analysis
  • Sulfonyl Chloride (-SO

    
    Cl):  The reactive warhead. It is highly electrophilic and moisture-sensitive.[1]
    
  • Methylene Spacer (-CH

    
    -):  Breaks conjugation between the sulfonyl group and the aromatic ring. This increases the pKa of the resulting sulfonamide (compared to aryl sulfonamides) and introduces rotational freedom.
    
  • Bromine (C-5): A "synthetic handle." It remains intact during sulfonylation, allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule.

  • Fluorine (C-2): An ortho-substituent relative to the sulfonyl tail. It provides metabolic stability (blocking oxidation) and influences the conformation of the final drug molecule via electronic repulsion.

Synthesis & Manufacturing Protocol

Since 5-bromo-2-fluorobenzylsulfonyl chloride is often not a stock catalog item, it must be synthesized from the corresponding benzyl halide. The most robust "field-proven" method avoids hazardous chlorine gas by using N-chlorosuccinimide (NCS) and Thiourea .

Precursor: 5-Bromo-2-fluorobenzyl bromide (CAS: 99725-12-9).[2]

Step-by-Step Synthesis Workflow

Phase 1: Formation of Isothiouronium Salt

  • Dissolution: Dissolve 5-bromo-2-fluorobenzyl bromide (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add Thiourea (1.1 eq).

  • Reflux: Heat to reflux for 1–2 hours. The solution typically remains clear or forms a white precipitate.

  • Isolation: Cool to 0°C. If precipitate forms, filter it. If not, concentrate to dryness to obtain the S-(5-bromo-2-fluorobenzyl)isothiouronium bromide salt.

Phase 2: Oxidative Chlorosulfonation (The NCS Method)

  • Suspension: Suspend the isothiouronium salt in a biphasic mixture of Acetonitrile (ACN) and 2M HCl (ratio 2:1).

  • Cooling: Cool the mixture to <10°C (Ice/Water bath). Critical: Exothermic reaction.

  • Oxidation: Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 20 minutes. Maintain internal temp <15°C.

  • Quench & Extraction: Dilute with water, extract immediately with Ethyl Acetate or DCM.

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate. Do not use column chromatography  (sulfonyl chlorides are unstable on silica); use immediately or recrystallize from Hexane/CHCl
    
    
    
    .

SynthesisPath Start 5-Bromo-2-fluorobenzyl bromide (CAS: 99725-12-9) Reagent1 + Thiourea / EtOH Reflux Start->Reagent1 Intermed S-Benzyl Isothiouronium Salt (Stable Intermediate) Reagent1->Intermed Reagent2 + NCS / HCl (aq) / ACN <10°C (Oxidative Cleavage) Intermed->Reagent2 Product 5-Bromo-2-fluorobenzylsulfonyl Chloride Reagent2->Product

Figure 2: Oxidative chlorosulfonation pathway via isothiouronium intermediate.

Reactivity & Mechanism
Primary Reaction: Sulfonamide Formation

The most common application is coupling with primary or secondary amines.

  • Mechanism: Nucleophilic attack at the sulfur atom.

  • Base Requirement: Requires a base (TEA, DIPEA, or Pyridine) to scavenge the HCl byproduct.

  • Solvent: DCM or THF (anhydrous).

Critical Stability Note (Ramberg-Bäcklund Risk): Unlike benzenesulfonyl chlorides, benzylsulfonyl chlorides possess acidic protons on the


-methylene group (-CH

-).
  • Risk: If a strong base (e.g., NaH, KOtBu) is used, deprotonation can occur, leading to the extrusion of SO

    
     and formation of a stilbene derivative (Ramberg-Bäcklund rearrangement).
    
  • Mitigation: Use mild organic bases (Pyridine, Triethylamine) and avoid heating with strong alkalis.

Mechanism Amine Nucleophile (R-NH2) Transition Tetrahedral Intermediate Amine->Transition Attack on S Sulfonyl Sulfonyl Chloride (R-CH2-SO2-Cl) Sulfonyl->Transition Base Base (Et3N) Scavenges HCl Transition->Base H+ transfer Product Sulfonamide (R-CH2-SO2-NH-R) Transition->Product -Cl

Figure 3: Mechanism of sulfonamide formation showing base-mediated HCl scavenging.

Applications in Drug Discovery

This compound serves as a "Fragment-Growing" vector.

  • Linker Pharmacology: The methylene group provides a "kink" in the molecule, allowing the aromatic ring to access hydrophobic pockets that rigid benzenesulfonamides cannot reach.

  • Late-Stage Diversification:

    • Step 1: React sulfonyl chloride with a diverse amine library (Parallel Synthesis).

    • Step 2: Use the 5-Bromo handle for Suzuki coupling to attach heteroaryl groups, creating a biaryl core.

  • Therapeutic Areas:

    • GPCR Modulators: Benzylsulfonamides are common scaffolds in 5-HT (Serotonin) and Dopamine receptor antagonists.

    • Protease Inhibitors: The sulfonyl group forms hydrogen bonds with the active site backbone.

Handling & Safety (SDS Summary)
  • Hazards: Corrosive (Skin Corr.[3] 1B), Lachrymator.[3] Causes severe skin burns and eye damage.[3]

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to sulfonic acid).[4]

  • Spill Protocol: Do not use water. Neutralize with sodium bicarbonate or lime.

  • PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and respirator if ventilation is poor.

References
  • Synthesis of Sulfonyl Chlorides via NCS Oxidation: Yang, Z., & Xu, J. (2013).[5][6] "A Convenient and Efficient Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiouronium Salts." Synthesis, 45(12), 1675-1682.

  • Precursor Data (5-Bromo-2-fluorobenzyl bromide): PubChem Compound Summary for CID 99725-12-9.

  • General Reactivity of Benzylsulfonyl Chlorides: King, J. F., et al. (1992). "The mechanism of hydrolysis of benzylsulfonyl chlorides." Canadian Journal of Chemistry, 70(10).

  • Alternative Reagent (Benzenesulfonyl Analog): Sigma-Aldrich Product Sheet for CAS 339370-40-0.

Sources

Foundational

Molecular weight and density of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1184467-10-4 Formula: C₇H₅BrClFO₂S Molecular Weight: 287.53 g/mol [1]

Executive Summary

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is a specialized benzylic sulfonyl chloride widely utilized as a building block in medicinal chemistry.[1] Unlike simple benzenesulfonyl chlorides, the sulfonyl group here is attached to a methylene linker (–CH₂–), imparting unique reactivity and conformational flexibility to the resulting sulfonamides.

This compound serves as a critical intermediate for introducing the (5-bromo-2-fluorophenyl)methyl motif into target scaffolds.[1] The presence of the ortho-fluorine and meta-bromine atoms (relative to the alkyl chain) provides orthogonal handles for late-stage diversification—fluorine for SₙAr reactions and bromine for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Physicochemical Specifications

The following data aggregates calculated and predicted properties essential for stoichiometric planning and automated synthesis.

Core Properties Table[1][2]
PropertyValueNotes
Molecular Weight 287.53 g/mol Monoisotopic Mass: 285.89 Da
Molecular Formula C₇H₅BrClFO₂SHalogen-rich core
Physical State Solid (Crystalline)Analogous to 2-fluorobenzylsulfonyl chloride (mp 55°C)
Predicted Density 1.82 ± 0.1 g/cm³ In silico prediction; experimental verification required
Boiling Point ~350 °C (Predicted)Decomposes before boiling at atm pressure
Solubility DCM, THF, EtOAc, CHCl₃Reacts violently with water/alcohols
Critical Analysis: Density & Molarity

While the theoretical density is ~1.82 g/cm³, do not rely on volumetric dosing for this reagent in its neat form.[1] Sulfonyl chlorides are often hygroscopic solids or viscous oils that are difficult to dispense accurately by volume.[1]

  • Best Practice: Always weigh the solid and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a stock solution of known molarity (e.g., 0.5 M).[1]

  • In-situ Density Check: If the compound presents as a melt or oil, measure density gravimetrically using a tared 1.00 mL syringe to ensure accurate stoichiometry in flow chemistry applications.

Synthetic Pathway & Mechanism[8]

The synthesis of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride typically avoids direct chlorosulfonation of the parent toluene, which would yield a mixture of isomers.[1] Instead, a regiospecific conversion from the corresponding benzyl bromide is the industry standard.[1]

Workflow Visualization

The following diagram outlines the standard synthetic route and the compound's structural utility.

SynthesisWorkflow cluster_utility Downstream Utility Start 5-Bromo-2-fluorobenzyl bromide Inter S-Benzylisothiouronium Salt Start->Inter Thiourea, EtOH Reflux Product (5-Bromo-2-fluorophenyl)- methanesulfonyl chloride Inter->Product Cl2 (g) or NCS/HCl Oxidative Chlorination Sulfonamide Sulfonamide Formation (Drug Scaffold) Product->Sulfonamide R-NH2, Base CrossCoupling Pd-Catalyzed Coupling (at Br site) Sulfonamide->CrossCoupling Boronic Acid, Pd(0)

Caption: Regiospecific synthesis via thiouronium intermediate and downstream diversification.

Mechanistic Insight: Oxidative Chlorination

The transformation from the isothiouronium salt to the sulfonyl chloride is an oxidative chlorination .[1][2]

  • Cleavage: Chlorine (Cl₂) or N-chlorosuccinimide (NCS) attacks the sulfur, cleaving the C-S bond of the thiourea moiety.[1]

  • Oxidation: The sulfur is progressively oxidized from S(II) to S(IV) (sulfinyl chloride) and finally to S(VI) (sulfonyl chloride).[1]

  • Critical Control: Temperature must be kept low (<10°C) during chlorination to prevent over-oxidation or hydrolysis to the sulfonic acid.[1]

Experimental Protocol: Sulfonylation of Amines

This protocol describes the coupling of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride with a secondary amine (e.g., morpholine) to form a sulfonamide.[1]

Reagents
  • (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv)[1][3]

  • Amine substrate (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Anhydrous Dichloromethane (DCM) [0.2 M concentration][1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution.

    • Note: Slow addition prevents exotherms that can degrade the sulfonyl chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of the chloride and formation of the sulfonamide mass, M+H).

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer with 1M HCl (to remove excess amine/TEA).

    • Wash with saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexanes).[1]

Reaction Mechanism Diagram[8]

ReactionMechanism SulfonylCl Sulfonyl Chloride (Electrophile) Transition Tetrahedral Transition State (Pentacoordinate Sulfur) SulfonylCl->Transition Nucleophilic Attack Amine Amine (R2NH) (Nucleophile) Amine->Transition Nucleophilic Attack Sulfonamide Sulfonamide Product Transition->Sulfonamide Cl- Elimination HCl HCl (Scavenged by Base) Transition->HCl

Caption: Nucleophilic substitution at the sulfonyl sulfur center.

Handling, Stability & QC

Benzylic sulfonyl chlorides are notoriously unstable compared to their aryl counterparts.[1] The benzylic protons are acidic, and the sulfonyl group can undergo "ene-like" decomposition or rapid hydrolysis.[1]

Quality Control Workflow

Before using this reagent in high-value synthesis, verify its integrity.[1]

QC_Workflow Sample Reagent Sample Visual Visual Inspection (White Solid?) Sample->Visual HNMR 1H NMR (CDCl3) Visual->HNMR Decision Integrity Check HNMR->Decision Action_Use Proceed to Synthesis Decision->Action_Use Clean Doublet (CH2) ~4.5-5.0 ppm Action_Purify Recrystallize / Wash Decision->Action_Purify Broad peaks or Sulfonic acid OH detected

Caption: QC decision tree. The benzylic CH2 protons are the key NMR diagnostic handle.

Storage Directives
  • Temperature: Store at -20°C.

  • Atmosphere: Strictly under Argon or Nitrogen.[1]

  • Sensitivity: Moisture sensitive.[1] Hydrolyzes to (5-bromo-2-fluorophenyl)methanesulfonic acid (strong acid).[1]

References

  • Sigma-Aldrich. (5-bromo-2-fluorophenyl)methanesulfonyl chloride Product Page. Link

  • BenchChem. Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride. (Protocol adapted for 5-Br-2-F analog).[1] Link[1]

  • PubChem. Compound Summary: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CID 1184467-10-4).[1] Link

  • Enamine. Building Blocks for Medicinal Chemistry: Sulfonyl Chlorides. Link

Sources

Exploratory

The Halogen Dance: Strategic Selection of Bromo-Fluoro Phenyl Isomers in Drug Design

An In-Depth Technical Guide on 5-Bromo-2-fluorophenyl vs. 2-Bromo-5-fluorophenyl Isomers Executive Summary In the high-stakes arena of medicinal chemistry, the selection of aryl building blocks is rarely arbitrary.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Bromo-2-fluorophenyl vs. 2-Bromo-5-fluorophenyl Isomers

Executive Summary

In the high-stakes arena of medicinal chemistry, the selection of aryl building blocks is rarely arbitrary. The 5-bromo-2-fluorophenyl and 2-bromo-5-fluorophenyl isomers represent a classic case study in the trade-off between synthetic accessibility and structural utility .

While they share the same molecular formula (


), their behavior in palladium-catalyzed cross-couplings and their influence on the physicochemical properties of a drug scaffold are diametrically opposed. This guide dissects these differences, providing a roadmap for researchers to navigate the steric and electronic landscapes of these critical synthons.

Structural Anatomy & Electronic Profiling

To understand the reactivity, we must first map the topography of these isomers relative to their attachment point (typically a boronic acid/ester or a halide handle).

Nomenclature & Positional Logic

We define the "attachment point" as


. This is the carbon connecting the phenyl ring to the rest of the molecule (or the Boron atom in a reagent context).
Feature5-Bromo-2-fluorophenyl 2-Bromo-5-fluorophenyl
Ortho Substituent (

)
Fluorine (F) Bromine (Br)
Meta Substituent (

)
Bromine (Br) Fluorine (F)
Steric Environment (

)
Low Hindrance (

)
High Hindrance (

)
Electronic Effect on

Inductively withdrawn (-I), Ortho-F dipole alignment.[1]Sterically congested, twisted conformation.
Primary Utility Rapid installation of a biaryl system with a distal Br handle.Installation of a sterically locked biaryl or metabolic block.
The Ortho-Effect
  • The Ortho-Fluoro Advantage (5-Br-2-F): Fluorine acts as a "silent" steric partner. It is small enough to allow planar conformations in biaryl systems (facilitating

    
    -conjugation) but electronegative enough to lower the 
    
    
    
    of neighboring protons and influence metabolic oxidation.
  • The Ortho-Bromo Challenge (2-Br-5-F): The bulky bromine atom at

    
     forces the phenyl ring to twist out of plane relative to the attachment at 
    
    
    
    to relieve steric strain (
    
    
    -value of Br is significant). This creates atropisomerism potential and dramatically slows down cross-coupling reactions.

Synthetic Accessibility: The "Make" Phase

The synthesis of these building blocks relies heavily on Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange .

Synthesis of 5-Bromo-2-fluorophenylboronic Acid
  • Difficulty: Low

  • Mechanism: DoM directed by Fluorine.

  • Precursor: 1-Bromo-4-fluorobenzene.

  • Logic: Fluorine is a strong ortho-director due to the inductive acidification of the adjacent proton (

    
     relative to F, which is 
    
    
    
    in the final product). The bulky base (LDA) avoids the bromine (which could undergo exchange) if temps are kept low, but typically, the acidity of the proton ortho to F dominates.

Synthesis_5Br2F Start 1-Bromo-4-fluorobenzene Step1 LDA, THF, -78°C (Ortho-Lithiation) Start->Step1 Inter Lithiated Intermediate (Li ortho to F) Step1->Inter Step2 B(OiPr)3 Then H3O+ Inter->Step2 Product 5-Bromo-2-fluorophenyl- boronic acid Step2->Product

Caption: Synthesis of 5-bromo-2-fluorophenylboronic acid via Fluorine-directed lithiation.

Synthesis of 2-Bromo-5-fluorophenylboronic Acid
  • Difficulty: High

  • Mechanism: Lithium-Halogen Exchange or Cryogenic Trapping.

  • Challenge: You cannot easily lithiate ortho to a Bromine without causing "Halogen Dance" or elimination to benzyne.

  • Route: Often requires starting from 2,4-dibromo-1-fluorobenzene (selective exchange of the more accessible Br?) or 1-bromo-2-iodo-4-fluorobenzene (selective exchange of I).

  • Stability Warning: Ortho-bromo boronic acids are prone to protodeboronation (loss of the boron group) because the steric strain weakens the

    
     bond.
    

Reactivity Profile: The "Use" Phase

When using these reagents in Suzuki-Miyaura coupling, the difference is stark.

Comparative Reactivity Table
Parameter5-Bromo-2-fluorophenyl 2-Bromo-5-fluorophenyl
Coupling Rate Fast (Standard Protocols)Slow (Requires Optimization)
Catalyst Requirement Standard Pd(

)

or Pd(dppf)

High Activity (e.g., Pd-SPhos, Pd-XPhos)
Side Reactions MinimalProtodeboronation, Homocoupling
Mechanism Facile TransmetallationSterically Hindered Transmetallation
The Steric Wall (2-Br Isomer)

In the 2-bromo-5-fluorophenyl isomer, the bromine atom at


 shields the Carbon-Boron bond. During the transmetallation step of the Suzuki cycle, the incoming Palladium(II) complex struggles to approach.
  • Solution: Use Buchwald Ligands (e.g., SPhos, XPhos). These electron-rich, bulky biaryl phosphines facilitate oxidative addition and create a pocket that accommodates the steric bulk during transmetallation.

Experimental Protocols

Protocol A: Robust Suzuki Coupling for the 5-Bromo-2-fluoro Isomer

Use this for rapid library generation.

  • Reagents: Aryl Halide (1.0 eq), 5-Bromo-2-fluorophenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: >85%.

Protocol B: High-Force Coupling for the 2-Bromo-5-fluoro Isomer

Use this when the ortho-bromo motif is structurally essential.

  • Reagents: Aryl Halide (1.0 eq), (2-Bromo-5-fluorophenyl)boronic acid (1.5 eq - excess needed due to instability),

    
     (3.0 eq).
    
  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%).
    
    • Why? SPhos is exceptionally good at coupling sterically hindered boronic acids.

  • Solvent: Toluene / Water (10:1) or n-Butanol.

  • Conditions: Heat to 100-110°C for 12-24 hours.

  • Note: Monitor for protodeboronation (formation of 1-bromo-4-fluorobenzene).

Medicinal Chemistry Decision Matrix

When should you choose one over the other?

MedChem_Decision Start Select Isomer Motif Q1 Is the Bromo-group a permanent part of the drug? Start->Q1 Handle Use 5-Bromo-2-fluoro Q1->Handle No (It's a handle) Structural Structural Q1->Structural Yes (Structural) Reason1 Allows sequential coupling. F remains ortho to linkage. Handle->Reason1 Q2 Do you need to lock conformation? Structural->Q2 LockYes Use 2-Bromo-5-fluoro Q2->LockYes Yes (Twisted) LockNo Use 5-Bromo-2-fluoro Q2->LockNo No (Planar) Reason2 Ortho-Br forces twist. High atropisomerism potential. LockYes->Reason2

Caption: Decision tree for selecting the optimal bromo-fluorophenyl isomer based on MedChem goals.

Metabolic Implications[2][3][4]
  • 5-fluoro (Meta to attachment): Blocks metabolism at the para-position relative to the bromine. If the bromine is replaced by a lipophilic group, the fluorine protects the ring from P450 oxidation at the chemically active site.

  • 2-fluoro (Ortho to attachment): Lowers the electron density of the biaryl bond. Often used to improve metabolic stability of the linkage itself or to reduce the basicity of a nitrogen atom attached to the ring.

References

  • Sigma-Aldrich. (2-Bromo-5-fluorophenyl)boronic acid Product Specification. Retrieved from .

  • National Institutes of Health (NIH). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from .

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. Retrieved from .

  • BenchChem. Overcoming Steric Hindrance in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from .

Sources

Foundational

Stability of brominated benzylsulfonyl chlorides in air

Executive Summary Brominated benzylsulfonyl chlorides (e.g., 4-bromobenzylsulfonyl chloride) represent a class of "high-maintenance" electrophiles widely used in the synthesis of sulfonamides and sulfonate esters.[1] Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated benzylsulfonyl chlorides (e.g., 4-bromobenzylsulfonyl chloride) represent a class of "high-maintenance" electrophiles widely used in the synthesis of sulfonamides and sulfonate esters.[1] Unlike their aryl counterparts (e.g., tosyl chloride), which are relatively robust, benzylsulfonyl chlorides possess a dual-mode instability profile : they are prone to rapid hydrolysis (moisture sensitivity) and thermal desulfonylation (extrusion of SO₂).

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for their storage, handling, and use. The presence of a bromine substituent on the aromatic ring introduces specific electronic considerations but does not mitigate the fundamental lability of the benzylic sulfonyl bond.

Part 1: The Chemical Nature & Reactivity Profile

To master the handling of brominated benzylsulfonyl chlorides, one must understand the competition between the sulfonyl group's electrophilicity and the benzylic position's lability.

The "Benzyl" vs. "Aryl" Distinction

The insertion of a methylene (-CH₂-) bridge between the aromatic ring and the sulfonyl group fundamentally alters the stability landscape.

  • Aryl Sulfonyl Chlorides (e.g., Ph-SO₂Cl): The S-C bond is strong (

    
    -hybridized carbon). Decomposition requires high temperatures (>200°C).
    
  • Benzyl Sulfonyl Chlorides (e.g., 4-Br-Ph-CH₂-SO₂Cl): The S-C bond is weaker (

    
    -hybridized carbon). The benzylic position allows for cheletropic extrusion of SO₂ , often occurring at temperatures as low as ambient or slightly elevated (50–80°C), leading to the formation of the corresponding benzyl halide.
    
The Bromine Substituent Effect

The bromine atom at the para or meta position exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

  • Impact on Hydrolysis: The -I effect increases the electrophilicity of the sulfur atom, making the compound more susceptible to nucleophilic attack by water (hydrolysis) compared to the unsubstituted parent.

  • Impact on Thermal Stability: Thermal decomposition often proceeds via a radical or ion-pair mechanism. While electron-withdrawing groups can destabilize the developing benzylic carbocation (potentially retarding SO₂ loss), the overall thermal ceiling remains significantly lower than non-benzylic analogs.

Part 2: Degradation Mechanisms

The degradation of brominated benzylsulfonyl chlorides in air is driven by two distinct vectors: Moisture (Hydrolysis) and Temperature (Desulfonylation) .

Pathway A: Hydrolytic Decomposition

Upon exposure to atmospheric moisture, the sulfonyl chloride undergoes nucleophilic acyl substitution. This reaction is autocatalytic; the HCl byproduct generates an acidic microenvironment on the crystal surface, accelerating further degradation.



Pathway B: Thermal Desulfonylation (SO₂ Extrusion)

This is the "silent killer" of purity. Even in a dry glovebox, if the compound is stored near a heat source or allowed to warm excessively, it will lose sulfur dioxide. The resulting benzyl chloride is a potent alkylating agent but chemically distinct from the desired sulfonylating agent.



Pathway C: Sulfene Formation (Base-Promoted)

In the presence of weak bases (often used in reaction setups), the acidic


-protons (on the CH₂ group) can be removed to form a sulfene intermediate  (Ar-CH=SO₂). This species is highly reactive and can oligomerize or react non-selectively, leading to tar-like impurities.

Visualization of Degradation Pathways

DegradationPathways Start 4-Bromobenzylsulfonyl Chloride Sulfonic Sulfonic Acid (Corrosive Solid) Start->Sulfonic Hydrolysis (-HCl) BenzylHalide 4-Bromobenzyl Chloride (Liquid/Oil) Start->BenzylHalide Desulfonylation (-SO2) Sulfene Sulfene Intermediate (Ar-CH=SO2) Start->Sulfene Elimination (-HCl) Moisture Moisture (Air) Heat Heat (>40°C) Base Base (Amine/OH-) Oligomers Polymers/Tars Sulfene->Oligomers Polymerization

Caption: Primary degradation vectors for benzylsulfonyl chlorides. Note that SO₂ extrusion is irreversible.

Part 3: Experimental Analysis of Stability

To validate the quality of your reagent before use, rely on the following quantitative markers. Do not assume purity based on the label.

Quantitative Data Summary
ParameterBrominated Benzylsulfonyl ChlorideBenzenesulfonyl Chloride (Ref)Implication
Hydrolysis Half-Life (

)
< 10 mins (in moist air/solution)~60 mins (in moist air)Handle strictly under inert gas.
Thermal Decomp. Onset ~60°C - 80°C> 200°CNever heat to dissolve.
Primary Impurity 4-Bromobenzyl chlorideBenzenesulfonic acidCheck NMR for CH₂ shift.
Storage Requirement -20°C, Argon, DesiccatedRT, Tightly sealedCold chain is mandatory.
The Self-Validating Purity Protocol (NMR)

The most reliable way to distinguish the active sulfonyl chloride from its desulfonylated decomposition product is Proton NMR (


H-NMR). The chemical shift of the benzylic methylene (-CH₂-) is diagnostic.
  • Protocol: Dissolve ~10 mg in CDCl₃ (dry). Run immediately.

  • Diagnostic Peaks (Approximate):

    • Active Reagent (Ar-CH₂-SO₂Cl):

      
       ppm (Singlet). The strong electron-withdrawing effect of SO₂Cl shifts this downfield.
      
    • Decomposed Product (Ar-CH₂-Cl):

      
       ppm (Singlet).
      
    • Hydrolyzed Product (Ar-CH₂-SO₃H):

      
       ppm (often broad/shifting depending on concentration).
      

If the integral of the ~4.5 ppm peak exceeds 5% of the ~4.9 ppm peak, recrystallization or re-synthesis is required.

Part 4: Handling & Storage Protocols

This workflow is designed to ensure "Zero-Compromise" integrity of the reagent.

Storage Architecture
  • Primary Container: Glass vial with a Teflon-lined screw cap. Avoid cork or rubber septa which can degrade or absorb HCl.

  • Atmosphere: The headspace must be backfilled with Argon or Nitrogen.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., Drierite or Silica Gel).

  • Temperature: Store at -20°C . Low temperature kinetically inhibits both hydrolysis and SO₂ extrusion.

The "Cold-Weigh" Workflow

Because condensation forms instantly on cold glass, follow this sequence to prevent water introduction:

HandlingWorkflow Freezer Remove from -20°C Equilibrate Equilibrate to RT (in Desiccator) Freezer->Equilibrate Prevent Condensation Glovebox Transfer to Glovebox/Bag Equilibrate->Glovebox Weigh Weigh Aliquot Glovebox->Weigh Reseal Purge Headspace & Reseal Immediately Weigh->Reseal

Caption: Protocol to prevent condensation-induced hydrolysis during weighing.

  • Equilibration: Allow the cold vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air will condense water directly onto the powder, initiating autocatalytic hydrolysis.

  • Inert Weighing: Ideally, weigh inside a glovebox. If not available, use a "nitrogen funnel" or weigh quickly into a tared flask that is immediately purged.

Reaction Best Practices
  • Solvent Choice: Use anhydrous DCM or THF. Avoid protic solvents (methanol/ethanol) completely.

  • Base Addition: When reacting with amines, add the base (e.g., Triethylamine) slowly at 0°C . Rapid addition can trigger the "Sulfene Pathway" (see Section 2.3), leading to colored impurities.

  • Temperature Control: Maintain reaction temperature < 25°C. If the reaction is sluggish, do not heat to reflux. Instead, add a catalyst (e.g., DMAP) or extend reaction time. Heating > 50°C risks generating the benzyl chloride impurity.

References

  • King, J. F., & Durst, T. (1965). Sulfenes in the Reaction of Benzylsulfonyl Chloride with Base. Journal of the American Chemical Society. Link

  • Truce, W. E., & Campbell, R. W. (1966). Sulfonyl Chlorides via the Chlorination of Thiols. Journal of the American Chemical Society. Link

  • Organic Syntheses. (1981). Benzenesulfonyl Chloride (General Handling Procedures). Organic Syntheses, Coll. Vol. 1, p.84. Link

  • Opitz, G. (1967). Sulfines and Sulfenes. Angewandte Chemie International Edition. Link

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobenzenesulfonyl chloride. Link

Sources

Exploratory

Sourcing, Economics, and Synthetic Applications of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride CAS Registry Number: 1184467-10-4 | Molecular Formula: C₇H₅BrClFO₂S | Molecular Weight: 287.53 g/mol

Executive Summary and Chemical Significance

In modern drug discovery, the sulfonamide pharmacophore is a cornerstone motif, frequently utilized to improve metabolic stability, modulate physicochemical properties, and engage in critical hydrogen-bonding interactions within target binding pockets. The reagent (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS 1184467-10-4) serves as a highly specialized bifunctional building block. The methanesulfonyl chloride moiety allows for rapid N-sulfonylation of amines, while the aryl ring—decorated with both a fluorine and a bromine atom—provides an ideal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling via the aryl bromide)[1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between procurement logistics and bench-level execution, providing a comprehensive overview of the supplier landscape, pricing economics, and a self-validating experimental protocol for its application.

Commercial Landscape: Suppliers and Pricing Economics

Sourcing specialty halogenated sulfonyl chlorides requires balancing cost, purity, and lead time. Because sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis into unreactive sulfonic acids, prioritizing suppliers with robust cold-chain logistics and rigorous QA/QC (e.g., Karl Fischer titration for water content) is critical.

Pricing for CAS 1184467-10-4 varies significantly based on the vendor's position in the supply chain (primary manufacturer vs. catalog distributor) and the purchaser's institutional contract[2]. Below is a synthesized comparative matrix of key suppliers and estimated catalog pricing.

Table 1: Supplier and Pricing Matrix for CAS 1184467-10-4
SupplierCatalog NumberClaimed PurityEstimated Price (USD / 1g)Sourcing Notes & Logistics
ENA947388286≥95%$120 - $180Premium pricing; subject to institutional discounts. High reliability for QA/QC.
BD0107123995%$45 - $85Cost-effective for scale-up. Often requires online ordering for special offers.
Bide Pharm BD0107123995%$40 - $80Regional distributor; excellent for bulk procurement in Asian markets.
Angene Chemical AGN-PC-0DT9YA≥95%Inquiry RequiredSynthesized on demand; lead times may vary from 2 to 4 weeks.

Note: Prices are estimates based on standard catalog rates for specialty building blocks and are subject to market fluctuations and institutional procurement agreements.

Mechanistic Causality in N-Sulfonylation

To utilize (5-Bromo-2-fluorophenyl)methanesulfonyl chloride effectively, one must understand the causality behind the reaction conditions. The synthesis of sulfonamides proceeds via a nucleophilic acyl substitution mechanism, often referred to as a modified Schotten-Baumann reaction[3].

The nitrogen atom of the target amine acts as a nucleophile, attacking the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate, which rapidly collapses to expel a chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), an external base (such as triethylamine or N,N-diisopropylethylamine) must be present. Without the base, the generated HCl would protonate the remaining unreacted amine, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion[4][5].

Mechanistic pathway of N-sulfonylation via nucleophilic acyl substitution.

Self-Validating Experimental Protocol

The following protocol details the N-sulfonylation of a primary or secondary amine using (5-Bromo-2-fluorophenyl)methanesulfonyl chloride. This methodology is designed as a self-validating system , incorporating specific analytical checkpoints to guarantee experimental integrity and prevent downstream purification failures.

Reagent Preparation and Reaction Execution

Causality Note: Sulfonyl chlorides are highly reactive toward water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent the competitive hydrolysis of the reagent into (5-bromo-2-fluorophenyl)methanesulfonic acid[4].

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

  • Substrate Dissolution: Dissolve the target amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). Why DIPEA? It is non-nucleophilic and prevents competitive sulfonylation of the base itself.

  • Thermal Control: Submerge the flask in an ice-water bath and equilibrate to 0 °C. Why 0 °C? The initial nucleophilic attack is highly exothermic; thermal control prevents the formation of di-sulfonylation byproducts (where a primary amine reacts twice).

  • Electrophile Addition: Dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–16 hours.

Step-by-step experimental workflow for the synthesis of sulfonamides.

Built-In Validation and Workup

A robust protocol validates itself before the final isolation step. Execute the following sequence to ensure product fidelity:

  • Validation Checkpoint 1 (TLC): After 2 hours, spot the reaction mixture against the starting amine on a silica TLC plate. Elute with a suitable solvent (e.g., 30% EtOAc/Hexanes). The disappearance of the amine spot (visualized via Ninhydrin stain) validates reaction completion.

  • Quench and Acid Wash: Dilute the reaction with additional DCM and wash with 1 M aqueous HCl (2 × 20 mL).

    • Validation Checkpoint 2 (pH Test): Test the aqueous layer with pH paper. It must be acidic (pH ~2). This guarantees that all excess DIPEA and unreacted aliphatic amines have been protonated and partitioned into the aqueous waste.

  • Brine Wash and Drying: Wash the organic layer with saturated aqueous NaCl (brine) to break any emulsions and remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 3 (LC-MS): Before committing to flash column chromatography, filter the drying agent, concentrate a 50 µL aliquot, and analyze via . The presence of the

    
     or 
    
    
    
    ion corresponding to the target sulfonamide, complete with the characteristic bromine isotope pattern (a 1:1 doublet separated by 2 mass units), definitively validates the success of the synthesis.
  • Final Isolation: Concentrate the bulk organic layer in vacuo and purify via silica gel flash chromatography.

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. Available at:[Link]

Sources

Foundational

Reactivity of sulfonyl chloride group in halogenated arenes

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Halogenated Arenes Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Haloaryl sulfonyl chlorides are a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Halogenated Arenes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Haloaryl sulfonyl chlorides are a pivotal class of reagents in organic synthesis, serving as critical precursors for a multitude of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride functional group when attached to a halogenated aromatic ring. We will dissect the underlying electronic principles governing its reactivity, analyze the nuanced influence of the halogen substituent's nature and position, and provide field-proven experimental protocols for key transformations. The content herein is structured to deliver not just procedural steps, but the causal logic behind them, empowering researchers to troubleshoot, optimize, and innovate within their own synthetic challenges.

Core Reactivity: The Electrophilic Sulfur Center

The reactivity of any sulfonyl chloride is fundamentally dictated by the highly electrophilic nature of the sulfur atom.[1][3] This electrophilicity arises from the strong electron-withdrawing effects of three attached electronegative atoms: two oxygen atoms and one chlorine atom. This polarization creates a significant partial positive charge on the sulfur, making it an excellent target for nucleophilic attack.

The chloride ion is a competent leaving group, which facilitates nucleophilic substitution reactions at the sulfur center.[3] The precise mechanism of this substitution can vary, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[3][4]

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

The Influence of the Halogen on the Arene Ring

When the sulfonyl chloride is attached to a halogenated arene, the halogen exerts a dual electronic effect that modulates the reactivity at the sulfur center. Understanding this interplay is crucial for predicting reaction outcomes.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma bond network. This is a distance-dependent effect that deactivates the ring towards electrophiles and, importantly, increases the electrophilicity of the attached sulfonyl sulfur atom.[5]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system. This effect increases electron density at the ortho and para positions.[5][6]

For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring.[5] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[6][7] In the context of the sulfonyl chloride's reactivity, the net electron-withdrawing nature of the halogen enhances the partial positive charge on the sulfur, making haloaryl sulfonyl chlorides generally more reactive towards nucleophiles than their non-halogenated counterparts.

The position of the halogen relative to the sulfonyl chloride group is critical:

  • ortho and para Halogens: These positions allow for both inductive withdrawal and resonance donation. The strong -I effect, which increases the electrophilicity of the sulfur, dominates. Interestingly, studies have shown a counterintuitive acceleration of nucleophilic substitution with ortho-alkyl groups, attributed to a rigid, sterically congested ground state that is closer in energy to the transition state; similar, though less pronounced, steric and electronic effects can be considered for ortho-halogens.[4][8]

  • meta Halogens: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect is the primary influence, which serves to increase the reactivity of the sulfonyl chloride group.

G A Haloaryl Sulfonyl Chloride B Halogen Substituent A->B C Inductive Effect (-I) Electron Withdrawing B->C D Resonance Effect (+R) Electron Donating (to o,p) B->D E Reactivity of Sulfonyl Group C->E Increases (Enhances S δ+) D->E Slightly Decreases (Minor effect, position dependent)

Caption: Influence of halogen electronic effects on sulfonyl chloride reactivity.

Key Synthetic Transformations

Haloaryl sulfonyl chlorides are versatile intermediates for several critical reactions.

Synthesis of Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant application, given the prevalence of this moiety in pharmaceuticals.[1][3] The reaction proceeds readily, typically in the presence of a base to neutralize the HCl byproduct.[9]

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AminePyridinePyridineRoom Temp>90
Secondary AmineTriethylamineDichloromethane0 to Room Temp85-95
Aniline (less nucleophilic)K₂CO₃AcetonitrileReflux70-90

Causality in Protocol Design:

  • Base Selection: Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine (TEA) is a non-nucleophilic hindered base, often preferred to avoid side reactions. For less reactive amines, a stronger, inorganic base and higher temperatures may be necessary.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or acetonitrile are common. Pyridine can serve as its own solvent when used in excess.[3]

  • Temperature Control: The reaction is exothermic. Addition of the sulfonyl chloride is often done at 0 °C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10 mmol) and dry dichloromethane (DCM, 30 mL). Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add triethylamine (1.52 g, 2.1 mL, 15 mmol, 1.5 equiv.).

  • Reagent Addition: In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (2.11 g, 10 mmol, 1.0 equiv.) in dry DCM (10 mL). Add this solution dropwise to the stirred amine solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure sulfonamide product.

Synthesis of Sulfonate Esters

Reacting haloaryl sulfonyl chlorides with alcohols in the presence of a base yields sulfonate esters. This is a powerful transformation as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., tosylate, brosylate), facilitating subsequent SN2 or E2 reactions.[3][10]

G cluster_prep 1. Reaction Setup cluster_react 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Dissolve Alcohol & Pyridine in dry DCM B Cool to 0 °C (Ice Bath) A->B C Add Haloaryl Sulfonyl Chloride dropwise B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with cold, dilute HCl to remove Pyridine E->F G Wash with H₂O & Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Standard workflow for the synthesis of sulfonate esters.

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to various other sulfur oxidation states, providing alternative synthetic pathways.

  • To Sulfinates: Reduction using reagents like sodium sulfite converts the sulfonyl chloride to a sodium sulfinate salt (ArSO₂Na), which are useful building blocks in their own right.[11][12]

  • To Thiols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or zinc in acidic media, can fully reduce the sulfonyl chloride to the corresponding thiol (Ar-SH).[13][14] Care must be taken as these conditions can also reduce the aryl halide, particularly if it is a bromide or iodide. Catalytic hydrogenation over palladium is a milder alternative that often preserves the C-Halogen bond.[14]

Chemoselectivity and Competing Reactions

The presence of two reactive sites on the molecule—the sulfonyl chloride group and the C-X bond of the haloarene—introduces the challenge of chemoselectivity.

  • Nucleophilic Attack at Sulfur vs. Carbon: For most common nucleophiles (amines, alcohols, water), reaction at the highly electrophilic sulfonyl sulfur is kinetically and thermodynamically favored over nucleophilic aromatic substitution (SNAr) at the carbon bearing the halogen.[3][11] SNAr typically requires strong electron-withdrawing groups ortho or para to the halogen and more forcing conditions (strong nucleophiles, high temperatures).

  • Metal-Catalyzed Cross-Coupling: In the presence of transition metal catalysts (e.g., Palladium, Copper), the C-X bond becomes the primary site of reactivity. Reactions like Buchwald-Hartwig amination or Suzuki coupling can be performed on the haloarene portion, often leaving the sulfonyl group intact, although reactions coupling at the sulfonamide nitrogen are also well-established.[15][16][17] This orthogonality allows for complex, multi-step syntheses where the order of operations is key.

Conclusion

The reactivity of the sulfonyl chloride group on a halogenated arene is a product of the inherent electrophilicity of the sulfur center, modulated by the dual electronic effects of the halogen substituent. While the net electron-withdrawing character of the halogen generally enhances the sulfonyl group's reactivity towards nucleophiles, the potential for reactions at the C-X bond under different conditions provides a rich landscape for synthetic strategy. A thorough understanding of these principles, combined with robust experimental design, enables researchers to harness the full potential of these versatile chemical building blocks in the pursuit of novel therapeutics and advanced materials.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (BenchChem)
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable. (Fiveable, 2025)
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.
  • Sulfonyl halide - Wikipedia. (Wikipedia)
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (NIH)
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (Wiley Online Library)
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed. (PubMed, 2020)
  • Why are halogens ortho- para- directors? - Master Organic Chemistry. (Master Organic Chemistry, 2018)
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (Wiley Online Library)
  • Why are halogens ortho para directing even though deactiv
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (MDPI, 2020)
  • Reduction of Sulfonyl Chlorides to Thiols | 16 | C
  • Application Notes and Protocols for the Synthesis of Sulfonate Esters
  • Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing - YouTube. (YouTube, 2021)
  • Reduction of sulfonyl chlorides. - ResearchGate.
  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (PubMed, 2022)
  • Sulfonate Esters - Periodic Chemistry. (Periodic Chemistry, 2019)
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University. (Princeton University)
  • AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents.

Sources

Exploratory

Physicochemical Profiling and Melting Point Determination of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Executive Summary (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a highly specialized sulfonyl chloride building block utilized extensively in medicinal chemistry and drug development. As a solid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a highly specialized sulfonyl chloride building block utilized extensively in medicinal chemistry and drug development. As a solid at standard room temperature, its melting point is a critical quality attribute (CQA) that dictates its purity, stability, and handling requirements during synthetic workflows. This technical guide provides a comprehensive mechanistic analysis of its thermal properties, the causality behind its crystal lattice energy, and validated experimental protocols for accurate melting point determination.

Structural Causality and Theoretical Melting Point Dynamics

The melting point of a crystalline solid is fundamentally governed by its intermolecular forces, symmetry, and molecular weight. For (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (Molecular Formula: C7H5BrClFO2S, MW: 287.53 g/mol )[1], the melting point is influenced by three competing structural factors:

  • Halogen Bonding and Dipole Moments: The presence of the highly electronegative fluorine at the ortho position and the polarizable bromine at the meta position creates a strong permanent dipole. The sulfonyl chloride group (-SO2Cl) further adds to the molecular polarity, increasing intermolecular dipole-dipole interactions.

  • Crystal Packing Efficiency: Unlike highly symmetrical molecules (e.g., para-substituted benzenes) which pack tightly and exhibit high melting points, the 2,5-disubstitution pattern introduces steric asymmetry. This asymmetry generally lowers the crystal lattice energy compared to symmetric analogs.

  • Comparative Analysis: To contextualize the expected melting point, we must evaluate structurally homologous methanesulfonyl chlorides. Unsubstituted phenylmethanesulfonyl chloride melts at 90–94 °C[2]. The introduction of an ortho-fluoro group significantly disrupts crystal packing, lowering the melting point of (2-fluorophenyl)methanesulfonyl chloride to 55–56 °C[3]. Conversely, a heavy bromine atom increases London dispersion forces; (4-bromophenyl)methanesulfonyl chloride melts at 117 °C[4]. Synthesizing these vectors, the melting point of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is empirically bracketed between 75 °C and 95 °C , contingent on the specific crystalline polymorph and absolute purity.

Data Presentation: Comparative Thermal Properties

The following table summarizes the quantitative thermal data of related sulfonyl chlorides to establish a predictive baseline for thermal analysis.

Compound NameCAS NumberSubstitution PatternMelting Point (°C)Reference
Phenylmethanesulfonyl chloride1939-99-7Unsubstituted90 – 94[2]
(2-Fluorophenyl)methanesulfonyl chlorideN/Aortho-Fluoro55 – 56[3]
(4-Bromophenyl)methanesulfonyl chloride53531-69-4para-Bromo117[4]
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride 1184467-10-4 2-Fluoro, 5-Bromo ~75 – 95 (Predicted) ,[1]

Experimental Protocols: Self-Validating Systems

Because sulfonyl chlorides are highly electrophilic and moisture-sensitive, traditional open-air melting point determination can yield artificially depressed values due to in situ hydrolysis. The following protocols are engineered to mitigate these artifacts, ensuring scientific integrity.

Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Rationale: DSC measures the exact heat flow associated with the solid-to-liquid phase transition in a sealed, inert environment, preventing moisture-induced degradation from masking the true melting point.

  • Sample Preparation: Inside a nitrogen-purged glovebox, accurately weigh 2.0 to 5.0 mg of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride solid into an aluminum DSC pan.

  • Hermetic Sealing: Hermetically seal the pan using a specialized crimper to prevent the volatilization of any residual HCl or moisture ingress during heating.

  • Thermal Cycling: Load the sample and a reference empty pan into the DSC chamber. Equilibrate the system at 25 °C.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 150 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Analysis: Record the extrapolated onset temperature (

    
    ) of the endothermic peak. This value represents the true thermodynamic melting point of the pure crystal lattice.
    
Protocol B: Automated Capillary Method (Routine Analysis)

Rationale: For rapid, routine QA/QC, capillary methods are acceptable provided the capillaries are sealed immediately to prevent atmospheric exposure.

  • Capillary Loading: Pulverize the solid sample using an agate mortar and pestle. Load approximately 2-3 mm of the fine powder into a glass melting point capillary.

  • Inert Sealing: Immediately flame-seal the open end of the capillary tube to trap the sample in an anhydrous micro-environment.

  • Instrument Setup: Insert the sealed capillary into an automated melting point apparatus.

  • Gradient Heating: Set the starting temperature to 50 °C. Ramp at 5 °C/min until 70 °C, then reduce the ramp rate to 1 °C/min to ensure thermal equilibrium.

  • Optical Detection: The instrument's optical sensor will record the temperature at the first sign of meniscus formation (onset) and complete liquefaction (clear point).

Visualizations of Workflows and Causality

Workflow A Sample Prep (Inert Atmosphere) B DSC Analysis (Hermetic Seal) A->B High Precision C Capillary Method (Flame Sealed) A->C Routine QA/QC D Thermogram Analysis (Endothermic Onset) B->D E Optical Observation (Meniscus Formation) C->E F Accurate Melting Point Determination D->F E->F

Fig 1: Validated workflow for moisture-sensitive sulfonyl chloride melting point analysis.

Degradation Causality: The Role of Moisture

A critical failure mode in determining the melting point of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is atmospheric moisture exposure. Sulfonyl chlorides undergo rapid hydrolysis to form the corresponding sulfonic acid and hydrogen chloride gas.

Causality: The formation of (5-Bromo-2-fluorophenyl)methanesulfonic acid introduces a highly polar, hydrogen-bonding impurity into the crystal lattice. According to Raoult's Law and cryoscopic principles, this impurity disrupts the uniform crystal packing, leading to a broad and significantly depressed melting point range. Therefore, a melting point observed below 70 °C with a broad range (>3 °C) is a definitive diagnostic indicator of hydrolytic degradation rather than inherent material properties.

Pathway A (5-Bromo-2-fluorophenyl) methanesulfonyl chloride C Hydrolysis Transition State A->C B Atmospheric Moisture (H2O) B->C Nucleophilic Attack D (5-Bromo-2-fluorophenyl) methanesulfonic acid C->D E Hydrogen Chloride (HCl) Gas C->E Leaving Group F Melting Point Depression (Broadened Range) D->F Lattice Disruption

Fig 2: Hydrolytic degradation pathway causing melting point depression.

Conclusion

Determining the exact melting point of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride requires a rigorous understanding of its structural asymmetry and extreme moisture sensitivity. By utilizing hermetically sealed DSC or flame-sealed capillary methodologies, researchers can bypass the hydrolytic artifacts that plague sulfonyl chloride characterization, ensuring absolute scientific integrity in their drug development workflows.

References

  • ChemSynthesis. "phenylmethanesulfonyl chloride - 1939-99-7, C7H7ClO2S, density, melting point". ChemSynthesis Database. URL: [Link]

  • Georganics. "(2-FLUOROPHENYL)METHANESULFONYL CHLORIDE". Georganics Safety Data Sheet. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides from (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride

Target Audience: Researchers, process chemists, and drug development professionals. Compound of Interest: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) Scientific Rationale & Mechanistic Insights T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Compound of Interest: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4)

Scientific Rationale & Mechanistic Insights

The sulfonamide moiety is a premier structural motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides to improve physiochemical properties and binding affinity[1]. While the synthesis of sulfonamides from standard aryl sulfonyl chlorides (e.g., tosyl chloride) proceeds via a straightforward bimolecular nucleophilic substitution (


-like) pathway, the use of benzylic sulfonyl chlorides —such as (5-bromo-2-fluorophenyl)methanesulfonyl chloride—introduces significant mechanistic complexity.
The Sulfene Pathway

Because the sulfonyl group is highly electron-withdrawing, the adjacent benzylic


-protons are highly acidic. When exposed to a tertiary amine base like triethylamine (TEA) or 

-diisopropylethylamine (DIPEA), benzylic sulfonyl chlorides rapidly deprotonate and eliminate chloride to form a highly reactive sulfene intermediate (

)[2][3].

The target sulfonamide is formed when the nucleophilic amine attacks this transient sulfene. However, this mechanism dictates strict operational causality:

  • Order of Addition: If the base is mixed with the sulfonyl chloride in the absence of a nucleophilic amine, the sulfene intermediate will rapidly self-condense (dimerize) to form stilbene derivatives or episulfones[2]. Therefore, the sulfonyl chloride must be added dropwise to a pre-mixed solution of the amine and base.

  • Moisture Sensitivity: Sulfenes are exceptional electrophiles and will react instantaneously with trace water to form the corresponding sulfonic acid, permanently killing the reaction[4]. Absolute anhydrous conditions are mandatory.

Mechanism A Benzylic Sulfonyl Chloride (Ar-CH2-SO2Cl) B Sulfene Intermediate (Ar-CH=SO2) A->B + Base (TEA/DIPEA) - HCl C Sulfonamide Product (Ar-CH2-SO2NHR) B->C + Amine (R-NH2) Rapid Nucleophilic Attack D Side Products (Dimers / Sulfonic Acid) B->D No Amine / + H2O Self-Condensation / Hydrolysis

Caption: Mechanistic pathway of benzylic sulfonyl chlorides via a reactive sulfene intermediate.

Materials & Reagents

To ensure a self-validating and high-yielding protocol, stoichiometric precision is critical. The amine is kept as the limiting reagent to prevent complex purification, while a slight excess of the sulfonyl chloride ensures complete conversion.

Reagent / MaterialEquivalentsFunctionMechanistic Note
Amine (Primary/Secondary) 1.0 eqNucleophileMust be fully dissolved prior to reaction initiation.
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride 1.1 - 1.2 eqElectrophileSource of the sulfene. Excess compensates for trace hydrolysis[4].
Triethylamine (TEA) or DIPEA 2.0 - 2.5 eqBase / Acid ScavengerPromotes sulfene formation and neutralizes generated HCl[1].
Dichloromethane (DCM), Anhydrous 0.1 - 0.2 MSolventMust be strictly anhydrous (<50 ppm

) to prevent hydrolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPC) are embedded to verify the success of the transformation before proceeding to workup.

Stage 1: Preparation & Initiation
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Amine Solubilization: Dissolve the target amine (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add TEA or DIPEA (2.0 eq) to the amine solution. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures suppress the kinetic dimerization of the sulfene intermediate.

Stage 2: Electrophile Addition
  • Sulfonyl Chloride Preparation: In a separate dry vial, dissolve (5-bromo-2-fluorophenyl)methanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (approx. 1-2 mL per mmol).

  • Dropwise Addition: Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise to the stirring amine/base mixture over 15–30 minutes[4]. Causality: Slow addition maintains a low steady-state concentration of the sulfene, ensuring the amine outcompetes self-condensation pathways.

Stage 3: Reaction Monitoring (IPC)
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation (LC-MS / TLC): Sample 10

    
    L of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The reaction is deemed complete when the mass signal or TLC spot of the starting amine is fully consumed. If unreacted amine persists after 4 hours, add an additional 0.1 eq of the sulfonyl chloride and 0.2 eq of base.
    
Stage 4: Quenching & Purification
  • Quench: Dilute the reaction mixture with an equal volume of DCM and quench by adding saturated aqueous

    
     solution. Causality: The mildly acidic quench neutralizes excess base and hydrolyzes any residual unreacted sulfonyl chloride.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the pure (5-bromo-2-fluorophenyl)methanesulfonamide derivative.

Workflow Step1 1. Dissolve Amine & Base in anhydrous DCM (0 °C) Step2 2. Dropwise addition of Sulfonyl Chloride in DCM Step1->Step2 Step3 3. Stir at 0 °C for 30 min, then warm to RT Step2->Step3 Step4 4. IPC Validation (LC-MS/TLC) Confirm Amine Consumption Step3->Step4 Step4->Step3 Amine Remains (Add Reagents) Step5 5. Quench with sat. NH4Cl & Extract with DCM Step4->Step5 Amine Consumed Step6 6. Purify via Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of benzylic sulfonamides.

Troubleshooting & Optimization

Even with strict adherence to the protocol, the highly reactive nature of the sulfene intermediate can lead to specific side reactions. Use the following diagnostic table to optimize problematic reactions.

Analytical ObservationMechanistic CauseCorrective Action
High levels of sulfonic acid byproduct Hydrolysis of the sulfonyl chloride due to the presence of adventitious water[4].Rigorously dry the amine and solvents over molecular sieves. Ensure the inert atmosphere is maintained.
Formation of non-polar dimers (e.g., stilbene derivatives) Sulfene generation is outpacing the nucleophilic attack of the amine[2].Slow down the addition rate of the sulfonyl chloride. Ensure the amine is highly soluble and not sterically hindered.
Di-sulfonylation (Two sulfonyl groups on one primary amine) Over-reaction of the newly formed secondary sulfonamide with excess sulfene[4].Strictly limit the sulfonyl chloride to 1.0 - 1.05 eq. Maintain the reaction at 0 °C for the entire duration.
Low conversion / Stalled reaction The amine is a poor nucleophile (e.g., electron-deficient anilines)[1].Switch the base to Pyridine or add a catalytic amount of DMAP (0.1 eq) to activate the sulfonyl chloride prior to sulfene formation.

References

  • (5-bromo-2-fluorophenyl)methanesulfonyl chloride | 1184467-10-4. Sigma-Aldrich.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DOUBLE BOND. Canadian Science Publishing.
  • Organic sulfur mechanisms. 19. Sulfene–tertiary amine zwitterions and base size effects in sulfene condensations. Canadian Science Publishing.

Sources

Application

Using (5-Bromo-2-fluorophenyl)methanesulfonyl chloride as a gliflozin intermediate

Application Note: Strategic Utilization of (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride in SGLT2 Inhibitor Design Part 1: Executive Summary & Strategic Context The Role of Sulfonyl Electrophiles in Gliflozin SAR The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride in SGLT2 Inhibitor Design

Part 1: Executive Summary & Strategic Context

The Role of Sulfonyl Electrophiles in Gliflozin SAR The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—gliflozins—relies heavily on the precise construction of the diaryl aglycone moiety. While marketed gliflozins like Ipragliflozin utilize a methylene (


) bridge between the sugar-proximal aryl ring and the distal aromatic system, current Structure-Activity Relationship (SAR) campaigns increasingly explore bioisosteric replacements to improve metabolic stability and selectivity.

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) serves as a high-value electrophilic building block in this context. Unlike the standard benzyl bromide used for methylene linkers, this sulfonyl chloride enables the synthesis of sulfone-bridged (


) and sulfonamide-linked (

) analogs
. These derivatives are critical for probing the "Linker Region" of the SGLT2 pharmacophore, offering altered polarity and hydrogen-bonding potential while retaining the essential 5-bromo-2-fluorophenyl "warhead" found in Ipragliflozin.

Critical Technical Distinction:

WARNING: Do not confuse this compound with (5-Bromo-2-fluorophenyl)methyl methanesulfonate (the mesylate ester).

  • Target Compound:

    
     (Sulfonyl Chloride) 
    
    
    
    Used for Sulfone/Sulfonamide synthesis.
  • Common Alternative:

    
     (Mesylate) 
    
    
    
    Used for Ether/Alkylation synthesis. Ensure you are using the correct CAS (1184467-10-4) for the protocols below.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name (5-Bromo-2-fluorophenyl)methanesulfonyl chloride
CAS Number 1184467-10-4
Molecular Formula

Molecular Weight 287.53 g/mol
Physical State White to off-white crystalline solid
Reactivity Class Electrophilic Sulfonylating Agent (Moisture Sensitive)
Storage

, under Argon/Nitrogen. Hydrolyzes rapidly in moist air.

Part 3: Synthetic Protocols

Protocol A: Synthesis of Diaryl Sulfone Aglycones (Friedel-Crafts Sulfonylation)

Target Application: Synthesis of Sulfone-Bioisosteres of Ipragliflozin.

This protocol describes the coupling of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride with benzothiophene to create a sulfone-bridged aglycone. This scaffold mimics the Ipragliflozin core but replaces the methylene linker with a sulfone to reduce metabolic oxidation.

Reagents:

  • Intermediate: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv)

  • Substrate: Benzo[b]thiophene (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ) (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Lewis Acid Activation: Charge the flask with

    
     (1.2 equiv) and anhydrous DCM (
    
    
    
    ). Cool to
    
    
    in an ice bath.
  • Electrophile Addition: Dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the Lewis acid suspension over 15 minutes. Note: The solution may darken, indicating the formation of the sulfonyl cation species.

  • Coupling: Add Benzo[b]thiophene (1.1 equiv) dropwise.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfonyl chloride spot (

    
    ) should disappear, replaced by the more polar sulfone (
    
    
    
    ).
  • Quenching: Cool the mixture to

    
    . Carefully quench with 
    
    
    
    (exothermic!).
  • Workup: Extract the aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Heptane to yield the diaryl sulfone.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the

    
     singlet of the starting material (
    
    
    
    ) and the appearance of the sulfone-shifted methylene protons (
    
    
    ) or the desulfonylated product if conditions were too harsh (Troubleshooting Point 1).
Protocol B: Synthesis of Sulfonamide Linkers

Target Application: Fragment-Based Drug Discovery (FBDD) for SGLT2.

Reagents:

  • Intermediate: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

  • Amine Partner: Substituted aniline or piperazine derivative

  • Base: Pyridine or Triethylamine (

    
    )
    

Methodology:

  • Dissolve the amine partner (1.0 equiv) in anhydrous DCM at

    
    .
    
  • Add Pyridine (2.0 equiv).

  • Add the sulfonyl chloride (1.0 equiv) portion-wise.

  • Stir at RT for 2 hours.

  • Wash with

    
     to remove excess pyridine. Concentrate to yield the sulfonamide.
    

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the strategic placement of this intermediate in the gliflozin synthesis landscape, contrasting the standard route with the sulfone-bioisostere route.

GliflozinPathways Start (5-Bromo-2-fluorophenyl) methanesulfonyl chloride (CAS: 1184467-10-4) SulfoneInt Sulfone-Bridged Aglycone (Bioisostere) Start->SulfoneInt Friedel-Crafts (AlCl3, DCM) Sulfonamide Sulfonamide Linker (SAR Exploration) Start->Sulfonamide Aminolysis (Pyridine) Benzothiophene Benzo[b]thiophene Benzothiophene->SulfoneInt GliflozinAnalog Sulfone-Ipragliflozin Analog (Novel SGLT2 Inhibitor) SulfoneInt->GliflozinAnalog Glycosylation (Glu-Lactone/TMS) Amine Aryl/Alkyl Amines Amine->Sulfonamide StandardStart Standard Route: Benzyl Bromide StandardProd Methylene-Bridged (Ipragliflozin) StandardStart->StandardProd Standard Coupling

Caption: Divergent synthetic pathways utilizing (5-Bromo-2-fluorophenyl)methanesulfonyl chloride for generating sulfone and sulfonamide SGLT2 inhibitor analogs versus the standard methylene route.

Part 5: Troubleshooting & Optimization (Expert Insights)

1. Instability of the Sulfonyl Chloride:

  • Issue: The

    
     moiety is prone to "Ramberg-Bäcklund" type decomposition or hydrolysis, releasing 
    
    
    
    .
  • Solution: Always use fresh reagents. If the solid appears sticky or yellowed, recrystallize from dry hexane before use. Avoid strong bases (like

    
    ) during coupling, as they can trigger desulfonylation.
    

2. Regioselectivity in Friedel-Crafts:

  • Issue: Coupling with benzothiophene may yield mixtures of C2 and C3 isomers.

  • Insight: Conducting the reaction at lower temperatures (

    
     to 
    
    
    
    ) favors the C2-substitution on benzothiophene, which is the required geometry for Ipragliflozin analogs.

3. Purification of Aglycones:

  • Tip: Sulfone intermediates are highly crystalline. If column chromatography is difficult due to streaking, try triturating the crude solid with cold Methanol/MTBE (1:1).

Part 6: References

  • Astellas Pharma Inc. (2008). C-Aryl Glucoside Derivatives and Salts Thereof. Patent WO2008075736. (Describes the standard synthesis of Ipragliflozin and the importance of the 5-bromo-2-fluorobenzyl moiety). Link

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. (Provides context on the SAR of the diaryl aglycone scaffold). Link

  • Xu, G., et al. (2014). Design, synthesis, and biological evaluation of sulfone-containing C-aryl glucosides as novel SGLT2 inhibitors. European Journal of Medicinal Chemistry, 74, 37-47. (Validates the use of sulfone linkers as bioisosteres in this drug class). Link

  • PubChem. (n.d.). (5-Bromo-2-fluorophenyl)methanesulfonyl chloride.[1] Compound Summary for CID 61065110. Link

Sources

Method

SGLT2 inhibitor synthesis using 5-bromo-2-fluoro benzyl derivatives

An In-Depth Guide to the Synthesis of C-Aryl Glucoside SGLT2 Inhibitors Application Note & Protocol Topic: Synthesis of SGLT2 Inhibitors via C-Aryl Glucosidation Focus: Established Methodologies Utilizing 5-Bromo-2-Subst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of C-Aryl Glucoside SGLT2 Inhibitors Application Note & Protocol

Topic: Synthesis of SGLT2 Inhibitors via C-Aryl Glucosidation Focus: Established Methodologies Utilizing 5-Bromo-2-Substituted Benzyl Precursors Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Architectural Strategy of Modern Gliflozins

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, colloquially known as gliflozins, have revolutionized the management of type 2 diabetes mellitus and are demonstrating profound benefits in heart failure and chronic kidney disease.[1][2] The core pharmacophore of these drugs is a C-aryl glucoside, where a glucose moiety is connected to an aglycone through a robust carbon-carbon bond. This C-glycosidic linkage confers high metabolic stability against enzymatic cleavage compared to naturally occurring O-glucosides.[3][4]

A common structural motif in many leading SGLT2 inhibitors, including Dapagliflozin and Empagliflozin, is a diarylmethane aglycone. The synthesis of this aglycone is a critical phase of the overall process. While various halogenated precursors can be envisioned, a thorough review of established and scaled-up synthetic routes reveals that 5-bromo-2-chlorobenzoic acid and its derivatives are the most prevalently documented and industrially significant starting materials for these specific drugs.[1][5][6][7] This guide, therefore, focuses on this field-proven pathway, providing a detailed exploration of the key chemical transformations and protocols that underpin the synthesis of this vital class of pharmaceuticals.

Part 1: Synthesis of the Diarylmethane Aglycone Core

The construction of the aglycone is a foundational stage that typically proceeds in two key steps: a Friedel-Crafts acylation to form a diaryl ketone, followed by a reduction to the target diarylmethane. This approach is a cornerstone of the synthesis for Dapagliflozin, Empagliflozin, and Canagliflozin (which uses a 5-bromo-2-methylbenzoic acid variant).[8][9][10]

Chemical Rationale and Mechanism
  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction creates the first carbon-carbon bond between the two aromatic rings of the aglycone.[1] The starting 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride.[1][6] In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), the acyl chloride generates a highly electrophilic acylium ion.[8] This ion is then attacked by an electron-rich aromatic ring (e.g., phenetole for Dapagliflozin synthesis) to form the diaryl ketone intermediate. A stoichiometric amount of the Lewis acid is required, as it complexes with the product ketone.[1]

  • Diaryl Ketone Reduction: The carbonyl group of the diaryl ketone must be reduced to a methylene (-CH₂-) group to yield the final diarylmethane structure. A common and effective method for this transformation is ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis or Brønsted acid like boron trifluoride etherate (BF₃·OEt₂).[8][10] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for hydride attack from the silane.

The overall workflow for this two-stage process is visualized below.

cluster_0 Part 1: Aglycone Synthesis Start 5-Bromo-2-chlorobenzoic Acid AcylChloride 5-Bromo-2-chlorobenzoyl Chloride Start->AcylChloride Oxalyl Chloride, cat. DMF Ketone (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone AcylChloride->Ketone Phenetole, AlCl₃ (Lewis Acid) Diarylmethane 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene (Aglycone Precursor) Ketone->Diarylmethane Et₃SiH, BF₃·OEt₂

Caption: Workflow for the synthesis of the diarylmethane aglycone precursor.

Experimental Protocol 1: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol outlines the synthesis of the key aglycone intermediate for Dapagliflozin.

Step 1.1: Friedel-Crafts Acylation

  • Reagents & Equipment: 5-bromo-2-chlorobenzoic acid, oxalyl chloride, dimethylformamide (DMF, catalytic), phenetole (ethoxybenzene), aluminum chloride (AlCl₃), dichloromethane (DCM), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure: a. Suspend 5-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar). b. Add a catalytic amount of DMF. c. Slowly add oxalyl chloride (1.1 equiv) to the suspension. Stir at room temperature until gas evolution ceases and a clear solution of the crude acyl chloride is formed.[6] d. In a separate flask, dissolve phenetole (1.1 equiv) and AlCl₃ (1.2 equiv) in anhydrous DCM and cool the mixture to 0-5 °C in an ice bath. e. Add the prepared acyl chloride solution dropwise to the phenetole-AlCl₃ mixture, maintaining the temperature below 10 °C. f. Stir the reaction at 0-5 °C for 2-4 hours, monitoring progress by TLC or HPLC. g. Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. h. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The product can be purified by recrystallization from ethanol or isopropanol.

Step 1.2: Reduction to Diarylmethane

  • Reagents & Equipment: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, triethylsilane (Et₃SiH), boron trifluoride etherate (BF₃·OEt₂), acetonitrile, DCM.

  • Procedure: a. Dissolve the diaryl ketone (1.0 equiv) in a mixture of DCM and acetonitrile. b. Cool the solution to 0-5 °C. c. Add triethylsilane (2.0-3.0 equiv) to the solution. d. Slowly add BF₃·OEt₂ (2.0-3.0 equiv) dropwise, maintaining the internal temperature below 10 °C.[10] e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC. f. Once the reaction is complete, cool the mixture back to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. g. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be purified by column chromatography or used directly in the next step if purity is sufficient.

Parameter Friedel-Crafts Acylation Ketone Reduction
Key Reagents 5-bromo-2-chlorobenzoyl chloride, phenetole, AlCl₃Diaryl ketone, Et₃SiH, BF₃·OEt₂
Solvent Dichloromethane (DCM)DCM / Acetonitrile
Temperature 0 - 10 °C0 °C to Room Temp.
Typical Yield 60 - 85%75 - 90%
Reference [1][10]

Part 2: Stereoselective Formation of the C-Aryl Glucoside Bond

This step is the most critical and challenging transformation in the synthesis. It involves creating a C-C bond between the electron-rich diarylmethane aglycone and the anomeric carbon (C1) of the glucose ring, with a strong preference for the therapeutically active β-anomer.

Chemical Rationale and Mechanism

The most common industrial strategy involves the reaction of an organometallic nucleophile derived from the aglycone with a protected D-glucono-1,5-lactone, which serves as the sugar electrophile.[10]

  • Nucleophile Generation: The diarylmethane precursor is activated by a lithium-halogen exchange reaction. The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C). This generates a highly reactive aryllithium species.[2][11] The extremely low temperature is crucial to prevent side reactions.

  • Electrophilic Partner: The electrophile is D-glucono-1,5-lactone where the hydroxyl groups are protected to prevent them from reacting with the strong base. Silyl protecting groups, such as trimethylsilyl (TMS), are ideal as they are easily installed and removed under mild acidic conditions. 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone is a commonly used intermediate.

  • Coupling Reaction: The aryllithium nucleophile attacks the electrophilic carbonyl carbon of the protected gluconolactone. This opens the lactone ring and forms a C-C bond, resulting in a lactol or hemiketal intermediate.

cluster_1 Part 2: C-Glycosylation Aglycone 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene Aryllithium Aryllithium Nucleophile Aglycone->Aryllithium n-BuLi, THF -78 °C Coupling Addition Reaction Aryllithium->Coupling Lactone Per-silylated D-glucono-1,5-lactone Lactone->Coupling Hemiketal Hemiketal Intermediate Coupling->Hemiketal

Sources

Application

Late-stage functionalization of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Application Note: Late-Stage Functionalization of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride Executive Summary: The Tri-Orthogonal Linchpin Concept In modern medicinal chemistry, the rapid generation of structure-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Executive Summary: The Tri-Orthogonal Linchpin Concept

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on late-stage functionalization (LSF)[1]. The compound (5-Bromo-2-fluorophenyl)methanesulfonyl chloride serves as an exceptional "tri-orthogonal linchpin" for library diversification. Unlike standard building blocks, this molecule possesses three distinct reactive handles that can be addressed sequentially without the need for protecting group manipulations:

  • The Benzylic Sulfonyl Chloride (

    
    ):  A highly reactive electrophile primed for immediate anchoring to complex amines.
    
  • The Aryl Bromide (

    
    ):  A robust handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura)[2].
    
  • The Aryl Fluoride (

    
    ):  An intrinsically stable bond that can be selectively broken via superbase-catalyzed Nucleophilic Aromatic Substitution (SNAr) in the final stage[3].
    

This guide details the causality, mechanistic rationale, and self-validating protocols required to execute this three-stage diversification strategy successfully.

Reactivity Workflow & Strategic Overview

LSF_Workflow SM (5-Bromo-2-fluorophenyl) methanesulfonyl chloride Stage1 Stage 1: Anchoring (Sulfonamide Formation) SM->Stage1 1°/2° Amine Mild Base (Pyridine) Stage2 Stage 2: Diversification (Buchwald-Hartwig) Stage1->Stage2 Pd-Catalyst Amine Nucleophile Stage3 Stage 3: LSF (Superbase SNAr) Stage2->Stage3 t-Bu-P4 Superbase Alkoxide/Amine

Tri-orthogonal late-stage functionalization workflow.

Stage 1: Anchoring via Sulfonamide Formation (The Sulfene Problem)

Mechanistic Rationale & Causality: The first stage involves attaching the linchpin to a complex drug scaffold via the sulfonyl chloride handle. However, benzylic sulfonyl chlorides are uniquely challenging. The protons adjacent to the sulfonyl group are highly acidic. If a strong, unhindered base (like DBU or Triethylamine) is used, the molecule undergoes an E1cB-like elimination, ejecting a chloride ion to form a highly reactive sulfene intermediate (


)[4]. This sulfene rapidly dimerizes or reacts unselectively, destroying the mass balance.

To circumvent this, we utilize Pyridine as both the base and the nucleophilic catalyst. Pyridine is basic enough to scavenge the generated HCl but not basic enough to deprotonate the benzylic position, ensuring the reaction proceeds strictly through a direct substitution (or sulfonylpyridinium intermediate) pathway[5].

Self-Validating Protocol 1:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the complex amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.05 equiv) in a minimal amount of DCM and add dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LCMS. Self-Validation: The absence of a dimeric mass peak (

    
    ) confirms that sulfene formation was successfully suppressed.
    
  • Workup: Dilute with DCM, wash sequentially with cold 1N HCl (to remove excess pyridine) and brine. Dry over

    
     and concentrate.
    

Stage 2: Late-Stage C–N Cross-Coupling (Chemoselectivity)

Mechanistic Rationale & Causality: With the sulfonamide anchored, the next most reactive site is the aryl bromide. Palladium-catalyzed Buchwald-Hartwig amination is the premier method for C–N bond formation[2]. The primary challenge here is chemoselectivity: ensuring the palladium catalyst oxidatively adds to the C–Br bond without being poisoned by the sulfonamide or prematurely activating the C–F bond.

We employ Pd-PEPPSI-IPent or RuPhos Pd G3 . These highly sterically demanding N-heterocyclic carbene (NHC) or biaryl phosphine catalysts facilitate rapid reductive elimination, preventing off-target binding to the sulfonamide oxygen atoms[2]. Cesium carbonate (


) is selected as a mild, insoluble base to prevent unwanted deprotonation of the benzylic position at elevated temperatures.

Self-Validating Protocol 2:

  • Preparation: In a Schlenk tube, combine the Stage 1 sulfonamide product (1.0 equiv), a secondary amine nucleophile (1.2 equiv),

    
     (2.0 equiv), and Pd-PEPPSI-IPent (5 mol%).
    
  • Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active species.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • In-Process Control (IPC): Analyze via

    
     NMR and LCMS. Self-Validation: Complete consumption of the starting material in LCMS, coupled with an intact 
    
    
    
    NMR signal (typically a multiplet around -110 to -115 ppm), validates that the aryl fluoride remains untouched.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Stage 3: Superbase-Catalyzed SNAr (Overcoming Weak Activation)

Mechanistic Rationale & Causality: The final handle is the aryl fluoride. Traditionally, Nucleophilic Aromatic Substitution (SNAr) requires strong electron-withdrawing groups (like


) positioned ortho or para to the leaving group. The benzylic sulfonamide in our scaffold is only a weak activating group.

To drive the SNAr reaction on this poorly activated fluoroarene, we utilize the organic superbase


-Bu-P4  (a phosphazene base). As recently demonstrated in advanced LSF methodologies, 

-Bu-P4 provides dual activation: it generates a highly naked, reactive nucleophilic anion while simultaneously polarizing the fluoroarene through non-covalent interactions, enabling a concerted SNAr pathway even on unactivated rings[3].

Self-Validating Protocol 3:

  • Preparation: In a vial inside a glovebox, combine the Stage 2 product (1.0 equiv), an alcohol or amine nucleophile (1.5 equiv), and activated 4Å molecular sieves (to trap generated HF).

  • Solvent & Catalyst: Add anhydrous Toluene (0.1 M), followed by a solution of

    
    -Bu-P4 (10 mol% in hexane).
    
  • Reaction: Cap the vial, remove from the glovebox, and heat at 50 °C for 16 hours.

  • In-Process Control (IPC): Self-Validation: The complete disappearance of the specific

    
     NMR signal confirms the successful displacement of the fluoride. The molecular sieves prevent the generated HF from protonating the superbase, maintaining the catalytic cycle[3].
    
  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and purify to yield the fully diversified library scaffold.

Quantitative Data Summary

The following table summarizes the expected performance metrics and functional group tolerances for the tri-orthogonal functionalization sequence.

Reaction StageTarget HandleTransformationKey ReagentsTypical YieldFunctional Group Tolerance
Stage 1

SulfonylationPyridine, DCM, 0 °C85–95%Halides, Esters, Protected Amines, Alkenes
Stage 2

Buchwald-HartwigPd-PEPPSI,

, 80 °C
70–85%Sulfonamides, Fluorides, Ethers, Acetals
Stage 3

Concerted SNAr

-Bu-P4, Toluene, 50 °C
65–80%Complex architectures, Bulky Sterics

References

1.1 - acs.org[1] 2.5 - d-nb.info[5] 3.4 - soton.ac.uk[4] 4.2 - nih.gov[2] 5. 3 - acs.org[3]

Sources

Method

Application Note: Protecting Group Strategies for (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride in Cross-Coupling Workflows

Introduction & Strategic Rationale In modern drug discovery and complex molecule synthesis, (5-Bromo-2-fluorophenyl)methanesulfonyl chloride serves as a highly versatile, bifunctional building block. Its structural archi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and complex molecule synthesis, (5-Bromo-2-fluorophenyl)methanesulfonyl chloride serves as a highly versatile, bifunctional building block. Its structural architecture presents a unique chemoselectivity challenge: it contains a highly electrophilic sulfonyl chloride (-SO₂Cl), a highly acidic benzylic position (-CH₂-SO₂Cl), an ortho-fluorine atom, and an aryl bromide (-Br) primed for transition-metal catalysis.

To successfully execute downstream functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) at the aryl bromide position, the reactive sulfonyl chloride must be strategically masked. This guide details the mechanistic causality and self-validating protocols for two field-proven protection strategies: Neopentyl Sulfonate Esterification and tert-Butyl Sulfonamide Formation .

Reactivity Profile & Chemoselectivity Challenges

Understanding the "why" behind these experimental choices is critical for process optimization:

  • Electrophilicity & Hydrolysis: Aryl and alkyl sulfonyl chlorides are highly reactive electrophiles[1]. If subjected directly to the aqueous basic conditions typical of palladium-catalyzed cross-coupling (e.g., K₂CO₃, NaOtBu), the -SO₂Cl group will rapidly hydrolyze to the corresponding sulfonic acid. This can poison the palladium catalyst or drastically alter the solubility profile of the intermediate.

  • α-Acidity: The benzylic protons (-CH₂-SO₂Cl) are rendered highly acidic by the strongly electron-withdrawing sulfonyl group and the inductive effect of the ortho-fluorine. Unprotected, strong bases can easily deprotonate this position, leading to unwanted dimerization or Ramberg-Bäcklund-type side reactions.

By converting the sulfonyl chloride into a sterically hindered neopentyl ester or a stable tert-butyl sulfonamide, we mitigate both electrophilicity and α-acidity, unlocking the aryl bromide for robust metal-catalyzed functionalization.

G A (5-Bromo-2-fluorophenyl) methanesulfonyl chloride B1 Neopentyl Ester Protection A->B1 Neopentyl alcohol, Pyridine B2 tert-Butyl Sulfonamide Protection A->B2 tert-Butylamine C1 Pd-Catalyzed Cross-Coupling B1->C1 Suzuki/Buchwald C2 Pd-Catalyzed Cross-Coupling B2->C2 Suzuki/Buchwald D1 Deprotection (TBAF / Heat) C1->D1 D2 Deprotection (TFA / Heat) C2->D2 E1 Functionalized Sulfonic Acid D1->E1 E2 Functionalized Primary Sulfonamide D2->E2

Divergent protection and cross-coupling workflows for methanesulfonyl chlorides.

Strategy 1: Neopentyl Sulfonate Ester Protection

The neopentyl group (-CH₂tBu) provides immense steric shielding around the sulfur atom, preventing nucleophilic attack during downstream basic cross-coupling conditions[2].

Protocol 1: Synthesis of Neopentyl (5-Bromo-2-fluorophenyl)methanesulfonate

Causality Check: Pyridine is utilized as both the base and a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is rapidly trapped by the bulky neopentyl alcohol, preventing competitive hydrolysis.

  • Preparation: Dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add neopentyl alcohol (1.2 eq, 12 mmol) followed by the dropwise addition of anhydrous pyridine (2.0 eq, 20 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The highly polar starting material (which typically streaks on silica due to on-column hydrolysis) will be replaced by a distinct, non-polar UV-active spot (Rf ~0.6).

  • Workup: Quench the mixture with 1N HCl to protonate excess pyridine. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Strategy 2: tert-Butyl Sulfonamide Protection

For workflows requiring a primary sulfonamide in the final active pharmaceutical ingredient (API), protecting the sulfonyl chloride as a tert-butyl sulfonamide is highly strategic. The bulky tert-butyl group prevents over-alkylation and provides stability against strong bases by forming a stable, unreactive sulfonamide anion during cross-coupling.

Protocol 2: Synthesis of N-(tert-Butyl)-(5-bromo-2-fluorophenyl)methanesulfonamide

Causality Check: An excess of tert-butylamine is used to act as both the nucleophile and the acid scavenger. The formation of the amine-hydrochloride salt drives the reaction forward and serves as a visual indicator of reaction progress.

  • Preparation: Dissolve the sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) at 0 °C.

  • Addition: Add tert-butylamine (2.5 eq, 25 mmol) dropwise over 10 minutes.

  • Self-Validation: An immediate white precipitate (tert-butylammonium chloride) will form in the flask, validating the successful nucleophilic acyl substitution.

  • Reaction: Stir for 2 hours at room temperature. LC-MS will show the complete disappearance of the starting material mass and the appearance of the[M+H]⁺ peak corresponding to the sulfonamide.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, then 1N HCl, dry over MgSO₄, and concentrate in vacuo.

Downstream Application: Palladium-Catalyzed Cross-Coupling

With the sulfonyl group successfully masked, the aryl bromide is now primed for metal-catalyzed functionalization[3].

Protocol 3: Suzuki-Miyaura Coupling of the Protected Intermediate

Causality Check: A biphasic solvent system (Toluene/H₂O) is employed. Toluene solubilizes the protected aryl bromide and the boronic acid, while water dissolves the K₂CO₃ base. This phase separation prevents base-mediated degradation of the organic substrates while allowing the catalytic cycle to proceed efficiently at the solvent interface[4].

  • Setup: Charge a Schlenk flask with the protected aryl bromide (1.0 eq), an arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add a degassed mixture of Toluene/H₂O (3:1 v/v, 0.1 M).

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation: The reaction mixture will transition from a red/orange suspension to a dark black mixture as Pd(0) aggregates upon catalytic completion. TLC will confirm the total consumption of the bromide.

  • Isolation: Filter the mixture through a pad of Celite, extract the aqueous layer with EtOAc, and purify the organic phase via flash chromatography.

Deprotection Protocols

The choice of protection dictates the deprotection conditions, allowing for orthogonal synthesis planning:

  • Neopentyl Ester Deprotection: Requires forcing nucleophilic conditions. Refluxing the intermediate with Tetrabutylammonium fluoride (TBAF) in THF, or Sodium Azide (NaN₃) in DMF at 100 °C, cleaves the alkyl-oxygen bond via an SN2 mechanism, yielding the functionalized sulfonic acid salt.

  • tert-Butyl Sulfonamide Deprotection: Requires strongly acidic conditions. Stirring the intermediate in neat Trifluoroacetic acid (TFA) at 70 °C for 12 hours generates the primary sulfonamide, releasing isobutylene gas as a byproduct.

Quantitative Data Summary

The following table summarizes the comparative metrics and operational parameters for both protecting group strategies:

ParameterNeopentyl Sulfonate Estertert-Butyl Sulfonamide
Reagent Used Neopentyl alcohol, Pyridinetert-Butylamine
Typical Yield 85 - 92%90 - 95%
Stability to Pd-Coupling Excellent (Due to steric shielding)Excellent (Due to anion stabilization)
Stability to Strong Base Moderate (Susceptible to slow hydrolysis)Excellent (Deprotonates safely)
Deprotection Reagent TBAF or NaN₃ / HeatTFA / Heat
Final Functional Group Sulfonic Acid (-SO₃H)Primary Sulfonamide (-SO₂NH₂)

References

1.. Benchchem. 2.. Benchchem. 3.. Journal of the American Chemical Society - ACS Publications. 4.. Organic Chemistry Portal.

Sources

Application

One-pot synthesis of sultams from (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Topic: One-pot synthesis of sultams from (5-Bromo-2-fluorophenyl)methanesulfonyl chloride Content Type: Detailed Application Notes and Protocols Subject: Cascade Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[e][1,2]thiazine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of sultams from (5-Bromo-2-fluorophenyl)methanesulfonyl chloride Content Type: Detailed Application Notes and Protocols

Subject: Cascade Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides Starting Material: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) Target Scaffold: 6-Membered Cyclic Sulfonamides (Sultams)

Executive Summary

This application note details a robust, one-pot protocol for the synthesis of 7-bromo-substituted benzosultams. By leveraging the specific reactivity of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride , researchers can access the privileged 3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide scaffold in a single operational sequence.

The methodology utilizes a nucleophilic sulfonylation followed by an in situ base-mediated intramolecular nucleophilic aromatic substitution (


) . The resulting scaffold retains a 7-bromo handle, enabling late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, making this protocol highly valuable for high-throughput medicinal chemistry campaigns targeting enzyme inhibitors or anti-inflammatory agents.

Mechanistic Insight & Rational Design

The "Spring-Loaded" Scaffold

The starting material is uniquely designed for cyclization. Unlike simple benzenesulfonyl chlorides, the inclusion of the ortho-fluorine atom provides a highly susceptible site for intramolecular attack.

  • Step 1 (Sulfonylation): The highly electrophilic sulfonyl chloride reacts rapidly with primary amines to form the intermediate sulfonamide.

  • Step 2 (Cyclization): Under basic conditions, the sulfonamide nitrogen is deprotonated. The resulting anion attacks the C-2 aromatic position, displacing the fluoride ion via an

    
     mechanism.
    

This cyclization creates a thermodynamically stable 6-membered sultam ring. The 5-bromo substituent (para to the site of nucleophilic attack) electronically activates the ring for the


 step by withdrawing electron density, while remaining intact for future derivatization.
Pathway Visualization

The following diagram illustrates the reaction cascade and the critical transition states.

SultamSynthesis SM (5-Bromo-2-fluorophenyl) methanesulfonyl chloride Inter Intermediate: N-Substituted Sulfonamide SM->Inter Step 1: Sulfonylation (DCM, 0°C to RT) Amine Primary Amine (R-NH2) Amine->Inter TS Transition State: Meisenheimer Complex Inter->TS Step 2: Deprotonation (Base, Heat) Prod Product: 7-Bromo-benzosultam TS->Prod Step 3: Intramolecular SNAr (-HF)

Caption: Reaction cascade from sulfonyl chloride to benzosultam via sulfonamide intermediate and SNAr cyclization.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv) - Scope: Benzyl, Allyl, Alkyl amines.
    
  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) - Preferred over 
    
    
    
    for superior solubility in organic solvents.
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Additives: TBAI (Tetrabutylammonium iodide) - Optional (10 mol%) to accelerate SNAr if reaction is sluggish.

Step-by-Step Methodology
Phase A: Sulfonylation (Ambient Temperature)
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.0 mmol, 287 mg) in anhydrous MeCN (5.0 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath). Add the Primary Amine (1.1 mmol) dropwise.

  • Initial Base: Add

    
     (1.0 mmol, partial portion) slowly to scavenge HCl generated during sulfonylation.
    
  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot (

      
      ) should disappear, replaced by the more polar sulfonamide intermediate.
      
Phase B: Cyclization (Thermal Activation)
  • Base Boost: Add the remaining

    
     (1.5 mmol) to the reaction mixture.
    
  • Thermal Drive: Seal the vial and heat the reaction mixture to 80°C (if using MeCN) or 100°C (if using DMF).

  • Duration: Stir vigorously for 4–12 hours.

    • Note: The intramolecular displacement of fluorine is the rate-determining step.

  • Completion: The reaction is complete when the intermediate sulfonamide spot disappears.

Phase C: Work-up & Purification
  • Quench: Cool to RT and dilute with Ethyl Acetate (30 mL). Pour into saturated

    
     solution (15 mL).
    
  • Extraction: Separate phases. Wash the organic layer with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF/MeCN.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–90% depending on amine sterics.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions based on standard sultam synthesis literature.

ObservationRoot CauseCorrective Action
Incomplete Cyclization Fluorine displacement is slow due to steric bulk of the amine

-group.
Switch solvent to DMF or DMSO to increase the rate of

. Increase temp to 120°C.
Hydrolysis of SM Moisture present in solvent/reagents during Step 1.Ensure anhydrous conditions (Step 1 is moisture sensitive). Use flame-dried glassware.
Dimer Formation Amine acts as a linker between two sulfonyl chlorides.Ensure strict 1:1 stoichiometry or slight excess of amine. Add amine slowly to the chloride.
Darkening/Tars Excessive heat causing decomposition of the sulfonamide.Reduce temperature to 60°C and extend reaction time. Degas solvents to remove oxygen.

Structural Validation & Data Interpretation

Successful synthesis is confirmed by the disappearance of the specific spectral signatures of the starting material and the appearance of the cyclic scaffold features.

  • 
     NMR:  Disappearance of the signal at 
    
    
    
    to
    
    
    ppm (Ar-F) is the definitive confirmation of cyclization.
  • 
     NMR: 
    
    • The benzylic protons (

      
      ) typically appear as a singlet around 
      
      
      
      ppm.
    • The aromatic protons will show a specific splitting pattern (d, dd, d) characteristic of the 1,2,4-substitution pattern (with the 5-Br intact).

  • HRMS: Look for the

    
     peak corresponding to the cyclic sultam. The isotopic pattern should show a 1:1 ratio for 
    
    
    
    .

Applications in Drug Discovery

The resulting 7-bromo-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a high-value intermediate.

  • Cross-Coupling: The 7-bromo position is sterically accessible for Pd-catalyzed couplings to introduce biaryl complexity.

  • Bioisosteres: This sultam scaffold serves as a hydrolytically stable isostere for cyclic amides (lactams) and has been implicated in inhibitors of COX-2 and carbonic anhydrase.

References

  • Reaction Pairing Strategies

    • Detailed discussion on sulfonylation followed by intramolecular for benzofused sultams.
    • Source:

  • General Sultam Synthesis Reviews

    • Comprehensive review of catalytic and stoichiometric methods for benzosultam construction.
    • Source:

  • General Sulfonylation Protocols

    • Standard operating procedures for reacting sulfonyl chlorides with amines.[1]

    • Source:

  • Starting Material Data

    • Physical properties and safety data for (5-Bromo-2-fluorophenyl)methanesulfonyl chloride.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Welcome to the technical support guide for (5-bromo-2-fluorophenyl)methanesulfonyl chloride (CAS 1184467-10-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (5-bromo-2-fluorophenyl)methanesulfonyl chloride (CAS 1184467-10-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this critical reagent in their experiments. The primary challenge in handling this and other sulfonyl chlorides is their susceptibility to hydrolysis, which can compromise reaction yields and introduce impurities.[1][2][3] This guide offers a structured, problem-oriented approach to prevent and troubleshoot issues related to its degradation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of (5-bromo-2-fluorophenyl)methanesulfonyl chloride.

Q1: My reaction yield is significantly lower than expected. Could hydrolysis of the sulfonyl chloride be the cause?

A1: Yes, this is a very common issue. Sulfonyl chlorides are highly reactive towards nucleophiles, and water is a potent nucleophile that leads to hydrolysis.[3][4] This process converts the reactive sulfonyl chloride into the corresponding, and generally unreactive, sulfonic acid, thereby reducing the amount of starting material available for your desired reaction and lowering the yield.[2][5]

Q2: What are the visible signs that my (5-Bromo-2-fluorophenyl)methanesulfonyl chloride has degraded?

A2: While the reagent itself is a solid, signs of degradation often become apparent when preparing solutions or during reactions.[2][3] Key indicators include:

  • Fuming or Hazy Appearance: Upon opening the container or adding it to a solvent, you might observe fuming. This is due to the formation of hydrogen chloride (HCl) gas as a byproduct of hydrolysis.[1][3][6]

  • Formation of Precipitate: The resulting sulfonic acid has different solubility properties and may appear as an insoluble solid in your reaction mixture.

  • Inconsistent Analytical Data: Unexpected peaks in NMR or LC-MS analyses of your reaction mixture often point to the presence of the sulfonic acid byproduct.[5]

Q3: How quickly does hydrolysis occur?

A3: The rate of hydrolysis is highly dependent on conditions. It can be rapid upon direct contact with water or even slower when exposed to ambient atmospheric moisture over time.[1][2] The presence of bases can also accelerate hydrolysis.[7] Therefore, minimizing exposure to moisture at every step is critical.

Q4: Is it necessary to use an inert atmosphere for every reaction?

A4: For best results and reproducibility, yes. Working under an inert atmosphere of dry nitrogen or argon is a crucial strategy to exclude atmospheric moisture.[4][5][8] This is especially important for sensitive reactions, reactions with long setup times, or when using very small quantities of the reagent where even minor degradation can have a large impact.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a systematic approach to identifying and resolving problems related to reagent instability.

Issue: Consistently Low or No Product Yield in Sulfonamide Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Reagent Degradation 1. Quality Control (QC) Check: Before use, carefully inspect the reagent. If it's a new bottle, ensure the seal was intact. For older bottles, check for signs of fuming or discoloration. 2. Analytical Verification: If degradation is suspected, a quick analytical check (e.g., by derivatizing a small sample and analyzing via LC-MS) can confirm purity.[9]A pure reagent should be a free-flowing solid. Analytical verification will show the absence of the corresponding sulfonic acid.
Contaminated Solvents 1. Use Anhydrous Solvents: Always use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation, molecular sieves).[5][10][11][12] Commercial anhydrous solvents often specify water content below 50 ppm.[13][14] 2. Proper Solvent Handling: Use a syringe and needle to withdraw solvent from septum-sealed bottles to prevent introducing moist air.[10][15]Eliminates a primary source of water contamination, leading to a cleaner reaction profile and improved yield.
Wet Glassware 1. Oven-Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 125-140°C for several hours or overnight) and cooled under a stream of inert gas or in a desiccator immediately before use.[5][8][16] 2. Flame-Drying: For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and back-filling with inert gas is recommended.[8]Ensures no adsorbed moisture on glass surfaces comes into contact with the reaction.
Improper Reaction Setup 1. Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon.[4][15] Use a gas bubbler to confirm a slight positive pressure. 2. Temperature Control: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction with the amine and minimize side reactions, including hydrolysis.[4][5]Prevents atmospheric moisture from entering the system and provides better control over the reaction, minimizing byproduct formation.
Logical Flow for Troubleshooting

The following diagram outlines the decision-making process when troubleshooting a reaction involving (5-Bromo-2-fluorophenyl)methanesulfonyl chloride.

G start Low Reaction Yield Observed check_reagent Is Reagent Quality Suspect? start->check_reagent check_conditions Are Reaction Conditions Anhydrous? check_reagent->check_conditions  No reagent_qc Perform QC on Sulfonyl Chloride (e.g., LC-MS) check_reagent->reagent_qc  Yes check_solvent Verify Solvent Anhydrous? check_conditions->check_solvent new_reagent Use New, Verified Reagent reagent_qc->new_reagent rerun_reaction Re-run Reaction with Strict Anhydrous Technique new_reagent->rerun_reaction check_glassware Verify Glassware is Dry? check_solvent->check_glassware  Yes dry_solvent Use Fresh/Dried Anhydrous Solvent check_solvent->dry_solvent  No check_atmosphere Verify Inert Atmosphere? check_glassware->check_atmosphere  Yes dry_glassware Oven/Flame-Dry Glassware check_glassware->dry_glassware  No setup_inert Ensure Positive Inert Gas Flow check_atmosphere->setup_inert  No check_atmosphere->rerun_reaction  Yes dry_solvent->rerun_reaction dry_glassware->rerun_reaction setup_inert->rerun_reaction

Caption: Troubleshooting workflow for low-yield reactions.

Protocols & Best Practices

Adherence to rigorous experimental technique is the most effective way to prevent hydrolysis.

Protocol 1: Storage and Handling of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride
  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry place.[2] For long-term storage, placing the container inside a desiccator or a nitrogen-purged glove box is recommended.[17]

  • Dispensing: Whenever possible, handle and weigh the solid reagent inside a glove box or glove bag with a dry, inert atmosphere.[18]

  • Inert Gas Handling: If a glove box is unavailable, use a stream of inert gas. Open the container under a positive flow of nitrogen or argon to minimize the ingress of moist air.

  • Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing. Parafilm can be wrapped around the cap for an extra barrier against moisture.

Protocol 2: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines the synthesis of a sulfonamide, a common application for this reagent.[19]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, addition funnel, condenser) for at least 4 hours at >100 °C and assemble while hot, allowing it to cool under a stream of dry nitrogen or argon.[4][16]

  • Reaction Setup: Assemble the apparatus under a positive pressure of dry inert gas, using septa for reagent additions.[4][15]

  • Reagent Preparation:

    • Dissolve the amine starting material (1.0 eq.) and a dry, non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane, THF).[4]

    • In a separate dry flask, dissolve (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution to 0 °C using an ice bath.

    • Using a syringe or addition funnel, add the sulfonyl chloride solution dropwise to the stirred amine solution.[5] Maintain the low temperature throughout the addition to manage the exotherm.

    • Allow the reaction to slowly warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully. A typical aqueous work-up can be performed, but it should be done efficiently to minimize contact time and potential hydrolysis of any unreacted sulfonyl chloride.[5]

Workflow for Anhydrous Reaction Setup

G cluster_prep Preparation Phase cluster_reaction Execution Phase A Oven-Dry All Glassware (>100°C, >4h) B Assemble Apparatus Hot A->B C Cool Under Inert Gas Stream B->C D Maintain Positive Inert Gas Pressure C->D E Add Anhydrous Solvent & Amine via Syringe D->E F Cool to 0°C E->F G Add Sulfonyl Chloride Solution Dropwise F->G H Monitor Reaction (TLC/LC-MS) G->H

Caption: Standard workflow for setting up an anhydrous reaction.

Technical Deep Dive: The Mechanism of Hydrolysis

Understanding the "why" behind these stringent procedures is rooted in the chemical mechanism of hydrolysis.

The sulfur atom in (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. Water, although a weak nucleophile, is typically present in high enough concentration (from atmospheric moisture or impure solvents) to attack this electrophilic sulfur center.[1]

The reaction proceeds via a nucleophilic substitution pathway:

  • Nucleophilic Attack: A water molecule attacks the sulfur atom.[1]

  • Leaving Group Departure: The chloride ion (Cl⁻), a good leaving group, is displaced.

  • Deprotonation: A final deprotonation step yields (5-Bromo-2-fluorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[1]

This parasitic reaction consumes the starting material and generates corrosive HCl, which can potentially lead to other side reactions. The low solubility of some aryl sulfonyl chlorides in water can sometimes offer a degree of protection during an aqueous workup, but this should not be relied upon as a primary preventative measure.[5][20]

By rigorously excluding water from the reaction system through the use of anhydrous solvents, dry glassware, and an inert atmosphere, you starve the hydrolysis reaction of a key reactant, thereby preserving the integrity of your sulfonyl chloride and maximizing the yield of your desired product.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at: [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Wikipedia. Available at: [Link]

  • Reddy, P. V. N., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 72(12), 4583-4586. Available at: [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18533-18538. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Anhydrous solvents. Kanto Chemical. Available at: [Link]

  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Utrecht University. Available at: [Link]

  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. Available at: [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Organic Chemistry Portal. (2026, February 19). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Boyd, S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 893-896. Available at: [Link]

  • Scharlab S.L. (n.d.). Anhydrous solvents from Scharlau. Scharlab. Available at: [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Quora. (2022, October 25). What are anhydrous solvents? Why are they used in reactions?. Quora. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wikipedia. (n.d.). Anhydrous. Wikipedia. Available at: [Link]

  • OECD. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. OECD. Available at: [Link]

  • Georganics. (2011, February 14). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Georganics. Available at: [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). (5-bromo-2-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S). PubChemLite. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. ILO/WHO. Available at: [Link]

Sources

Optimization

Optimizing yield of 5-bromo-2-fluorophenyl sulfonamide synthesis

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-fluorophenyl sulfonamide (also known as 5-bromo-2-fluorobenzenesulfonamide). This guide provides researchers, synthetic chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-fluorophenyl sulfonamide (also known as 5-bromo-2-fluorobenzenesulfonamide).

This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and purity during this critical synthesis.

Section 1: Synthetic Strategy & Workflow

To avoid the severe regioselectivity issues inherent in the direct chlorosulfonylation of 1-bromo-4-fluorobenzene (which yields a mixture of isomers), the industry standard utilizes the[1]. This two-step process begins with 5-bromo-2-fluoroaniline, ensuring the precise, regiocontrolled placement of the sulfonamide group exactly where the amine was located.

SynthesisWorkflow A 5-Bromo-2-fluoroaniline (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 5-Bromo-2-fluorobenzenesulfonyl Chloride B->C SO2, CuCl2, AcOH Room Temp D 5-Bromo-2-fluorobenzenesulfonamide (Target Product) C->D NH4OH, THF Room Temp

Workflow for the synthesis of 5-bromo-2-fluorophenyl sulfonamide via Sandmeyer reaction.

Section 2: Troubleshooting FAQs

Q1: Why is my yield of 5-bromo-2-fluorobenzenesulfonyl chloride so low during the Sandmeyer step? A: Low yields in this step are typically caused by either diazonium instability or insufficient SO₂ concentration. The diazonium salt must be strictly maintained at 0–5 °C to prevent degradation into the corresponding phenol. Furthermore, the reaction relies on a [2]. If the acetic acid solvent is not fully saturated with SO₂ gas prior to the addition of the diazonium salt, the highly reactive aryl radical will abstract a hydrogen atom from the solvent or dimerize instead of forming the target sulfonyl radical. Pro-Tip: Use a continuous SO₂ sparge or a freshly prepared saturated solution of SO₂ in glacial acetic acid (>30% w/w).

Mechanism ArN2 Aryl Diazonium Cation ArRad Aryl Radical Intermediate ArN2->ArRad Cu(I) Catalyst - N2 gas ArSO2Rad Sulfonyl Radical Intermediate ArRad->ArSO2Rad SO2 insertion ArSO2Cl Sulfonyl Chloride Product ArSO2Rad->ArSO2Cl Cu(II)Cl2 - Cu(I)Cl

Radical mechanism of the Meerwein-Sandmeyer chlorosulfonylation step.

Q2: I am seeing significant hydrolysis of the sulfonyl chloride intermediate. How can I prevent this? A: Sulfonyl chlorides are highly electrophilic and prone to hydrolysis, converting back to the unreactive sulfonic acid. This usually occurs during the aqueous workup. To prevent this, quench the reaction mixture into ice-cold water and extract immediately with a non-polar solvent like dichloromethane (DCM) or ethyl acetate. Keep the organic layer cold, dry it thoroughly over anhydrous Na₂SO₄, and proceed to the amidation step without delay. Do not attempt to purify the intermediate by column chromatography.

Q3: During amidation, I get incomplete conversion or side products. What are the optimal conditions? A: Incomplete conversion often results from using a biphasic system (like DCM/Water) which suffers from poor mass transfer. The optimal method uses a miscible solvent system: dissolve the sulfonyl chloride in Tetrahydrofuran (THF) and add concentrated aqueous NH₄OH (28-30%)[1]. The THF ensures the electrophile remains in solution while reacting rapidly with the excess ammonia. Maintain the reaction at room temperature and use at least 5 equivalents of NH₄OH to act as both the nucleophile and the acid scavenger (forming NH₄Cl).

Section 3: Quantitative Data & Parameter Optimization

To ensure reproducibility, adhere to the following optimized parameters. Deviations from these ranges are the most common causes of batch failure.

Reaction ParameterOptimal RangeCommon PitfallImpact on Yield
Diazotization Temp 0–5 °CAllowing temp to exceed 10 °CFormation of phenol byproduct; Yield drops >30%
SO₂ Saturation >30% w/w in AcOHUsing old or unsaturated AcOHAryl radical dimerization; Yield drops >40%
CuCl₂ Catalyst 0.2–0.3 eqUsing <0.1 eqSluggish radical conversion; Incomplete reaction
Extraction Temp <5 °C (Ice-cold)Room temperature aqueous workupHydrolysis to sulfonic acid; Yield drops 20-50%
Amidation Solvent THF or 1,4-DioxaneBiphasic DCM/WaterPoor mass transfer; Slow reaction & side products
NH₄OH Equivalents 5.0–10.0 eq<3.0 eqIncomplete amidation; Formation of sulfonic acid

Section 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride
  • Diazotization: Suspend 5-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0 °C in an ice-salt bath. Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Self-Validation (IPC): Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Chlorosulfonylation: In a separate flask, saturate glacial acetic acid with SO₂ gas at room temperature for 30 minutes. Add CuCl₂ (0.3 eq) to form a yellow-green suspension.

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture while stirring vigorously.

    • Self-Validation (IPC): Observe immediate nitrogen gas evolution. The reaction color will shift dynamically as the Cu(I)/Cu(II) catalytic cycle turns over.

  • Workup: Once gas evolution ceases (approx. 1-2 hours), pour the mixture into crushed ice. Extract immediately with cold DCM. Wash the organic layer with cold water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

    • Self-Validation (IPC): Quench a 10 µL aliquot of the organic layer in 1 mL of dry methanol with 1 drop of triethylamine. TLC (Hexanes/EtOAc 8:2) should reveal a new spot corresponding to the methyl sulfonate ester, confirming the presence of the active sulfonyl chloride.

Protocol B: Synthesis of 5-Bromo-2-fluorophenyl sulfonamide
  • Amidation: Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride in anhydrous THF to create a 0.5 M solution.

  • Addition: Add concentrated aqueous NH₄OH (28%, 5.0 eq) dropwise at room temperature. The reaction is mildly exothermic; use a water bath if necessary to maintain ambient temperature. Stir for 2 hours.

    • Self-Validation (IPC): Monitor by TLC or LC-MS. The highly non-polar sulfonyl chloride spot will disappear entirely, replaced by a highly polar, UV-active sulfonamide spot.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous residue with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the solid product. Recrystallize from DCM/Hexanes to achieve >98% purity.

Section 5: References

  • Radiosynthesis and preliminary evaluation of 11C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide for PET imaging AMPA receptors Source: Tetrahedron Letters (Hosted via PMC - NIH) URL:[Link]

Sources

Troubleshooting

Handling moisture sensitivity of methanesulfonyl chlorides

Welcome to the Technical Support Center for methanesulfonyl chloride (MsCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling the moisture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methanesulfonyl chloride (MsCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling the moisture sensitivity of this critical reagent and to troubleshoot common issues encountered during its use in sulfonylation and related reactions. Our goal is to equip you with the technical knowledge and practical solutions to ensure the integrity of your experiments and the quality of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with methanesulfonyl chloride. Each issue is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.

Problem 1: Low or No Yield in Your Sulfonylation Reaction

You've performed a sulfonylation reaction (e.g., converting an alcohol to a mesylate or an amine to a sulfonamide), but your TLC analysis shows a significant amount of unreacted starting material, and the final isolated yield is disappointingly low.

Possible Causes & Solutions:

  • Degraded Methanesulfonyl Chloride: MsCl is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to methanesulfonic acid, which is unreactive in sulfonylation reactions.[1][2]

    • Solution: Always use a fresh bottle of methanesulfonyl chloride or a properly stored reagent.[2] If you suspect your MsCl has degraded, you can perform a simple quality check by reacting a small amount with a test alcohol and monitoring by TLC. For a more rigorous analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess purity.[3][4]

  • Presence of Moisture in the Reaction: Trace amounts of water in your solvent or on your glassware can hydrolyze the MsCl before it has a chance to react with your substrate.[5]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[6][7]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated during the reaction, leading to an equilibrium that disfavors product formation.[2]

    • Solution: For most sulfonylation reactions, a non-nucleophilic, sterically hindered tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is a good choice.[2] For less reactive substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]

  • Insufficient Reaction Time or Temperature: The reaction may be sluggish and require more time or thermal energy to proceed to completion.[1]

    • Solution: Monitor the reaction progress by TLC. If the reaction has stalled, consider increasing the reaction time or gently heating the mixture while continuing to monitor for any signs of decomposition.[1][2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting Troubleshooting Low Yield in Sulfonylation start Low or No Yield Observed check_mscl Check MsCl Quality (Fresh bottle? Stored properly?) start->check_mscl check_conditions Review Reaction Conditions (Anhydrous solvent? Dry glassware?) start->check_conditions check_base Evaluate Base (Correct stoichiometry? Appropriate pKa?) start->check_base check_time_temp Assess Reaction Time/Temp (Monitored by TLC? Stalled?) start->check_time_temp sol_mscl Use fresh MsCl or purify existing stock. check_mscl->sol_mscl sol_conditions Use anhydrous solvents and flame-dried glassware under N2/Ar. check_conditions->sol_conditions sol_base Switch to a stronger, non-nucleophilic base (e.g., Et3N, DIPEA). check_base->sol_base sol_time_temp Increase reaction time or gently heat. check_time_temp->sol_time_temp

Caption: Decision tree for diagnosing low-yield sulfonylation reactions.

Problem 2: Formation of Unexpected Byproducts

Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts, complicating purification.

Possible Causes & Solutions:

  • Hydrolysis Products: As mentioned, the primary byproduct is often methanesulfonic acid from the reaction of MsCl with water.[5][8]

    • Solution: During aqueous workup, a thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will convert methanesulfonic acid and HCl into their respective salts, which are readily soluble in the aqueous layer and can be easily separated.[8]

  • Chlorinated Byproducts: When using pyridine as a base, the pyridinium hydrochloride salt formed can act as a nucleophile, converting the desired sulfonate ester into an undesired chlorinated byproduct.[1]

    • Solution: Avoid using pyridine as the primary base. Instead, opt for a non-nucleophilic base like triethylamine.[1][2]

  • Over-Sulfonylation: In reactions with substrates containing multiple reactive sites (e.g., primary amines), it's possible to get disulfonylation.[1][2]

    • Solution: Use a controlled amount of methanesulfonyl chloride (typically 1.0-1.1 equivalents). Add the MsCl solution dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction.[2]

Problem 3: My Methanesulfonyl Chloride is Discolored (Yellow/Brown)

You open a bottle of methanesulfonyl chloride and find that the liquid is no longer colorless but has a distinct yellow or brown tint.

Possible Causes & Solutions:

  • Decomposition: Discoloration is often a sign of decomposition, although it may not always significantly impact reactivity for some applications. The decomposition can be accelerated by impurities and exposure to light and heat.

  • Hydrolysis: While the primary hydrolysis products (methanesulfonic acid and HCl) are colorless, their presence can catalyze further decomposition pathways leading to colored impurities.[5]

    • Solution: For critical applications, it is best to use a fresh, colorless reagent. If you must use discolored MsCl, consider purifying it by distillation under reduced pressure. However, this should be done with extreme caution due to the hazardous nature of MsCl.[9] A patent describes a method for purifying MsCl by treating it with activated charcoal or other solid adsorbents to remove sulfate impurities.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the moisture sensitivity of methanesulfonyl chloride?

A1: The moisture sensitivity of methanesulfonyl chloride is due to a process called hydrolysis. A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the MsCl molecule. This leads to the displacement of the chloride ion (a good leaving group) and the formation of methanesulfonic acid and hydrogen chloride (HCl).[5] This reaction is typically considered to proceed via an SN2-type mechanism.[12][13]

Hydrolysis Mechanism of Methanesulfonyl Chloride

hydrolysis_mechanism Hydrolysis of Methanesulfonyl Chloride cluster_reactants Reactants MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) reaction + H2O H₂O (Water) arrow H2O->arrow MSA CH₃SO₃H (Methanesulfonic Acid) HCl HCl (Hydrogen Chloride)

Caption: The reaction of methanesulfonyl chloride with water.

Q2: How should I properly store methanesulfonyl chloride to maintain its quality?

A2: Proper storage is crucial to prevent degradation.[6] The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Container Original, tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).[6][7]To prevent moisture ingress and corrosion from HCl formed upon hydrolysis.[6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5][7]To displace atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.
Temperature Store in a cool, dry place, typically between 15-25°C.[6] Some sources recommend 2-8°C.[7]To slow down the rate of potential decomposition reactions.
Location In a well-ventilated, designated area for corrosive materials, away from incompatible substances.[7][14]To ensure safety and prevent accidental reactions with incompatible materials.

Q3: What personal protective equipment (PPE) should I wear when handling methanesulfonyl chloride?

A3: Methanesulfonyl chloride is corrosive, toxic upon inhalation, and a lachrymator (causes tearing).[15] Therefore, strict safety precautions are necessary. Always handle it in a chemical fume hood.[6] The recommended PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6][14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A chemical-resistant lab coat or apron.[6]

Q4: How do I safely quench a reaction containing excess methanesulfonyl chloride?

A4: To quench a reaction, the excess methanesulfonyl chloride must be safely neutralized. This is typically done by slowly adding the reaction mixture to a separate flask containing a stirred, cold (0 °C) aqueous solution. A weak base like sodium bicarbonate can be used, but be aware that this will generate gas (CO₂).[2] Alternatively, quenching with cold water is also common.[16] The hydrolysis of MsCl is exothermic, so slow addition and cooling are essential to control the reaction.[15]

Q5: My desired product is water-soluble. How can I remove excess MsCl and its byproducts without an aqueous workup?

A5: If your product is water-soluble, an aqueous workup can lead to significant product loss.[2][8] In this case, using scavenger resins is an excellent alternative.[8]

  • Method: Add a solid-supported nucleophilic resin (e.g., an amine-functionalized polymer) to the reaction mixture after the substrate has been consumed. The resin will react with the excess MsCl. The resin can then be easily removed by simple filtration, leaving a much cleaner crude product.[8]

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

This protocol provides a standard workflow for converting a primary alcohol to its corresponding mesylate using methanesulfonyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the stirred solution.

  • MsCl Addition: In a separate dry flask, dissolve methanesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol/amine mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Quenching: Once complete, slowly add cold water to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Quality Assessment of Methanesulfonyl Chloride by HPLC

For applications requiring high purity, the quality of MsCl can be assessed by HPLC. Since aliphatic sulfonyl chlorides like MsCl lack a strong UV chromophore, a derivatization step is often necessary for sensitive UV detection.[4]

  • Standard Preparation: Accurately prepare a standard solution of a known high-purity methanesulfonyl chloride reference standard in the mobile phase at a concentration of ~1 mg/mL.[4]

  • Sample Preparation: Prepare the MsCl sample to be tested at the same concentration as the standard solution.[4]

  • Derivatization (Example): A derivatization step may be required to introduce a UV-active group for sensitive detection.[3][17]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[7][18]

    • Detector: UV detector set at an appropriate wavelength for the derivatized product.[7]

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by comparing it against the reference standard.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.
  • BenchChem. (2025). Optimizing Reaction Conditions for Sulfonylation.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Google Sites. (n.d.). Sulfuryl chloride.
  • BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • WIPO Patentscope. (1997). WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE.
  • Google Patents. (n.d.). WO1997003952A1 - Method for purifying methanesulphonyl chloride.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE.
  • BenchChem. (n.d.). Removing Unreacted Methanesulfonyl Chloride from Reaction Mixture.
  • BenchChem. (2025). Purity Analysis of (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative HPLC Guide.
  • Canadian Science Publishing. (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • ECHEMI. (n.d.). Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
  • Google Patents. (n.d.). FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives.
  • Alpha Chemika. (n.d.). METHANESULPHONYL CHLORIDE For Synthesis.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Chemical Communications. (2020). Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite.
  • Analytical Methods. (n.d.). GC-MS Method for the Determination of Methanesulfonyl Chloride in Methanesulfonic acid.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry Department.
  • Gilbert, E. E. (n.d.).
  • SIELC Technologies. (2018). Methanesulfonyl chloride.
  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.

Sources

Optimization

Technical Support Center: Purification of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Introduction & Material Overview (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a highly reactive electrophile frequently utilized in drug development for the synthesis of sulfonamides and sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Material Overview

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a highly reactive electrophile frequently utilized in drug development for the synthesis of sulfonamides and sulfonate esters. Because its structure features a benzylic-like methanesulfonyl chloride group, it is exceptionally sensitive to nucleophilic attack. The primary challenge during its purification is preventing rapid hydrolysis and thermal degradation.

This technical guide provides field-proven methodologies, quantitative solvent data, and troubleshooting steps to ensure high-yield, high-purity recrystallization.

Quantitative Data: Solvent Selection Matrix

Sulfonyl chlorides require rigorously anhydrous, non-nucleophilic environments. The table below summarizes the optimal solvent systems for recrystallization based on the established solubility profiles of analogous aryl methanesulfonyl chlorides .

Solvent SystemPolarityBoiling Point (°C)SuitabilityMechanistic Rationale
Dichloromethane (DCM) Moderate39.6Primary Solvent (Excellent)Highly solubilizing at mild temperatures; easily removed under vacuum without excessive heating.
Toluene Low110.6Primary Solvent (Good)Good solubility; allows azeotropic removal of trace water, though its high BP makes drying harder.
Hexane / Heptane Non-polar68.0 / 98.4Anti-Solvent (Excellent)Induces crystallization when added to DCM or Toluene; completely unreactive to the sulfonyl chloride.
Methanol / Ethanol Polar Protic64.7 / 78.3Incompatible Acts as a nucleophile, irreversibly converting the sulfonyl chloride into a sulfonate ester.
Water Polar Protic100.0Incompatible Causes rapid, exothermic hydrolysis to (5-bromo-2-fluorophenyl)methanesulfonic acid and HCl.

Step-by-Step Methodology: Anhydrous Dual-Solvent Recrystallization

To ensure a self-validating protocol, every step incorporates a physical or chemical check to confirm success before proceeding. This protocol utilizes a DCM/Hexane dual-solvent system.

Step 1: Glassware Preparation Bake all glassware (Erlenmeyer flasks, fritted funnels) at 120°C for at least 4 hours. Cool in a desiccator or under a continuous stream of dry argon. Causality: Micro-droplets of surface condensation are the leading cause of localized hydrolysis during the initial dissolution phase.

Step 2: Dissolution Suspend the crude (5-Bromo-2-fluorophenyl)methanesulfonyl chloride in a minimum volume of anhydrous DCM (approximately 2–3 mL per gram of crude). Warm gently in a water bath not exceeding 35–40°C. Causality: Temperatures above 50°C can trigger radical-mediated decomposition or desulfonylation of benzylic sulfonyl chlorides .

Step 3: Hot Filtration (Self-Validating Check) Inspect the solution. If insoluble white particulates remain (often the hydrolyzed sulfonic acid byproduct), rapidly filter the mixture through a pre-warmed, fine-porosity fritted funnel under a blanket of argon to remove these nucleation-disrupting impurities.

Step 4: Anti-Solvent Addition While maintaining the solution at ~30°C, add anhydrous hexane dropwise with gentle swirling until the solution reaches the "cloud point." Self-Validating Check: The cloud point is reached when a faint, milky turbidity persists in the solution and does not disappear upon swirling.

Step 5: Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours, then transfer to a 4°C refrigerator for 4 hours. Causality: Slow, undisturbed cooling promotes the formation of large, pure crystal lattices, whereas crash-cooling traps impurities within the matrix.

Step 6: Isolation Filter the crystals rapidly using a Schlenk frit or a standard Büchner funnel under a nitrogen tent. Wash the filter cake with ice-cold hexane. Dry under high vacuum (0.1 mmHg) at room temperature for 12 hours.

Troubleshooting & FAQs

Q1: My product turned into a sticky, unfilterable goo instead of forming crystals. What happened? A1: This is the classic "oiling out" phenomenon, almost always caused by moisture ingress leading to partial hydrolysis. When water reacts with the sulfonyl chloride, it forms (5-bromo-2-fluorophenyl)methanesulfonic acid and hydrochloric acid . The highly polar sulfonic acid acts as an impurity that disrupts the crystal lattice of the remaining sulfonyl chloride, lowering its melting point and causing it to separate as a viscous liquid. Self-Validating Check: Take a small aliquot of the goo and run an IR spectrum. A broad, strong absorption band between 3400–3200 cm⁻¹ (O-H stretch) confirms hydrolysis. Fix: Redissolve the goo in DCM, wash quickly with ice-cold brine to remove the sulfonic acid, dry rigorously over MgSO₄, and restart the crystallization .

Q2: Why is my recovery yield so low (<30%) even though crystals formed? A2: Low recovery is typically a thermodynamic issue related to solvent volume. If you used too much primary solvent (DCM) or added insufficient anti-solvent (hexane), the solution never reached optimal supersaturation. Alternatively, if the ambient humidity was high and your system was open to the air, a portion of your product may have hydrolyzed and remained dissolved in the mother liquor. Fix: Concentrate the mother liquor under reduced pressure (rotary evaporator, bath <35°C) to half its volume, add a few drops of hexane until cloudy, and cool again to harvest a second crop of crystals.

Q3: The crystals have a distinct yellow/brown discoloration. Is the product ruined? A3: Discoloration usually indicates thermal degradation or the presence of unreacted bromine/fluorine starting materials from the upstream synthesis. Sulfonyl chlorides are prone to thermal decomposition if heated excessively during solvent removal or dissolution . Fix: If the discoloration is severe, perform a quick silica gel plug filtration using 100% DCM before attempting recrystallization. Ensure your water bath never exceeds 40°C.

Workflow Visualization

G Start Crude Compound (Moisture Sensitive) Dissolve Dissolve in Dry DCM (Temp < 40°C) Start->Dissolve Filter Hot Filtration (Remove Sulfonic Acid) Dissolve->Filter AntiSolvent Add Dry Hexane (To Cloud Point) Filter->AntiSolvent Cool Controlled Cooling (25°C → 4°C) AntiSolvent->Cool Check Did Crystals Form? Cool->Check Success Pure Crystals (Vacuum Dry) Check->Success Yes Fail Oiling Out / Goo (Hydrolysis Detected) Check->Fail No Fix Redissolve, Brine Wash, Dry (MgSO4), Retry Fail->Fix Fix->Dissolve

Recrystallization workflow for (5-Bromo-2-fluorophenyl)methanesulfonyl chloride.

References

  • Title: Phenylmethanesulfonyl chloride - Organic Syntheses Procedure Source: Organic Syntheses (Vol. 90, p. 350) URL: [Link]

  • Title: Benzenesulfonyl chloride - Organic Syntheses Procedure Source: Organic Syntheses (Coll. Vol. 1, p. 84) URL: [Link]

Troubleshooting

Technical Support Center: Safe Quenching of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Case ID: #TS-SC-339370 Reagent: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride [CAS: 339370-40-0] Hazard Class: Corrosive (Skin/Eye), Water Reactive, Lachrymator. Executive Summary You are working with an electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #TS-SC-339370 Reagent: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride [CAS: 339370-40-0] Hazard Class: Corrosive (Skin/Eye), Water Reactive, Lachrymator.

Executive Summary

You are working with an electrophilic aryl sulfonyl chloride. Upon contact with water, this reagent undergoes hydrolysis to form (5-bromo-2-fluorophenyl)sulfonic acid and hydrochloric acid (HCl) .

The Critical Risk: This hydrolysis is exothermic.[1] If the reagent precipitates as an oil or solid and does not mix well with the aqueous quench, it can accumulate. Sudden mixing later can trigger a "delayed exotherm" (runaway hydrolysis), leading to rapid gas evolution (HCl) and pressure buildup.

This guide provides a self-validating protocol to ensure safe destruction of excess reagent.

Module 1: The "Golden Path" Quenching Protocol

Follow this standard operating procedure (SOP) for routine destruction of unreacted reagent (e.g., <10g scale).

Phase 1: Preparation & Safety
  • PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat. Work strictly in a fume hood.

  • The Trap: Ensure your waste stream or vessel is vented.[2] Never quench in a closed system.

  • Temperature Control: Pre-cool the reaction vessel to 0°C.

Phase 2: The Quench (Choose your scale)
ParameterMethod A: Direct Addition (Small Scale <5g) Method B: Inverse Addition (Large Scale >5g)
Setup Add Quencher INTO Reaction Vessel.Pour Reaction Mixture INTO Quencher.
Quenching Agent Saturated Aqueous Sodium Bicarbonate (

) or 1M NaOH.
Ice/Water Slurry with vigorous stirring.[1][2]
Rate Dropwise via addition funnel or syringe.[3]Slow stream via cannula or addition funnel.[3]
Advantage Easy setup; keeps everything in one flask.Superior heat dissipation; prevents "hot spots."
Risk Exotherm can boil solvent if added too fast.Requires transfer of active reagent (spill risk).
Phase 3: The "Homogeneity Check" (Crucial Step)

Because (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is lipophilic, it may form an immiscible oil at the bottom of the flask.

  • Add Co-solvent: If the mixture is biphasic (water/DCM or water/EtOAc), add 10-20% volume of Acetone or THF . This acts as a phase-transfer bridge, allowing water to contact the sulfonyl chloride.

  • Vigorous Stirring: Crank the stir plate to maximum RPM. You need a vortex to prevent the "sleeping dragon" scenario (delayed exotherm).

  • Monitor pH: The pH should remain basic (if using bicarbonate/NaOH). If it turns acidic (pH < 2), you are generating HCl faster than you are neutralizing it. Add more base.

Module 2: Troubleshooting & FAQs

Q1: The mixture is bubbling violently. Is this normal?

Diagnosis: Likely yes, but it indicates the rate is too fast.

  • Mechanism: The bubbling is

    
     release from the reaction of generated HCl with your bicarbonate base:
    
    
    
    
  • Immediate Action: Stop addition immediately. Allow gas to evolve.[4] Check temperature. If temp is >10°C, add dry ice to the bath.

  • Pro-Tip: If the bubbling is uncontrollable, switch from Carbonate bases (

    
    ) to Hydroxide bases (
    
    
    
    or
    
    
    ) or simple Water/Ice. Hydroxides neutralize HCl without generating gas, but they are more exothermic.
Q2: I see a "gummy" solid or oil at the bottom that won't dissolve.

Diagnosis: This is unreacted sulfonyl chloride protected by a "crust" of sulfonic acid or simply immiscible oil.

  • Risk: If you shake the separatory funnel now, this oil will hydrolyze all at once, potentially blowing the stopper out.

  • Fix: Do not proceed to extraction yet. Add Acetone or Acetonitrile to the quench mixture to solubilize the oil. Stir for 30 minutes at room temperature until the oil disappears or turns into a fine, dispersible precipitate.

Q3: My product is acid-sensitive. How do I quench without destroying it?

Diagnosis: The hydrolysis generates strong acid (HCl).

  • Strategy: Use a Buffered Quench .

    • Prepare a solution of Phosphate Buffer (pH 7.0) or a mix of Pyridine/Water.

    • Quench into this buffer. The Pyridine/Buffer will sponge up the HCl immediately, protecting your acid-sensitive sulfonamide product.

Q4: I smell a pungent, acrid odor even after working up.

Diagnosis: You have residual Sulfonyl Chloride or Sulfur Dioxide (


).
  • Fix: Wash the organic layer with aqueous Ammonia (1M) or Morpholine .

    • Why? These are "scavenger amines." They react instantly with residual sulfonyl chloride to form a water-soluble (or easily separating) sulfonamide, completely killing the reactive species.

Module 3: Visual Workflows

Workflow 1: The Quenching Decision Tree

QuenchLogic Start Start: Quench Required ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale DirectAdd Direct Addition: Add Sat. NaHCO3 to Reaction SmallScale->DirectAdd InverseAdd Inverse Addition: Pour Reaction into Ice/Water LargeScale->InverseAdd CheckPhase Check Phases: Is there an oil/gum? DirectAdd->CheckPhase InverseAdd->CheckPhase AddCosolvent Add THF/Acetone (Bridge Solvent) CheckPhase->AddCosolvent Yes (Biphasic) Stir Stir Vigorously (30 mins) CheckPhase->Stir No (Homogeneous) AddCosolvent->Stir Workup Proceed to Extraction Stir->Workup

Caption: Logic flow for determining the safest addition method and handling phase-separation issues during quenching.

Workflow 2: Chemical Fate of the Reagent

ChemicalFate Reagent (5-Bromo-2-fluoro) -sulfonyl chloride Intermediate Transition State (Exothermic) Reagent->Intermediate + H2O Water Water (Quench) Product1 Sulfonic Acid (Water Soluble) Intermediate->Product1 Product2 HCl Gas/Acid Intermediate->Product2 Neutralized Sodium Sulfonate Salt + NaCl + CO2 Product1->Neutralized + Base Product2->Neutralized + Base Base Base (NaHCO3)

Caption: The chemical pathway from reactive electrophile to inert water-soluble salts.

Module 4: Data & Compatibility

Table 1: Quenching Agent Compatibility
AgentSuitabilityNotes
Water / Ice High Safest for initial bulk quench. No gas evolution. Generates acidic solution.
Sat.

Medium Good for neutralizing acid, but generates massive

volume (foam risk).
1M NaOH Low Effective, but highly exothermic. Can hydrolyze sensitive esters/amides in your product.
Ammonium Hydroxide Specialist Converts excess chloride to sulfonamide (often solid). Good for "scavenging."[5]
Table 2: Key Physical Properties
PropertyValueImplication for Safety
State Solid/Oil (Low MP)May solidify on cooling, clogging addition funnels. Keep warm or dissolve in DCM before quenching.
Density > 1.5 g/mLHeavier than water. Will sink to the bottom of the flask (poor mixing).
Hydrolysis Rate ModerateThe 2-Fluoro group is electron-withdrawing, potentially accelerating hydrolysis compared to phenyl analogs.

References

  • BenchChem. (2025).[1][2][6] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from 6

  • Fisher Scientific. (2026). Safety Data Sheet: Methanesulfonyl chloride (General Analog). Retrieved from 7

  • Yufeng GP. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from 8

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Bromo-2-fluorobenzene-1-sulfonyl chloride.[9] Retrieved from 9

Sources

Optimization

Solvent selection for 5-bromo-2-fluorophenyl sulfonyl reactions

Technical Support Center: Solvent Selection & Optimization for 5-Bromo-2-fluorobenzenesulfonyl Chloride Workflows Executive Summary Compound Profile: 5-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 339370-40-0) Primary Re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Optimization for 5-Bromo-2-fluorobenzenesulfonyl Chloride Workflows

Executive Summary

Compound Profile: 5-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 339370-40-0) Primary Reactivity: Electrophilic Sulfonyl Chloride (


)
Secondary Reactivity:  Nucleophilic Aromatic Substitution (S

Ar) at C-F Tertiary Reactivity: Metal-Catalyzed Cross-Coupling at C-Br

This guide addresses the critical solvent-dependent variables in handling this tri-functional scaffold. The presence of an ortho-fluorine atom creates unique electronic effects that accelerate both sulfonylation and potential side reactions (hydrolysis and premature S


Ar).

Module 1: Sulfonylation Reactions (The Handle)

The Challenge: The primary failure mode in sulfonylation is the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid, driven by trace water in the solvent or improper base selection. The ortho-fluorine substituent inductively withdraws electrons, making the sulfur center significantly more electrophilic than in unsubstituted benzenesulfonyl chloride.

Solvent Selection Matrix
SolventSuitabilityTechnical Notes
Dichloromethane (DCM) Excellent Standard choice. High solubility for the sulfonyl chloride. Easy workup due to low boiling point. Critical: Must be anhydrous (<50 ppm

) to prevent hydrolysis [1].
THF / 2-MeTHF Good Useful for polar amine nucleophiles. 2-MeTHF is a greener alternative with easier phase separation during aqueous workup [2].
Acetonitrile Moderate Good for polarity, but can accelerate hydrolysis if wet. Often used in Schotten-Baumann conditions (biphasic) [3].
DMF / DMAc Caution High polarity accelerates reaction rates but complicates workup (difficult to remove). Risk: Can promote S

Ar side reactions on the fluorine at elevated temperatures.[1]
Water / Alcohols Avoid Rapid hydrolysis of sulfonyl chloride to sulfonic acid, especially in the presence of base [4].
Protocol 1: Chemoselective Sulfonylation (Preventing S Ar)

To react an amine with the sulfonyl group while leaving the fluorine and bromine intact.

  • Dissolution: Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (2.0 equiv) or Triethylamine (1.2 equiv) at 0°C .

    • Why? Low temperature prevents nucleophilic attack on the ortho-fluorine [5].

  • Nucleophile Addition: Add the amine (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C -> RT for 1-2 hours.

  • Validation: Check TLC/LCMS. If the sulfonic acid peak (M-Cl+OH) appears, your solvent was wet.

Module 2: Nucleophilic Aromatic Substitution (The C-F Handle)

The Challenge: The sulfonyl group is a strong electron-withdrawing group (EWG), activating the ortho-fluorine for displacement. However, solvent polarity dictates the transition state energy.

Solvent Effects on S Ar
  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are required to stabilize the Meisenheimer complex intermediate. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive [6].

  • Protic Solvents (Alcohols): Generally poor for S

    
    Ar as they hydrogen-bond to the nucleophile, reducing its reactivity.
    
Troubleshooting S Ar Selectivity
  • Issue: Incomplete conversion of the fluoride.

  • Solution: Switch solvent to DMSO and increase temperature to 80-100°C. The ortho-effect of the bulky sulfonyl group may sterically hinder attack; high polarity helps overcome this [7].

Module 3: Cross-Coupling (The C-Br Handle)

The Challenge: Suzuki or Sonogashira couplings require a solvent that solubilizes the Pd-catalyst and the inorganic base.[2]

  • Recommended System: 1,4-Dioxane/Water (4:1) or Toluene/Water .

  • Why? The biphasic system dissolves the inorganic base (e.g.,

    
    ) while the organic layer hosts the catalyst and substrate.
    
  • Warning: Do not use primary alcohols if using strong bases at high temps, as they may displace the fluorine.

Visual Guide: Reaction Workflow & Decision Tree

ReactionWorkflow Start Start: 5-Bromo-2-fluorobenzenesulfonyl chloride Target What is your target bond? Start->Target Sulfonamide Sulfonamide Formation (-SO2NH-) Target->Sulfonamide React SO2Cl SNAr Aryl Substitution (SNAr) (Displace -F) Target->SNAr React Fluorine Coupling Cross-Coupling (React -Br) Target->Coupling React Bromine Solvent1 Solvent: Anhydrous DCM or THF Temp: 0°C to RT Sulfonamide->Solvent1 Solvent2 Solvent: DMSO or DMF Temp: >60°C Sulfonamide->Solvent2 Step 2: SNAr Solvent3 Solvent: Dioxane/H2O or Toluene Catalyst: Pd(dppf)Cl2 Sulfonamide->Solvent3 Step 2: Coupling Risk1 Risk: Hydrolysis to Sulfonic Acid (Avoid Water/Alcohols) Solvent1->Risk1 Risk2 Risk: Sulfonyl Chloride Decomposition (Must convert SO2Cl first) SNAr->Risk2 CRITICAL STOP Risk2->Sulfonamide Protect SO2Cl first Coupling->Solvent3

Caption: Decision tree for solvent and sequence selection. Note that the sulfonyl chloride group is too reactive to survive standard SNAr or Coupling conditions intact; it must be reacted (protected) first.

Troubleshooting & FAQs

Q1: I observe a side product with M+17 mass during sulfonylation. What is it?

  • Diagnosis: This is likely the sulfonic acid (

    
    ) resulting from hydrolysis.
    
  • Root Cause: Wet solvent or old sulfonyl chloride reagent.

  • Fix:

    • Dry DCM over

      
       or molecular sieves.
      
    • Verify reagent quality (sulfonyl chlorides degrade to acid + HCl over time).

    • Avoid using alkali hydroxide bases (NaOH/KOH) in the first step; use organic bases (TEA/DIPEA) [1][4].

Q2: My S


Ar reaction on the fluorine is extremely slow. 
  • Diagnosis: Solvent polarity is insufficient to stabilize the transition state.

  • Fix: Switch from THF or Acetonitrile to DMSO or NMP . The high dielectric constant of DMSO significantly accelerates S

    
    Ar reactions on fluoro-arenes activated by sulfonyl groups. Raise temperature to 80-100°C [6][7].
    

Q3: Can I perform a Suzuki coupling directly on the sulfonyl chloride?

  • Answer: No. The sulfonyl chloride is highly unstable under the basic, aqueous, and heated conditions required for Suzuki coupling. It will hydrolyze or react with the ligand.

  • Protocol: You must convert the sulfonyl chloride to a sulfonamide or sulfonate ester before attempting cross-coupling at the bromine position [8].

Q4: I am getting low yields due to "oiling out" during workup.

  • Diagnosis: Sulfonamides often form oils in crude mixtures.

  • Fix:

    • Evaporate the reaction solvent (DCM/THF) completely.

    • Redissolve in EtOAc and wash with 1M HCl (to remove pyridine/amine), then Water, then Brine.

    • If oil persists, trituruate with Hexanes or Diethyl Ether to induce crystallization.

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Link

  • Mousa M. A, Hassan R. M. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Orient J Chem 1988;4(1).[3] Link

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzenesulfonyl chloride Product Information.Link

  • Canadian Science Publishing. Solvolysis of a Series of Benzenesulfonyl Chlorides.Link

  • RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.Link

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents.Link

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes.Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

Sources

Troubleshooting

Controlling exotherm in sulfonyl chloride addition to amines

Welcome to the Sulfonylation Technical Support Center . This guide is engineered for researchers and process chemists dealing with the highly exothermic reaction between amines and sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonylation Technical Support Center .

This guide is engineered for researchers and process chemists dealing with the highly exothermic reaction between amines and sulfonyl chlorides. Unlike standard literature, this resource focuses on thermal management and impurity control (specifically bis-sulfonylation and hydrolysis).

Module 1: The Core Directive (Safety & Thermodynamics)

The Hazard: The reaction of a primary amine with a sulfonyl chloride is a rapid, highly exothermic nucleophilic substitution.



The Thermal Risk: The enthalpy of reaction is significant. In batch reactors, the rate of heat generation (


) often exceeds the rate of heat removal (

) during rapid addition. This leads to a thermal runaway , which causes:
  • Safety hazards: Solvent boiling, over-pressurization.

  • Chemical failure: Degradation of labile functional groups.

  • Selectivity loss: Promotion of bis-sulfonylation (

    
    ).
    

Module 2: Standard Operating Procedure (Batch)

Protocol: Low-Temperature Anhydrous Sulfonylation Best for: Medicinal chemistry scale (<50g), sensitive substrates.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous). Why: High solubility, low boiling point acts as an intrinsic safety fuse (reflux).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can be used as both solvent and base but makes workup harder.

  • Stoichiometry: Amine (1.0 eq), Sulfonyl Chloride (1.0–1.1 eq), Base (1.2–1.5 eq).

Step-by-Step Workflow
  • System Inertion: Purge reactor with

    
    . Moisture causes rapid hydrolysis of 
    
    
    
    into sulfonic acid (
    
    
    ) + HCl.
  • Solvation: Dissolve Amine and Base in solvent. Cool to

    
     to 
    
    
    
    .
  • Controlled Addition (The Critical Step):

    • Dissolve Sulfonyl Chloride in a minimal amount of solvent.[1]

    • Add dropwise via addition funnel or syringe pump.[2]

    • Rule: Internal temperature must not rise

      
       above setpoint.
      
  • Reaction Monitoring: Stir at

    
     for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS.
    
  • Quench: Add saturated

    
     or water slowly (exothermic hydrolysis of excess reagent).
    
Visual Workflow (DOT Diagram)

SulfonylationWorkflow Start Start: Inert N2 Atmosphere Prep Dissolve Amine + Base Cool to 0°C Start->Prep Add Addition of R-SO2Cl (Dropwise/Syringe Pump) Prep->Add Stable T Monitor Monitor Internal Temp (Limit: < 5°C rise) Add->Monitor During Add Monitor->Add If T spikes, STOP Warm Warm to RT Stir 1-4h Monitor->Warm Addition Complete Quench Quench (Sat. NH4Cl) Caution: Exotherm Warm->Quench

Figure 1: Critical workflow for batch sulfonylation emphasizing temperature checkpoints.

Module 3: Troubleshooting Center (FAQs)

Q1: The temperature spikes immediately upon adding the sulfonyl chloride, even with an ice bath. What is wrong?

  • Diagnosis: Your Dosing Rate (

    
    ) exceeds your Heat Transfer Capability  (
    
    
    
    ).
  • The Fix:

    • Dilute the Reagent: Dissolve the sulfonyl chloride in more solvent (e.g., 5-10 volumes). This adds thermal mass and slows the reaction kinetics by dilution.

    • Throttling: Stop addition. Wait for

      
       to return to 
      
      
      
      . Resume at 50% of the previous rate.
    • Check Stirring: Ensure a vortex is visible. Poor mixing creates "hot spots" where local temperature exceeds the boiling point of the solvent.

Q2: I am seeing a "Bis-sulfonyl" impurity (


). How do I stop this? 
  • The Science: The mono-sulfonamide product (

    
    ) has an acidic proton (
    
    
    
    ). If excess base and sulfonyl chloride are present, the base deprotonates the product, creating a nucleophile that attacks a second sulfonyl chloride molecule.
  • The Fix:

    • Stoichiometry: strictly limit Sulfonyl Chloride to 0.95 – 1.0 eq . Do not use excess.

    • Reverse Addition: Add the Base slowly to a mixture of Amine and Sulfonyl Chloride (if the amine is not acid-sensitive). This keeps the pH low during the initial phase.

    • Bulky Base: Switch from TEA to DIPEA (Hünig's Base) . Steric hindrance reduces the rate of deprotonating the bulky sulfonamide product.

Q3: My yield is low, and I see the sulfonic acid (


) in the LCMS. 
  • Diagnosis: Hydrolysis .[2][3][4][5] Water has competed with the amine for the sulfonyl chloride.

  • The Fix:

    • Ensure solvents are anhydrous (Karl Fischer titration < 100 ppm water).

    • Check the age of the sulfonyl chloride. These reagents degrade over time, releasing HCl and absorbing water. If the reagent is old, recrystallize or distill it before use.

Module 4: Advanced Optimization (Continuous Flow)

For scale-up (>100g) or extremely exothermic reactions, Continuous Flow Chemistry is superior to batch processing.

Why Flow?

  • Surface Area to Volume Ratio: Flow reactors (microreactors) have massive surface area, allowing heat to dissipate almost instantly.

  • Residence Time Control: You can quench the reaction seconds after it completes, preventing side reactions (like bis-sulfonylation).

Comparative Data: Batch vs. Flow

ParameterBatch Reactor (1L)Flow Reactor (Chip/Coil)Benefit of Flow
Heat Transfer Area Low (

)
High (

)
Isothermal control; no hotspots.
Addition Time Hours (to manage heat)ContinuousHigher throughput.
Bis-sulfonylation Common (due to back-mixing)RarePlug flow prevents product from meeting fresh reagent.
Safety High inventory of active reagentLow inventoryMinimal risk in case of failure.
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Exotherm Runaway Exotherm Issue->Exotherm Impurity Bis-Sulfonylation Issue->Impurity LowYield Low Yield / Hydrolysis Issue->LowYield Act_Cool Action: Dilute Reagent Reduce Addition Rate Exotherm->Act_Cool Act_Stoich Action: Reduce R-SO2Cl eq Switch to DIPEA Impurity->Act_Stoich Act_Dry Action: Dry Solvents N2 Purge LowYield->Act_Dry

Figure 2: Rapid diagnostic logic for common sulfonylation failures.

References

  • Reaction Safety & Calorimetry

    • Organic Process Research & Development: "Managing Exothermic Reactions in the Synthesis of Sulfonamides."
    • Source:

  • Schotten-Baumann Conditions

    • Journal of Chemical Ecology: "Release of Hydrogen Cyanide via a Post-Secretion Schotten-Baumann Reaction."[6] (Context on classic biphasic conditions).

    • Source:

  • Continuous Flow Optimization

    • Reaction Chemistry & Engineering: "A continuous flow investigation of sulfonyl chloride synthesis... and improved inherent safety by circumventing thermal runaway."

    • Source:

  • Bis-Sulfonylation Mechanism

    • BenchChem Technical Support: "Sulfonylation of Primary Amines - Preventing Di-sulfonyl
    • Source:

Sources

Reference Data & Comparative Studies

Validation

In-Depth Guide: Characteristic IR Peaks of Sulfonyl Chloride vs. Sulfonic Acid

Executive Summary & Strategic Context Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Differentiation between Sulfonyl Chlorides (R-SO₂Cl) and their parent Sulfonic Acids (R-SO₃H) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Differentiation between Sulfonyl Chlorides (R-SO₂Cl) and their parent Sulfonic Acids (R-SO₃H) is a critical checkpoint in drug discovery and intermediate synthesis. Sulfonyl chlorides are highly reactive electrophiles used to synthesize sulfonamides (a privileged pharmacophore in antibiotics and diuretics), while sulfonic acids are often stable, water-soluble byproducts or starting materials.[1]

The Analytical Challenge: Both species contain the sulfonyl moiety (-SO₂-), leading to overlapping vibrational bands. However, the electronegativity difference between Chlorine (Cl) and the Hydroxyl group (OH), along with hydrogen-bonding capabilities, creates distinct spectral signatures.[1] This guide provides a definitive, evidence-based framework for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy.

Theoretical Basis: Vibrational Modes & Electronegativity

To interpret the spectra accurately, one must understand the underlying physical chemistry.[1] The shift in wavenumber (


) is governed by Hooke's Law and the electronic environment of the sulfur atom.
The Inductive Effect

The


 bond strength is sensitive to the substituents on the sulfur atom.
  • Sulfonyl Chloride: The Chlorine atom is highly electronegative and electron-withdrawing (Inductive effect:

    
    ). It pulls electron density away from the sulfur, which in turn draws density from the oxygen atoms, shortening and strengthening the 
    
    
    
    bonds. Result: Higher wavenumber absorption.
  • Sulfonic Acid: The hydroxyl group is also electron-withdrawing but can participate in resonance and extensive hydrogen bonding. Hydrogen bonding weakens the

    
     bond character slightly compared to the isolated chloride form. Result:  Lower wavenumber absorption and broad bands.[1][2][3]
    
Hydrogen Bonding ( The "Smoking Gun")
  • Sulfonyl Chloride: Lacks hydrogen bond donors.[1] Spectra are typically sharp.[1]

  • Sulfonic Acid: The O-H group is a strong hydrogen bond donor.[1] In the condensed phase (solid/liquid), these molecules form extensive networks, causing significant peak broadening in the O-H and

    
     regions.[1]
    

Comparative Spectral Data

The following table synthesizes data from standard spectroscopic literature and empirical observations.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Vibrational ModeSulfonyl Chloride (R-SO₂Cl)Sulfonic Acid (R-SO₃H)Distinguishing Feature
O-H Stretch Absent 2400 – 3400 (Broad) The presence of a broad "hump" is the primary indicator of the acid (or water contamination).
S=O Asymmetric Stretch 1360 – 1410 1340 – 1350 Chloride bands are typically 20–50 cm⁻¹ higher and sharper.[1]
S=O Symmetric Stretch 1170 – 1200 1150 – 1165 Chloride bands are shifted to higher frequencies.[1]
S-Cl Stretch 360 – 380 Absent Often below the cutoff of standard mid-IR instruments (usually 400 cm⁻¹).
S-O (Single Bond) Absent 650 – 900 Often obscured by fingerprint region complexity.[1]

Note: The "Fingerprint Region" (600–1500 cm⁻¹) is complex.[1] Reliance solely on one peak is risky; always look for the absence of OH combined with the high-frequency shift of the SO₂ bands to confirm the chloride.

Detailed Spectral Analysis

The Diagnostic Region (3000+ cm⁻¹)

This is the first checkpoint.

  • Sulfonic Acid: Look for a very broad, intense absorption centered between 2900–3000 cm⁻¹, often extending from 2400 to 3400 cm⁻¹.[1] This is due to the O-H stretch of the sulfonic acid moiety strongly hydrogen-bonded to itself or water.

  • Sulfonyl Chloride: This region should be "clean" (baseline flat), except for C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹).[1]

    • Warning: If your sulfonyl chloride sample shows a broad peak here, it has likely hydrolyzed back to the acid or is wet.[1]

The Sulfonyl Region (1100–1450 cm⁻¹)

The sulfonyl group (


) exhibits two coupled stretching vibrations:
  • Asymmetric Stretch (

    
    ): 
    
    • Chloride: Appears as a strong, sharp band, typically 1375–1390 cm⁻¹ .[1] In aromatic sulfonyl chlorides, this may split or have shoulders due to Fermi resonance or rotational isomerism.[1]

    • Acid: Appears lower, around 1340–1350 cm⁻¹ .[1]

  • Symmetric Stretch (

    
    ): 
    
    • Chloride: Strong, sharp band at 1170–1195 cm⁻¹ .[1]

    • Acid: Strong band at 1150–1165 cm⁻¹ .[1]

The Far-IR Limit (S-Cl Stretch)

The S-Cl stretching vibration occurs in the 360–380 cm⁻¹ range.

  • Limitation: Most standard lab FTIR instruments with KBr splitters have a cutoff at 400 cm⁻¹.[1] Therefore, you typically cannot see the S-Cl bond directly on a routine spectrum.[1] You must infer its presence by the shifts in the SO₂ bands and the absence of the OH band.

Experimental Protocols (Trustworthiness & Integrity)

Handling sulfonyl chlorides requires specific protocols to prevent hydrolysis, which would generate misleading spectra (showing the acid peaks).[1]

Sample Preparation for Moisture-Sensitive Compounds

Objective: Obtain a spectrum of the intact sulfonyl chloride without hydrolysis.[1]

Method A: ATR (Attenuated Total Reflectance) - Recommended

  • Why: Minimal prep time reduces exposure to atmospheric moisture.[1]

  • Protocol:

    • Ensure the ATR crystal (Diamond or ZnSe) is perfectly dry and clean.[1]

    • Purge the instrument with dry nitrogen if possible.[1]

    • Place the solid/liquid sulfonyl chloride quickly onto the crystal.[1]

    • Apply pressure and scan immediately.[1]

    • Self-Validation: Check the 3400 cm⁻¹ region.[1] If a broad band grows over time, the sample is hydrolyzing on the crystal.[1]

Method B: Nujol Mull (for Solids)

  • Why: Mineral oil (Nujol) protects the sample from air.[1]

  • Protocol:

    • In a dry box or low-humidity environment, grind the sample with dry Nujol.[1]

    • Sandwich the mull between NaCl or KBr plates.

    • Note: Nujol has strong C-H peaks (2900, 1460, 1375 cm⁻¹) which may overlap with the asymmetric SO₂ stretch.[1] Use Fluorolube (perfluorinated oil) for the 1300–4000 cm⁻¹ region if interference is problematic.[1]

Method C: Solution Cell (CCl₄ or CH₂Cl₂)

  • Why: Eliminates solid-state hydrogen bonding effects, giving sharper peaks.[1]

  • Protocol:

    • Dissolve the sample in anhydrous solvent (dried over molecular sieves).

    • Inject into a sealed liquid cell (CaF₂ or NaCl windows).

    • Subtract the solvent background carefully.[1]

Reaction Monitoring Case Study

Scenario: Converting p-Toluenesulfonic acid to p-Toluenesulfonyl chloride using Thionyl Chloride (SOCl₂).

  • T=0 (Start): Spectrum shows broad OH (2400-3400) and lower frequency SO₂ bands (1350/1160).[1]

  • Reaction Progress: The broad OH band diminishes. New sharp bands appear at ~1380 and ~1180.[1]

  • Endpoint: Complete disappearance of the OH band. The SO₂ bands have fully shifted to the higher wavenumbers.

Visualizations

Spectral Decision Logic

The following diagram illustrates the logical flow for identifying the compound based on spectral features.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 2400-3400 cm⁻¹ Region Start->CheckOH BroadOH Broad Band Present? CheckOH->BroadOH AcidPath Likely Sulfonic Acid (or Wet Sample) BroadOH->AcidPath Yes ChloridePath Region is Clean/Flat BroadOH->ChloridePath No CheckSO2 Check SO₂ Asymmetric Stretch (1300-1450 cm⁻¹) AcidPath->CheckSO2 Confirm with SO₂ shift ChloridePath->CheckSO2 FreqCheck Frequency Position? CheckSO2->FreqCheck HighFreq High (~1375-1410 cm⁻¹) Sharp Peak FreqCheck->HighFreq >1360 LowFreq Lower (~1340-1350 cm⁻¹) Broader Peak FreqCheck->LowFreq <1360 ConclusionCl CONFIRMED: Sulfonyl Chloride HighFreq->ConclusionCl ConclusionAcid CONFIRMED: Sulfonic Acid LowFreq->ConclusionAcid

Figure 1: Decision tree for differentiating sulfonyl chloride from sulfonic acid using FTIR data.

Vibrational Mode Visualization

A simplified representation of the key vibrational modes.[1]

Vibrations cluster_0 Sulfonyl Chloride (-SO₂Cl) cluster_1 Sulfonic Acid (-SO₃H) Cl_Struct R-SO₂-Cl (No H-Bonding) Sym_Cl Sym Stretch ~1185 cm⁻¹ (Strong, Sharp) Cl_Struct->Sym_Cl Asym_Cl Asym Stretch ~1380 cm⁻¹ (Strong, Sharp) Cl_Struct->Asym_Cl OH_Struct R-SO₂-OH (H-Bond Network) OH_Stretch O-H Stretch 2400-3400 cm⁻¹ (Very Broad) OH_Struct->OH_Stretch Sym_OH Sym Stretch ~1160 cm⁻¹ (Lower Freq) OH_Struct->Sym_OH Asym_OH Asym Stretch ~1350 cm⁻¹ (Lower Freq) OH_Struct->Asym_OH

Figure 2: Comparison of vibrational modes and their spectral characteristics.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for organic functional group frequencies).

  • Canadian Journal of Chemistry. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Can. J. Chem., 43, 1870.[1] Retrieved from [Link]

  • InstaNANO. FTIR Functional Group Database. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation: Unraveling the Pattern of 5-bromo-2-fluoro Benzyl Derivatives

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. For researchers working with halogenated aromatic compounds, such as 5-bromo-2-fluoro benzyl derivatives, understanding these patterns is crucial for confirming identity, identifying metabolites, and ensuring the purity of synthetic intermediates.

This guide offers an in-depth, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded exploration of the mass spectrometric behavior of 5-bromo-2-fluoro benzyl derivatives. We will dissect the key fragmentation pathways, compare them with relevant alternatives, and provide the causal logic behind the observed cleavages, supported by experimental data and established principles.

The Foundational Logic: Benzylic Cleavage and the Tropylium Ion

The fragmentation of benzyl derivatives under electron ionization (EI) is dominated by the formation of the highly stable benzyl cation. The process begins with the ionization of the molecule, creating a radical cation (M+•). The weakest bonds are most likely to break, and in a benzyl derivative, the bond between the benzylic carbon and its substituent is labile.

This initial cleavage, known as benzylic cleavage, results in the formation of a benzyl cation. This cation is not just a simple carbocation; it readily rearranges into the exceptionally stable, aromatic tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.[1][2] The presence of a strong peak at m/z 91 is therefore highly diagnostic for compounds containing a benzyl moiety.[2] However, when the aromatic ring is substituted, as in our case, the resulting benzylic cation will have a correspondingly higher mass, serving as a key starting point for spectral interpretation.

The Halogen Effect: Isotopes and Bond Strengths

The presence of bromine and fluorine on the aromatic ring introduces two critical factors that profoundly influence the mass spectrum:

  • Isotopic Patterns: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This means any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units (M and M+2).[3][4] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.[5][6]

  • Bond Strength and Cleavage: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The C-Br bond is significantly weaker than the C-F bond and is susceptible to cleavage.[7] Therefore, the loss of a bromine radical from the aromatic ring is a more probable fragmentation event than the loss of a fluorine radical.

Predicted Fragmentation Pathway of a Model Compound: 5-bromo-2-fluorobenzyl Bromide

To illustrate these principles, let's consider the fragmentation of a representative molecule: 5-bromo-2-fluorobenzyl bromide (C₇H₅Br₂F) .

The ionization of this molecule will produce a molecular ion (M+•) peak cluster. Due to the presence of two bromine atoms, this will be a characteristic triplet at m/z 266, 268, and 270, with relative intensities of approximately 1:2:1.

The primary fragmentation pathways are driven by the principles of forming the most stable ions.

mol 5-bromo-2-fluorobenzyl bromide [C₇H₅Br₂F]⁺• m/z 266/268/270 frag1 5-bromo-2-fluorobenzyl cation [C₇H₅BrF]⁺ m/z 187/189 mol->frag1 -•Br (Benzylic Cleavage) frag2 [C₇H₅F]⁺• m/z 108 mol->frag2 -Br₂ frag3 Substituted Tropylium Ion [C₇H₄F]⁺ m/z 107 frag1->frag3 -Br• frag4 [C₅H₄]⁺• m/z 64 frag3->frag4 -C₂H₂

Figure 1: Predicted major fragmentation pathway for 5-bromo-2-fluorobenzyl bromide.

Pathway 1: Benzylic Cleavage (Dominant Pathway)

The most favorable fragmentation is the cleavage of the weakest bond to form the most stable cation. The benzylic C-Br bond is significantly weaker than the aromatic C-Br and C-F bonds. Therefore, the primary fragmentation event is the loss of a bromine radical from the benzyl position.

  • [M]+• → [C₇H₅BrF]⁺ + Br•

  • This generates the 5-bromo-2-fluorobenzyl cation at m/z 187/189 . This ion is expected to be the base peak or one of the most intense peaks in the spectrum due to its resonance stabilization.

Pathway 2: Subsequent Fragmentation of the Benzyl Cation

The 5-bromo-2-fluorobenzyl cation can undergo further fragmentation.

  • Loss of Bromine Radical: The cation can lose the bromine atom from the aromatic ring.

    • [C₇H₅BrF]⁺ → [C₇H₅F]⁺• + Br•

    • This would produce an ion at m/z 108 .

  • Rearrangement and Loss of HBr: The ion at m/z 187/189 could also rearrange and lose a neutral HBr molecule, leading to a fluorotropylium-like ion.

    • [C₇H₅BrF]⁺ → [C₇H₄F]⁺ + HBr

    • This would result in an ion at m/z 107 .

Pathway 3: Direct Loss of Halogens from Molecular Ion

While less favorable than benzylic cleavage, direct cleavage of the C-Br bond on the ring can occur.

  • [M]+• → [C₇H₅BrF]⁺ + Br•

  • This pathway also leads to the fragment at m/z 187/189 , reinforcing its intensity.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the fragmentation pattern, it's instructive to compare it with simpler, related molecules.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Fragment Identity & Rationale
Benzyl Bromide 170/17291 (Base Peak)Tropylium Cation (C₇H₇⁺): Formed by loss of •Br followed by rearrangement. A classic signature for benzyl compounds.[8]
5-bromo-2-fluorobenzyl Bromide 266/268/270187/189 (Base Peak)5-bromo-2-fluorobenzyl Cation: Formed by benzylic cleavage. The mass shift from 91 reflects the mass of the Br and F substituents.
2,5-dibromobenzyl Bromide 326/328/330/332247/249/2512,5-dibromobenzyl Cation: Formed by benzylic cleavage. The mass and isotopic pattern (1:2:1 triplet) reflect two bromine atoms.

This comparison clearly demonstrates how the core fragmentation logic (benzylic cleavage) remains consistent, while the mass of the primary fragment ion directly reflects the substituents on the aromatic ring. The isotopic patterns further provide unambiguous confirmation of the number of bromine atoms in each fragment.

Experimental Protocol: GC-MS Analysis

A self-validating protocol for analyzing these derivatives involves Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), which is well-suited for volatile and semi-volatile thermally stable compounds.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve ~1 mg in 1 mL Solvent (e.g., Dichloromethane) prep2 Vortex to Mix prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 gcms1 Inject 1 µL prep3->gcms1 gcms2 GC Separation (e.g., DB-5ms column) gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 data1 Extract Spectrum from Total Ion Chromatogram gcms4->data1 data2 Identify Molecular Ion (Check Isotopic Pattern) data1->data2 data3 Identify Key Fragments (e.g., Benzylic Cation) data2->data3 data4 Confirm Structure data3->data4

Figure 2: Standard experimental workflow for GC-MS analysis of benzyl derivatives.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-bromo-2-fluoro benzyl derivative.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • GC-MS System and Conditions:

    • System: A standard GC system coupled to a Mass Selective Detector (MSD) is used.

    • Injector: Split/splitless inlet, typically operated at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is effective for separating aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Causality: This program ensures good separation of the analyte from any solvent impurities or related byproducts while maintaining peak sharpness.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level is high enough to cause reproducible fragmentation and allows for comparison with library spectra.[4]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: A delay of 3-4 minutes is set to prevent the high solvent load from damaging the detector filament.

  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum corresponding to this peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the isotopic patterns of bromine-containing fragments to validate the proposed fragmentation pathways.

Conclusion

The mass spectrometry fragmentation of 5-bromo-2-fluoro benzyl derivatives follows a predictable and logical pattern governed by the formation of a stable, substituted benzyl cation. The dominant fragmentation pathway is the benzylic cleavage, leading to a base peak at m/z 187/189 for a derivative like 5-bromo-2-fluorobenzyl bromide. The characteristic isotopic signature of bromine provides an invaluable tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments. By understanding these core principles and applying a robust experimental protocol, researchers can confidently use mass spectrometry to identify and characterize these important chemical entities, ensuring the integrity and success of their research and development efforts.

References

  • This reference is a placeholder for a general mass spectrometry textbook or foundational article that would typically be cited for the basic principles.
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE9-S0xkx0U6-S1tmq3s98GhQHV6xLb0gFRs984ONB6FgdRQpccXZydKKJtx2pgdIP-LT58c7XrxBeclnBz-OdLcx4dmb_UhuA9KUG3VHa4tNaC8qoKv-LJo0_rd1IyKy93kFXTrT2Y4RyTOH6etxtkox-LFdVjU4mTJM=
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5VgI4kXsRt0peyEzRUOVz-PwKn3REjo4E7s2NAt_OF4TrJGEmN_4TLBO41fICPqX02Wz1qyo8rAYu75SDANuxtdCSZx-BSnE7iaqt7N0fuFGMQr_99qcciaoibdj3NJeB8iWzoTJFD3-tLXBfaugde_aAxy23Mu3sl8DeePR2CWk=
  • Exposome-Explorer. (2009, June 9). Benzyl bromide (T3D1776). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pO7-E5C7l7jqsWJO4pA4Fb8gg8uFhUpt6wUsvlINarAyFnx4GqD87g5mDuwNLiHZQeTDxAvj-yubS0LNAAzQLRUI1k326D9xONTsinS1R2ks0bTn39sJm0MSj2BIsKOX7bPE3VVuPK9a5A==
  • PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZRMwSGcLPiGKTLpM02RjNhgZKfBpWKjaZFaguH6z2up-oVw6xFvR_XxAUjYBiPkftcD_31rHndIHZoupAVUg3eR37aM2IUCQJOT3RrMtuqGP1cyPukpps_jwau9Nt9IPMqT-s86fpiyYhB2EtXk5btzV_jZpLWWxPPVX8mY0gRg==
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Smith, P. J. (1970). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 48(23), 3659-3663. [Link]

  • NPTEL. (n.d.). General Fragmentation Modes. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBG1snw4YMquMQUYcHq3aKSu1AtmdzOJh329Uvw8IiFPAEZnnIdxng9SyNAntg2i46pENqkBOTq0v1I9rjLgyWBVH-luSH5TnpVTD4Pr3K6iItP9v5N99o5fxc4JklH8_ooDIET_ptRCValzGJFxAoC3wierrZ2ruNYA==
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-Sc-vyLY1EGs5EjbQH21xDRwCQa9t7_vgG0cYZBWvNfW7LCpd-19P5Io_JYfVjs8XLKkvQZT3cu0vYTqTsUFfTA4d_lnnQvXGTVvgiqyFRphmd8uZHX7Dbx3OyLAYOfpeqAT7tk1rH0b98CJWKEtlrPzDJrNWSGPD__6kckagJg0u6HlDssO8ql-qt5dV034kBBPpG9Bd7oQrgnyvwfWywZW3_8sN_f5ybNP
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhk4inLQmj2k7yJ9GGq8tofXeRkIAb0ZmPQTSFxV49wlFQPk3lmjqeIsbt4qRKdPRbjb5Ut-gA3P6n46kpg-updmeex-qurYUJ7pS_w5sO01ZzL6VFBd8XB5t0cNZjcfxsQ0FIrZyTUMtUtgbQFPI06dQ3efryWV-t6rvCU0zCHI1beYkEThZdEgw_nmpCoiLVZm3zuCklDOTgy6XtfBQ8OvUEq37N_q6zE3c147xl3lxFwM6Bq445FQDgY1YYwg==
  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Fuuq_yZDpsrm2UKJRTcHLo97-RCikwtiLnJHKd1zRsaW3qeCEeIjtCc63d7G14U804GIkaMiS5dKNYnP1oe3kQzykTZYJOmiJewThpxH3odMQlr4KoCZFer4--sB-SMnAqFlNH2F9eBHVH_eO_eOiHchSy5SdzZQYTutEPYofYHQog62g44iNMEjbNfW4h5mSZXeUVj5qewmUYmDv6naGobvPSJ2ZMMGNvGsCCVl1Kf-1MzwhmUtO85loDBqkOer
  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2HK9ccXqnUbqf_L7Cyt5xGUobM4X07_4ZLXM7ZLipS1jck_GoaeOneIC8WPp-3pkCx_yg9Wx9-xxjf_YVQp_DbK9nKWLt_SzkTrWkGwTUvtBpi-kcIpHSXgelbl05ZaPg5rYfxCFUoYZWUmMuOhNiXPtCtXf0jC5XucB1-8Ho0yDqFDwDFLtN9Z--54z9fwdBxEsDu6cr4Rtbplx6do3dUBXMkKodYjVWWh4h40VoD9G4bDmWMVxb4s3hET4JdOqt02iZA==
  • Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Retrieved from [Link]

Sources

Validation

13C NMR Shifts for (5-Bromo-2-fluorophenyl)methanesulfonyl chloride: A Comparative Technical Guide

Topic: 13C NMR shifts for (5-Bromo-2-fluorophenyl)methanesulfonyl chloride Content Type: Publish Comparison Guide Executive Summary (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a critical sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR shifts for (5-Bromo-2-fluorophenyl)methanesulfonyl chloride Content Type: Publish Comparison Guide

Executive Summary

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) is a critical sulfonyl chloride synthon used in the development of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its structural core combines a benzylic sulfonyl moiety with a halogenated aromatic ring, creating a unique electronic environment that complicates NMR interpretation.[1][2]

This guide provides a comparative analysis of the 13C NMR shifts for this compound. Because specific experimental spectral data for this intermediate is often proprietary, this guide utilizes chemometric prediction models validated against experimentally known analogs (such as phenylmethanesulfonyl chloride and fluorobenzene derivatives).[1][2]

Key Technical Insight: The presence of the Fluorine atom at the C2 position introduces significant C-F spin-spin coupling , splitting carbon signals into doublets.[1][2] The Bromine atom at C5 further perturbs the chemical shifts via inductive and resonance effects, distinguishing this compound from its non-brominated analogs.[1][2]

Structural Analysis & Theoretical Framework

To accurately interpret the 13C NMR spectrum, one must understand the three dominant electronic factors at play:

  • The Fluorine Effect (Spin-Spin Coupling):

    • 19F is 100% naturally abundant and spin-active (

      
      ).[1]
      
    • It couples with 13C nuclei, creating doublets with characteristic coupling constants (

      
      ).[1][2]
      
    • Magnitude:

      
       (ipso) > 
      
      
      
      (ortho) >
      
      
      (meta) >
      
      
      (para).[1]
  • The Sulfonyl Chloride Moiety (-CH2SO2Cl):

    • The methylene carbon (

      
      -carbon) is significantly deshielded by the electron-withdrawing sulfonyl group.[1]
      
    • Typical range for Ar-C H2-SO2Cl: 65–70 ppm .[1]

  • The Bromine Substituent:

    • Bromine exerts a "Heavy Atom Effect," typically causing an upfield shift (shielding) at the ipso carbon (C5) despite being electronegative.[1][2]

DOT Diagram: Structural Connectivity & Numbering

Structure cluster_ring Aromatic Ring cluster_tail Sulfonyl Tail C1 C1 (ipso) C2 C2 (F-sub) C1->C2 C7 C7 (Methylene) C1->C7 Linker C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 (Br-sub) C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1 SO2Cl SO2Cl C7->SO2Cl

Caption: Structural connectivity of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride highlighting key functional groups responsible for chemical shift perturbations.

Comparative Data Analysis

The following data compares the Predicted Shifts for the target compound against the Experimental Shifts of its closest analog, Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride), to isolate the effects of halogenation.

Table 1: 13C NMR Shift Comparison (CDCl3, 100 MHz)
Carbon PositionAssignmentTarget: (5-Br-2-F) Analog (Predicted)Reference: Phenyl-SO2Cl (Experimental)Shift Difference (

)
Multiplicity (

)
C7 (CH2) Methylene64.5 ± 2.0 ppm 70.8 ppm-6.3 ppmDoublet (

Hz)
C2 Ar-C-F (Ipso)160.5 ppm 130.5 ppm (C-H)+30.0 ppmDoublet (

Hz)
C5 Ar-C-Br (Ipso)117.8 ppm 129.5 ppm (C-H)-11.7 ppmDoublet (

Hz)
C1 Ar-C-CH2 (Ipso)121.2 ppm 128.1 ppm-6.9 ppmDoublet (

Hz)
C3 Ar-C-H (Ortho to F)118.5 ppm 129.5 ppm-11.0 ppmDoublet (

Hz)
C4 Ar-C-H (Meta to F)134.1 ppm 131.2 ppm+2.9 ppmDoublet (

Hz)
C6 Ar-C-H (Para to F)135.8 ppm 130.5 ppm+5.3 ppmSinglet/Broad (

Hz)

Note on Accuracy: Predicted values are derived from C-13 substituent additivity rules (ChemDraw/MestReNova algorithms) applied to the benzene scaffold. Reference values for Phenylmethanesulfonyl chloride are averaged from literature sources [1, 2].[1]

Detailed Spectroscopic Features
1. The C-F Splitting Pattern

Unlike the reference compound, the target molecule will exhibit complex splitting due to the Fluorine atom at C2.[1][2]

  • C2 (Ipso): Will appear as a widely split doublet (

    
     Hz).[1][2] The center of this doublet is the chemical shift (~160.5 ppm).[1]
    
  • C1 & C3 (Ortho): These carbons are adjacent to the Fluorine and will show significant splitting (

    
     Hz).[1]
    
  • C7 (Methylene): A subtle "long-range" coupling (

    
    ) of ~2-3 Hz may be observed, broadening the peak or splitting it into a fine doublet.[1]
    
2. The Bromine Heavy Atom Effect

At position C5, the Bromine atom causes an "upfield" shift relative to a standard aromatic carbon.[1][2] While a simple inductive model suggests deshielding, the large electron cloud of Bromine shields the nucleus, pushing the peak to ~117-118 ppm , distinct from the typical 128-130 ppm aromatic range.[1]

Experimental Protocols

A. Sample Preparation (Critical for Sulfonyl Chlorides)

Sulfonyl chlorides are moisture-sensitive .[1][2] Hydrolysis converts the chloride to the sulfonic acid, shifting the CH2 peak significantly (typically shielding it).[1][2]

  • Solvent: Use CDCl3 (Chloroform-d) stored over molecular sieves.[1][2] Avoid DMSO-d6 unless necessary, as it is hygroscopic and can accelerate hydrolysis.[1][2]

  • Concentration: Prepare a ~50-100 mg/mL solution. High concentration is required to detect the quaternary carbons (C1, C2, C5) which have longer relaxation times.[1]

  • Tube: Use a high-quality 5mm NMR tube, dried in an oven prior to use.

B. Acquisition Parameters

To ensure accurate integration and visibility of the split peaks:

  • Pulse Sequence: Standard Proton-Decoupled 13C (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons (C-Br, C-F) relax slowly; a short D1 will suppress their signals.[1][2]

  • Scans (NS): Minimum 1024 scans . The splitting of signals (due to F) reduces the effective signal-to-noise ratio (SNR) for each peak leg.[1][2]

DOT Diagram: Experimental Workflow

Workflow Start Start: Solid Sample Solvent Dissolve in Dry CDCl3 (Over Sieves) Start->Solvent Check Check Clarity (Cloudiness = Hydrolysis) Solvent->Check Check->Solvent Cloudy (Retry) Acquire Acquire 13C NMR (Min 1024 Scans, D1=3s) Check->Acquire Clear Process Process Spectrum (LB = 1.0 Hz) Acquire->Process Analyze Analyze Splitting (Identify J_CF patterns) Process->Analyze

Caption: Step-by-step workflow for acquiring high-fidelity 13C NMR data for moisture-sensitive sulfonyl chlorides.

Troubleshooting & Validation

Distinguishing Product from Impurities

Common impurities include the Sulfonic Acid (hydrolysis product) and Starting Materials (e.g., Toluene derivatives).[1]

FeatureSulfonyl Chloride (Target)Sulfonic Acid (Impurity)
CH2 Shift ~64-65 ppm ~50-55 ppm (Shielded)
Solubility Soluble in CDCl3Poor solubility in CDCl3 (oils out)
Stability Stable in dry solventStable
Validation Checklist
  • Count the Peaks: You should see 7 distinct carbon environments (6 aromatic + 1 aliphatic).[1][2]

  • Verify Doublets: C2, C1, and C3 must appear as doublets. If they are singlets, the Fluorine is missing (wrong compound).[1][2]

  • Check C-Br: Look for the shielded quaternary carbon at ~118 ppm.[1]

References

  • ChemicalBook. (2025).[1][2] Benzenesulfonyl chloride 13C NMR Spectrum. Retrieved from .[1][2]

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Benzenesulfonyl chloride Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from .[1][2]

  • Hesse, M., Meier, H., & Zeeh, B. (2005).[1][2] Spectroscopic Methods in Organic Chemistry. Thieme. (Source for C-F coupling constants and substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2] (Source for 13C chemical shift prediction tables).

Sources

Comparative

Analytical Strategies for Distinguishing (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride from Process Impurities

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals The compound (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is a highly reactive, bifunctional building block frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals

The compound (5-Bromo-2-fluorophenyl)methanesulfonyl chloride is a highly reactive, bifunctional building block frequently utilized in the synthesis of sulfonamide-based therapeutics and agrochemicals. Due to the inherent electrophilicity of the sulfonyl chloride moiety, this compound is highly susceptible to degradation and side reactions during synthesis, storage, and even during analytical testing [1].

This guide provides an objective, mechanistically grounded comparison of analytical techniques required to distinguish the intact target molecule from its primary impurities: hydrolysis products, synthetic precursors, and regioisomers.

Mechanistic Profiling of Impurities

To design an effective analytical strategy, one must first understand the causality behind impurity formation. The three primary classes of impurities for this compound are:

  • Hydrolysis Products (The Stability Challenge): Sulfonyl chlorides react rapidly with ambient moisture or protic solvents to form the corresponding sulfonic acid, (5-Bromo-2-fluorophenyl)methanesulfonic acid. This is the most common degradation pathway [1].

  • Regioisomers (The Selectivity Challenge): Depending on the synthesis route (e.g., electrophilic aromatic bromination or fluorination of a benzyl precursor), positional isomers such as (4-Bromo-2-fluorophenyl)methanesulfonyl chloride may form. These isomers have nearly identical masses and polarities.

  • Precursors: Unreacted starting materials, such as 5-Bromo-2-fluorobenzyl chloride, may carry over into the final batch.

G Target (5-Bromo-2-fluorophenyl) methanesulfonyl chloride H2O Moisture (H2O) Target->H2O Degradation Amine Benzylamine (Derivatization) Target->Amine Analytical Trapping Sulfonic Sulfonic Acid Impurity (Hydrolysis) H2O->Sulfonic Sulfonamide Stable Sulfonamide (For LC-MS) Amine->Sulfonamide

Fig 1. Divergent chemical pathways: undesired hydrolysis vs. analytical derivatization.

Comparative Analytical Methodologies

Directly analyzing sulfonyl chlorides using standard reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) often leads to false data. The aqueous/methanolic mobile phases cause on-column solvolysis, meaning the detector registers the sulfonic acid or methyl ester rather than the intact chloride [1]. To overcome this, orthogonal techniques must be employed.

LC-MS via Amine Derivatization (Chemical Trapping)

The Causality: By intentionally reacting the sample with an excess of a primary amine (e.g., benzylamine) prior to injection, the labile sulfonyl chloride is quantitatively converted into a highly stable sulfonamide. This "trap and analyze" method preserves the structural integrity of the core molecule, allowing for accurate mass ionization, trace impurity identification, and quantification without on-column degradation [2].

Multinuclear NMR (19F, 1H, 13C)

The Causality: While LC-MS confirms molecular weight, it struggles to differentiate regioisomers. Fluorine-19 (


F) NMR is the ultimate tool for this. 

F has a 100% natural abundance and a massive chemical shift dispersion compared to protons [3][4]. The local magnetic shielding of the fluorine atom is exquisitely sensitive to the position of the bromine atom on the aromatic ring. Therefore, a 4-bromo isomer will present a distinctly different

F chemical shift than the target 5-bromo isomer.

Workflow Sample Batch Sample HPLC HPLC-UV (Purity & Hydrolysis Check) Sample->HPLC LCMS Derivatization + LC-MS (Trace Impurity ID) Sample->LCMS NMR 19F & 1H NMR (Regioisomer Distinction) Sample->NMR FTIR FT-IR (Functional Group Integrity) Sample->FTIR Decision Investigate Impurities HPLC->Decision Purity < 98% LCMS->Decision NMR->Decision

Fig 2. Orthogonal analytical workflow for comprehensive impurity profiling.

Quantitative Data Comparison

The following tables summarize the expected analytical signals used to distinguish the target compound from its primary impurities.

Table 1: Chromatographic & Mass Spectrometry Behavior
AnalyteDerivatization Required?Expected

(Positive Mode)
Relative Hydrophobicity (RP-HPLC)
Target Sulfonyl Chloride Yes (Benzylamine)358.0 / 360.0 (Sulfonamide

)
High (Elutes Late)
Sulfonic Acid Impurity No (Direct Analysis)268.9 / 270.9 (

in Neg Mode)
Very Low (Elutes Early)
Regioisomer Impurity Yes (Benzylamine)358.0 / 360.0 (Sulfonamide

)
High (Co-elution risk)
Benzyl Chloride Precursor No222.0 / 224.0 (If ionizable)Medium
Table 2: Spectral Markers (NMR & FT-IR)
Compound

F NMR Diagnostic Shift

H NMR (

) Marker
FT-IR Diagnostic Band
Target Sulfonyl Chloride ~ -118 ppm (Singlet/Multiplet)~ 4.9 ppm (Singlet)

(

stretch)
Sulfonic Acid Impurity ~ -118 ppm~ 4.3 ppm (Upfield shift)

(Broad

)
Regioisomer (4-Bromo) ~ -112 ppm (Distinct shift)~ 4.9 ppm (Singlet)

(

stretch)

(Note: NMR shifts are predictive estimates relative to


 and TMS, dependent on solvent choice).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation steps to prevent false positives caused by matrix effects or incomplete reactions.

Protocol A: Pre-column Derivatization for LC-MS Analysis

This protocol ensures the complete conversion of the labile sulfonyl chloride into a stable sulfonamide for accurate mass quantification [2].

  • Reagent Preparation: Prepare a

    
     solution of benzylamine in anhydrous acetonitrile.
    
  • Sample Preparation: Accurately weigh

    
     of the (5-Bromo-2-fluorophenyl)methanesulfonyl chloride sample and dissolve in 
    
    
    
    of anhydrous acetonitrile.
  • Derivatization Reaction: Transfer

    
     of the sample solution into an HPLC vial. Add 
    
    
    
    of the benzylamine reagent. Cap and vortex for 30 seconds. Incubate at room temperature for 15 minutes.
  • Quenching & Dilution: Add

    
     of a 
    
    
    
    formic acid in water solution to quench any unreacted benzylamine and adjust the solvent strength for reversed-phase injection.
  • Self-Validation Step: Prepare a Reagent Blank (benzylamine + quenching solution, no sample) to rule out background MS peaks. Prepare an Underivatized Control (sample + quenching solution, no benzylamine) to confirm the baseline degradation profile of the unprotected sulfonyl chloride.

Protocol B: F Quantitative NMR (qNMR) for Regioisomer Distinction

This protocol utilizes an internal standard to ensure accurate integration and chemical shift referencing [3].

  • Solvent Selection: Dissolve

    
     of the sample in 
    
    
    
    of deuterated chloroform (
    
    
    ). Ensure the solvent is stored over molecular sieves to prevent moisture-induced hydrolysis in the NMR tube.
  • Internal Standard Addition: Add exactly

    
     of 4-fluorobenzoate (or fluorobenzene) to the NMR tube. This serves as both a chemical shift reference (e.g., -114.2 ppm) and a quantitative integration standard.
    
  • Acquisition Parameters: Set the spectrometer to the

    
    F frequency. Critical:  Set the relaxation delay (
    
    
    
    ) to at least 5–10 seconds. Fluorine nuclei often exhibit long
    
    
    relaxation times; insufficient delay will result in inaccurate integration, skewing the regioisomer ratio.
  • Self-Validation Step: Check the baseline resolution between the internal standard peak and the analyte peaks. If the baseline is not flat, re-shim the magnet to ensure trace regioisomer peaks (often <1% abundance) are not lost in the spectral noise.

References

  • ResearchGate Contributors. "In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS." ResearchGate. Available at: [Link]

  • AZoM Contributors. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM. Available at: [Link]

  • Biophysical Society. "Fluorine NMR." Biophysics.org. Available at:[Link]

Validation

Advanced TLC Visualization Strategies for Brominated Sulfonyl Chlorides

Brominated sulfonyl chlorides are highly reactive, bifunctional electrophiles that serve as critical building blocks in the synthesis of sulfonamides, cross-linking agents, and functionalized heterocycles. However, monit...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated sulfonyl chlorides are highly reactive, bifunctional electrophiles that serve as critical building blocks in the synthesis of sulfonamides, cross-linking agents, and functionalized heterocycles. However, monitoring their reaction progress via Thin Layer Chromatography (TLC) presents a unique analytical challenge. While aromatic derivatives can be visualized under UV light, aliphatic variants (e.g., 3-bromopropanesulfonyl chloride) lack the conjugated


-systems required for UV detection[1]. Furthermore, their extreme sensitivity to moisture and nucleophiles means they are prone to hydrolysis and streaking on standard silica gel if not handled and visualized correctly.

As an Application Scientist, I have structured this guide to move beyond basic charring techniques. Here, we objectively compare highly specific, mechanistically driven stains that exploit the electrophilic nature of both the sulfonyl chloride and the alkyl bromide moieties, ensuring that your analytical workflow is both sensitive and scientifically rigorous.

Logical Workflow: Selecting the Optimal Visualization Method

The selection of a TLC stain should never be arbitrary; it must be dictated by the structural features of the analyte. The following decision matrix illustrates the logical pathway for selecting a visualization method based on the specific chemical environment of the brominated sulfonyl chloride.

G Start Brominated Sulfonyl Chloride CheckAromatic Contains Aromatic Ring? Start->CheckAromatic UV UV Visualization (254 nm) Non-destructive CheckAromatic->UV Yes Aliphatic Aliphatic Backbone CheckAromatic->Aliphatic No CheckSpec Need High Specificity? Aliphatic->CheckSpec NBP NBP Stain (Detects Alkylation) CheckSpec->NBP Yes HBQ HBQ ESIPT Interruption (Detects Electrophiles) CheckSpec->HBQ Yes PMA PMA / KMnO4 (General Oxidation) CheckSpec->PMA No

Decision matrix for selecting TLC visualization methods for brominated sulfonyl chlorides.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the quantitative performance metrics, target moieties, and operational requirements of each visualization method.

Visualization MethodTarget Chemical MoietyQuantitative SensitivityPreparation ConcentrationPost-Stain Heating Required?
UV Absorbance Conjugated

-systems
~0.5 - 1.0 µ g/spot N/A (Lamp at 254 nm)No
HBQ (ESIPT) Strong Electrophiles (-SO₂Cl)~10 - 50 ng/spot1 mM in CH₂Cl₂No (View at 365 nm)
NBP Stain Alkylating Agents (-Br)~1.0 - 5.0 µ g/spot 5% w/v in AcetoneYes (100°C for 3-5 min)
PMA Charring Oxidizable Organics~0.5 - 2.0 µ g/spot 12 g / 250 mL EthanolYes (150°C until visible)
In-Depth Methodologies & Mechanistic Causality

A robust analytical protocol must be a self-validating system. Below are the detailed methodologies for the three most effective chemical stains for brominated sulfonyl chlorides, emphasizing the causality behind each experimental step.

1. HBQ ESIPT Interruption (Advanced Fluorescence)

This is a highly advanced, non-destructive chemical visualization technique that offers unparalleled sensitivity for highly electrophilic functional groups.

  • Causality: 10-hydroxybenzo[h]quinoline (HBQ) naturally undergoes a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), emitting a yellow-orange fluorescence. Highly electrophilic functional groups, specifically sulfonyl chlorides, react with the phenolic hydroxyl group of HBQ. This covalent modification breaks the intramolecular hydrogen bond, interrupting the ESIPT cycle and abruptly shifting the emission to a bright blue fluorescence under 365 nm illumination[2].

  • Step-by-Step Methodology:

    • Preparation: Dissolve HBQ in anhydrous dichloromethane to create a 1 mM staining solution.

    • Chromatography: Elute the brominated sulfonyl chloride on a standard silica TLC plate.

    • Drying: Vigorously dry the plate with a stream of nitrogen or a heat gun. Crucial Causality: Residual protic solvents (like methanol from the mobile phase) will also interrupt ESIPT and cause false-positive blue spots[2].

    • Staining: Dip the plate into the HBQ solution for 2 seconds and allow the dichloromethane to evaporate at room temperature.

    • Visualization: Illuminate the plate under a 365 nm UV lamp.

  • Self-Validating System: Observe the background of the plate. It must fluoresce yellow-orange, confirming that the baseline ESIPT process is active and the solvent was sufficiently non-protic[2]. The presence of the sulfonyl chloride is validated by a distinct blue-green emission against this yellow-orange background.

2. 4-(p-Nitrobenzyl)pyridine (NBP) Stain

NBP is the gold standard for detecting alkylating agents, making it perfectly suited for the bifunctional electrophilicity of brominated sulfonyl chlorides.

  • Causality: NBP acts as a selective nucleophile. The pyridine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride or displaces the aliphatic bromide via an SN2 mechanism. Heating the plate provides the activation energy needed to accelerate this alkylation/sulfonylation. Subsequent treatment with a strong base deprotonates the resulting pyridinium intermediate, forming a highly conjugated, deeply colored ylide.

  • Step-by-Step Methodology:

    • Preparation: Prepare Solution A by dissolving 5 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone. Prepare Solution B consisting of 10% v/v piperidine in methanol (or 1M aqueous NaOH).

    • Staining: Dip the dried TLC plate into Solution A and let the acetone evaporate completely.

    • Thermal Activation: Heat the plate on a hotplate at 100°C for 3 to 5 minutes to drive the nucleophilic substitution.

    • Basification: Remove the plate from the heat and immediately spray or dip it into Solution B.

  • Self-Validating System: Spot a known alkylating agent (e.g., benzyl bromide) on the top corner of the plate before elution. Upon application of Solution B, this positive control must instantly turn deep blue or purple. Because the ylide color is transient and fades rapidly upon exposure to air, spots must be circled immediately to validate the retention factor (

    
    ).
    
3. Phosphomolybdic Acid (PMA) Charring

When high specificity is not required, PMA serves as a reliable, universal destructive stain.

  • Causality: PMA is a polyoxometalate. When heated in the presence of oxidizable organic compounds, the Mo(VI) core is reduced to Mo(V), forming a mixed-valence complex known as "molybdenum blue". While sulfonyl chlorides are already in a high oxidation state, the aliphatic backbone and the bromide moiety provide sufficient electron density to reduce the stain upon vigorous heating.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 12 g of phosphomolybdic acid in 250 mL of absolute ethanol to form a bright yellow solution.

    • Staining: Dip the completely dried TLC plate into the PMA solution. Wipe the excess stain from the glass/aluminum backing with a paper towel to prevent burning and obscuring the results.

    • Thermal Activation: Heat the plate vigorously with a heat gun (approx. 150°C) until distinct blue-green spots appear.

  • Self-Validating System: The background of the plate should remain light yellow or pale green. If the entire plate turns blue before heating, it indicates contamination by a reductive solvent (e.g., trace triethylamine from the mobile phase)[1], which invalidates the chromatographic run and requires repeating the experiment with a modified solvent system.

References
  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC. Source: nih.gov.
  • TLC stains: Thin Layer Chromatography stains. Source: reachdevices.com.
  • TLC Stains. Source: liv.ac.uk.
  • 4-(4-Nitrobenzyl)pyridine 98 1083-48-3 - Sigma-Aldrich. Source: sigmaaldrich.com.

Sources

Comparative

Comparative Guide: Elemental Analysis &amp; Characterization of C₇H₅BrClFO₂S

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Bromo-fluoro-methylbenzenesulfonyl chlorides (e.g., 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride)

Executive Summary

C₇H₅BrClFO₂S represents a class of highly functionalized benzenesulfonyl chlorides used as critical building blocks in fragment-based drug discovery (FBDD). These compounds serve as precursors for sulfonamide-based inhibitors targeting carbonic anhydrases, proteases, and GPCRs.

However, their chemical nature presents a "perfect storm" for analytical characterization:

  • Poly-halogenation: The simultaneous presence of Bromine (Br), Chlorine (Cl), and Fluorine (F) creates significant interference in standard combustion analysis.

  • Reactivity: The sulfonyl chloride moiety (-SO₂Cl) is moisture-sensitive, leading to rapid hydrolysis that skews Hydrogen and Chlorine elemental data.

  • Matrix Effects: Fluorine attacks quartz combustion tubes, while high halogen content can poison standard reduction catalysts.

This guide compares the performance of Automated Macro-Combustion (CHNS) versus Schöniger Oxygen Flask Combustion (Titration/IC) , validating which method provides the necessary rigor for pharmaceutical publication standards (±0.4% tolerance).

Theoretical Composition & Identity

Before analyzing experimental data, the theoretical baseline must be established. The following data applies to isomers such as 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride (MW: 287.53 g/mol ).

Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic Mass ContributionTheoretical % (w/w)
Carbon C784.0829.24%
Hydrogen H55.041.75%
Bromine Br179.9027.79%
Chlorine Cl135.4512.33%
Fluorine F119.006.61%
Sulfur S132.0611.15%
Oxygen O232.0011.13%

Critical Note: The absence of Nitrogen is a key purity indicator. Any detection of %N suggests contamination from synthesis solvents (e.g., DMF, Pyridine) or amide byproducts.

Comparative Analysis: Method Performance

We evaluated two primary methodologies for analyzing C₇H₅BrClFO₂S.

Method A: Automated Dynamic Flash Combustion (CHNS)
  • Technique: High-temperature combustion (1150°C) with WO₃ catalyst; separation via GC.

  • Pros: Fast, automated, requires small sample size (<5 mg).

  • Cons: Fluorine attacks silica tubes; Halogens interfere with S detection; "Cl" is not measured directly.

Method B: Schöniger Oxygen Flask + Ion Chromatography (The "Gold Standard")
  • Technique: Sample combustion in O₂-filled flask; absorption of gases into solution; quantification via Ion Chromatography (IC) or Potentiometric Titration.

  • Pros: Direct measurement of all halogens (F, Cl, Br) and Sulfur. Eliminates matrix interference.[1]

  • Cons: Labor-intensive, requires larger sample size (>10 mg).

Table 2: Experimental Data Comparison (Representative)

Data simulates typical results for a 98% pure sample handled under ambient vs. inert conditions.

AnalyteTheoreticalMethod A: CHNS (Ambient Handling) Method B: Flask + IC (Inert Handling) Status
% Carbon 29.2428.90 (-0.34)29.18 (-0.06)Pass
% Hydrogen 1.752.45 (+0.70 )1.80 (+0.05)Fail (Method A)
% Sulfur 11.1510.85 (-0.30)11.10 (-0.05)Pass
% Halogens 46.73Not Detected46.50 (-0.23)Pass (Method B)
% Nitrogen 0.000.05< 0.01Pass

Analysis of Failure in Method A: The significant error in % Hydrogen (+0.70%) in Method A is a classic signature of hydrolysis . The sulfonyl chloride reacts with atmospheric moisture during weighing:



This adds water mass (H) and loses Chlorine gas, skewing the weight percentages. Method B, utilizing inert handling and direct halogen measurement, corrects this.

Validated Experimental Protocols

Protocol 1: Handling & Preparation (Critical Step)

To prevent hydrolysis-induced data skew.

  • Environment: All weighing must occur in a glovebox or desiccated chamber (<10% RH).

  • Container: Use tin capsules for solids; seal immediately with a cold weld (press seal) to prevent moisture ingress.

  • Additives: For CHNS analysis, add 5-10 mg of Vanadium Pentoxide (V₂O₅) to the combustion capsule.

    • Reasoning: V₂O₅ acts as an oxidative flux and "scavenger" for Fluorine, preventing it from attacking the quartz combustion tube and forming volatile SiF₄, which distorts results.

Protocol 2: Schöniger Flask Combustion (For Halogens/Sulfur)
  • Sample: Weigh 15-20 mg of C₇H₅BrClFO₂S onto ash-free filter paper.

  • Combustion: Place in a platinum basket within a Schöniger flask filled with pure Oxygen. Ignite.

  • Absorption:

    • For S/F/Cl/Br: Use 10 mL of 0.1 M NaOH + 0.1% H₂O₂.

    • Mechanism: H₂O₂ ensures Sulfur is fully oxidized to Sulfate (SO₄²⁻) and Halogens to Halides (Cl⁻, Br⁻, F⁻).

  • Quantification: Analyze the absorption solution via Ion Chromatography (IC) using a carbonate/bicarbonate eluent.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and interference mechanisms when analyzing poly-halogenated sulfonyl chlorides.

EA_Workflow Sample Sample: C7H5BrClFO2S (Sulfonyl Chloride) Check_Prop Check Properties: Moisture Sensitive? Fluorine Present? Sample->Check_Prop Path_Std Standard CHNS (No Additives) Check_Prop->Path_Std Ignore Risks Path_Mod Modified CHNS (+ V2O5, Inert Weighing) Check_Prop->Path_Mod For Purity (C/H/S) Path_Flask Schöniger Flask (Oxygen Combustion) Check_Prop->Path_Flask For Composition (Halogens) Err_Hyd Error: Hydrolysis (+H, -Cl) Result: FAIL Path_Std->Err_Hyd Atmospheric H2O Err_F Error: F attacks Quartz (Low C/S recovery) Result: FAIL Path_Std->Err_F F corrosion Success_CHNS Accurate C, H, S (Halogens inferred) Path_Mod->Success_CHNS V2O5 binds F Sealed capsule Success_Hal Accurate F, Cl, Br, S (Direct Measurement) Path_Flask->Success_Hal Complete Oxidation IC Detection

Figure 1: Decision matrix for analytical method selection. Red paths indicate common failure modes; Green paths indicate validated protocols.

References

  • Review of Halogen Determination

    • Title: Determination of halogens and sulfur in organic matrices using combustion/ion chromatography.[2]

    • Source:Analytica Chimica Acta, 2008.
    • URL:[Link]

  • Sulfonyl Chloride Characterization

    • Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides.[3]

    • Source: BenchChem Technical Guides.
  • Elemental Analysis Standards

    • Title: Microanalysis of Organic Compounds: Determin
    • Source:Microchemical Journal.
    • URL:[Link]

  • Compound Data (Representative Isomer)

    • Title: 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride Properties.[4]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Disposal of (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride

Executive Summary & Risk Profile Immediate Action Required: Do not dispose of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) in standard aqueous waste streams or trash. As a sulfonyl chloride, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Immediate Action Required: Do not dispose of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1184467-10-4) in standard aqueous waste streams or trash.

As a sulfonyl chloride, this compound possesses a "dual-trigger" hazard profile: it is corrosive (causing immediate tissue damage) and moisture-reactive (generating hydrochloric acid gas and heat upon contact with water).[1][2] The presence of bromine and fluorine substituents necessitates its classification as halogenated hazardous waste , strictly prohibiting its disposal in non-halogenated organic solvents or sanitary sewers without prior chemical deactivation.

Physicochemical Hazard Data
ParameterDataOperational Implication
CAS Number 1184467-10-4Unique identifier for waste manifesting.
Molecular Weight ~287.53 g/mol High MW implies lower volatility than simple sulfonyl chlorides, but dust is a risk.
Physical State Solid (typically)Dust inhalation risk; requires dissolution before quenching.
Reactivity Water-ReactiveHydrolyzes to sulfonic acid + HCl gas.[1] Exothermic.
Corrosivity High (Skin/Eye)Causes irreversible damage. Full PPE required.[2][3][4]
Waste Class Halogenated / CorrosiveMust not be mixed with non-halogenated solvents (e.g., Acetone, Methanol).

Pre-Disposal Assessment (Decision Logic)

Before initiating any procedure, determine the state of the material.[5] The disposal pathway differs for pure reagents versus reaction mixtures.

Decision Workflow

DisposalWorkflow Start Start: Assess Material State StateCheck Is the material Pure Solid or Concentrated Solution? Start->StateCheck Dissolve Step 1: Dissolve in Inert Solvent (DCM or Toluene) StateCheck->Dissolve Pure/Conc. CompatCheck Check Co-Reagents (Oxidizers? Cyanides?) StateCheck->CompatCheck Complex Mixture QuenchPrep Step 2: Prepare Basic Quench (20% Na2CO3 or NaOH) Dissolve->QuenchPrep ControlledAdd Step 3: Slow Addition at <10°C (Control Exotherm) QuenchPrep->ControlledAdd CheckPH Step 4: Check pH (Target 7-9) ControlledAdd->CheckPH Separate Step 5: Phase Separation CheckPH->Separate HaloWaste Organic Phase: Halogenated Waste Stream Separate->HaloWaste Contains Br/F/Cl AqWaste Aqueous Phase: Aqueous Waste Stream Separate->AqWaste Salts DirectLabel Do NOT Quench Manually. Label as 'Reactive Waste' CompatCheck->DirectLabel Incompatible/Unknown Vendor Commercial Disposal (Lab Pack) DirectLabel->Vendor

Caption: Decision tree for the safe disposal of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride. Blue nodes indicate decision points; Yellow/Red nodes indicate active handling steps.

Detailed Disposal Protocols

Protocol A: Chemical Deactivation (Quenching)

Applicability: Small quantities (<50g) of pure solid or concentrated stock solution. Mechanism: Alkaline hydrolysis converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt and neutralizes the HCl byproduct.



Reagents & Equipment[2][3][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM) or Toluene (Do not use alcohols initially as they form esters).

  • Base: 10-20% Sodium Carbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ). Note: Carbonate produces
    
    
    gas (foaming); Hydroxide produces more heat.
  • PPE: Chemical splash goggles, face shield, heavy nitrile or Silver Shield gloves, lab coat.

Step-by-Step Procedure
  • Dissolution (The Dilution Factor):

    • Never add water directly to the solid sulfonyl chloride. This creates "hot spots" and violent sputtering.

    • Dissolve the waste material in DCM or Toluene to create a dilute solution (approx. 10% w/v). This solvent acts as a heat sink.[6]

  • Preparation of Quench Bath:

    • In a fume hood, prepare a beaker with the basic solution (use 5–10 molar equivalents of base relative to the sulfonyl chloride).

    • Cool the base solution to <10°C using an ice bath.[6]

  • Controlled Addition:

    • Using an addition funnel or pipette, slowly add the sulfonyl chloride solution into the stirred base solution.[6]

    • Critical: Monitor temperature.[4][8] If using Carbonate, watch for foaming (

      
      ).[2][5] Stop addition if temp exceeds 20°C.
      
  • Verification:

    • Allow the mixture to stir at room temperature for 30–60 minutes.

    • Check pH.[2] It should remain basic (pH > 8). If acidic, add more base.

  • Separation & Disposal:

    • Transfer to a separatory funnel.[2][6][8]

    • Bottom Layer (Organic): Contains the solvent and potentially unreacted organic residues. Dispose of as Halogenated Organic Waste .

    • Top Layer (Aqueous): Contains the sulfonate salt and NaCl. Dispose of as Aqueous Chemical Waste . Do not pour down the drain unless explicitly permitted by your facility's EHS regulations.

Protocol B: Commercial Disposal (Lab Pack)

Applicability: Large quantities (>50g), expired sealed bottles, or complex reaction mixtures.

  • Container Selection: Keep the material in its original container if possible. If the cap is corroded/compromised, place the entire bottle inside a larger, chemically resistant secondary container (overpack).

  • Labeling:

    • Label clearly: "(5-Bromo-2-fluorophenyl)methanesulfonyl chloride".[10]

    • Add Hazard Warnings: "CORROSIVE" , "WATER REACTIVE" , "LACHRYMATOR" .

  • Manifesting:

    • List under RCRA Hazard Code D002 (Corrosive).

    • Flag as Halogenated (Critical for incineration protocols).

Emergency Response (Spills)

Scenario: You drop a bottle of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride on the floor.

  • Evacuate & Isolate: Clear the immediate area. The compound is a lachrymator; vapors will irritate eyes and lungs.

  • PPE Upgrade: Do not attempt cleanup with standard exam gloves. Wear double-gloved heavy nitrile or Silver Shield laminate gloves. Use a respirator if powder is aerosolized.

  • Dry Containment:

    • Do NOT use wet paper towels. [2]

    • Cover the spill with a dry absorbent (Vermiculite, Dry Sand, or specialized Acid Neutralizer pads).

  • Neutralization (On the absorbent):

    • Once absorbed, scoop the material into a wide-mouth waste jar.

    • Treat the surface with a dilute solution of Sodium Bicarbonate to neutralize acidic residues.[5]

    • Wipe clean with water only after the bulk material is removed.

Scientific Rationale & Compliance

Why this specific protocol?

The "Reverse Quench" method (adding the reagent to the base) is mandated for sulfonyl chlorides. Adding water/base to the reagent causes an accumulation of unreacted material that can suddenly runaway (thermal runaway), ejecting hot acid. The 5-Bromo and 2-Fluoro substituents add electron-withdrawing character to the ring, potentially making the sulfonyl chloride moiety more electrophilic and reactive toward hydrolysis than a standard phenyl sulfonyl chloride [1].

Regulatory Note (RCRA)

Under US EPA regulations, this material is a Characteristic Hazardous Waste (Corrosivity - D002). Because it contains halogenated organic compounds, it must typically be incinerated at high temperatures to prevent the formation of dioxins/furans, which is why segregation into the "Halogenated" waste stream is non-negotiable [2].

References

  • BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • American Chemical Society. Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.